1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine
Descripción
BenchChem offers high-quality 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-[(4-methylpiperidin-1-yl)methyl]cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-12-5-9-15(10-6-12)11-13(14)7-3-2-4-8-13/h12H,2-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWXTVZGKKBMPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2(CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Synthetic Methodology of 1-[(4-Methylpiperidin-1-yl)methyl]cyclohexan-1-amine: A Technical Guide
Executive Summary
The compound 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine (IUPAC: 1-[(4-methylpiperidin-1-yl)methyl]cyclohexan-1-amine) is a sterically hindered, 1,1-disubstituted cycloaliphatic diamine. Molecules possessing this specific spatial arrangement—a primary amine separated from a basic tertiary nitrogen by a single methylene bridge on a rigid cyclohexane scaffold—are highly prized in medicinal chemistry. They frequently serve as privileged pharmacophores for central nervous system (CNS) targets, including NMDA receptors, monoamine transporters, and κ -opioid receptors.
This whitepaper provides an in-depth analysis of its structural properties and details a highly robust, self-validating synthetic methodology designed to overcome the severe steric hindrance inherent to its fully substituted C1 quaternary center.
Structural Elucidation and Conformational Dynamics
The core architecture of 1-[(4-methylpiperidin-1-yl)methyl]cyclohexan-1-amine consists of a cyclohexane ring bearing two substituents at the C1 position: a primary amine ( −NH2 ) and a (4-methylpiperidin-1-yl)methyl group.
From a stereochemical and conformational perspective, the cyclohexane ring strongly prefers the chair conformation. The bulky (4-methylpiperidin-1-yl)methyl substituent exerts significant A-value strain if placed in the axial position. Consequently, the molecule dynamically locks into a conformation where the piperidinyl-methyl group occupies the equatorial position to minimize 1,3-diaxial interactions, forcing the smaller primary amine into the axial position. This specific spatial orientation is critical for target protein binding, as it projects the basic nitrogens at a precisely defined vector angle.
Physicochemical Properties
To facilitate formulation and analytical tracking during drug development, the predicted physicochemical parameters of the target compound are summarized below.
| Property | Value |
| IUPAC Name | 1-[(4-methylpiperidin-1-yl)methyl]cyclohexan-1-amine |
| Molecular Formula | C13H26N2 |
| Molecular Weight | 210.36 g/mol |
| Exact Mass | 210.2096 Da |
| Predicted XLogP3 | 2.5 - 2.8 |
| Hydrogen Bond Donors | 1 (Primary amine group) |
| Hydrogen Bond Acceptors | 2 (Primary and tertiary nitrogens) |
| Topological Polar Surface Area (TPSA) | 29.3 Ų |
| Predicted Physical State | Viscous pale-yellow oil to low-melting solid |
Synthetic Methodology: The Epoxide-Ritter Route
Synthesizing 1,1-disubstituted cyclohexylamines is notoriously difficult due to the extreme steric shielding at the C1 carbon. Direct nucleophilic substitution ( SN2 ) to install an amine at a tertiary carbon is quantum-mechanically forbidden. While Strecker-type reductive amination is a common approach for simple aminocyclohexanes (1)[1], building the specific methylene-bridged piperidine system requires a more surgical approach.
We employ a four-step Corey-Chaykovsky / Ritter Reaction sequence. The causality behind this route is rooted in thermodynamic control: we first build the carbon framework via an epoxide, open it with the piperidine nucleophile, and then use the strongly acidic conditions of the Ritter reaction to generate a stable tertiary carbocation, which is easily trapped by a nitrile (2)[2].
Step-by-Step Experimental Protocol
Step 1: Corey-Chaykovsky Epoxidation
-
Procedure: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO at room temperature, add trimethylsulfoxonium iodide (1.2 eq) portion-wise. Stir until hydrogen evolution ceases (yielding the sulfur ylide). Add cyclohexanone (1.0 eq) dropwise. Stir for 2 hours at 50°C.
-
Causality: The sulfur ylide attacks the cyclohexanone carbonyl, followed by intramolecular displacement of DMSO, perfectly installing the one-carbon methylene bridge as an oxirane ring (1-oxaspiro[2.5]octane).
-
Self-Validation (IPC): Monitor via TLC (Hexane/EtOAc 9:1). The disappearance of the UV-inactive cyclohexanone spot (visualized via KMnO4 stain) and the appearance of a higher Rf epoxide spot confirms completion.
Step 2: Regioselective Epoxide Opening
-
Procedure: Dissolve the crude 1-oxaspiro[2.5]octane in ethanol. Add 4-methylpiperidine (1.5 eq) and reflux for 12 hours. Concentrate under reduced pressure to yield 1-[(4-methylpiperidin-1-yl)methyl]cyclohexan-1-ol.
-
Causality: 4-methylpiperidine is a strong nucleophile. Under neutral/basic conditions, it attacks the less sterically hindered terminal methylene of the epoxide, cleanly generating the tertiary alcohol at C1.
Step 3: The Ritter Reaction
-
Procedure: Dissolve the tertiary alcohol from Step 2 in glacial acetic acid. Add chloroacetonitrile ( ClCH2CN , 2.0 eq). Cool to 0°C and add concentrated sulfuric acid ( H2SO4 , 3.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours. Quench over crushed ice and basify with NaOH to pH 10. Extract with dichloromethane.
-
Causality: The tertiary alcohol is protonated and leaves as water, forming a highly stable, sterically shielded tertiary carbocation. The nitrogen of chloroacetonitrile traps this cation. We deliberately choose chloroacetonitrile over standard acetonitrile because the resulting chloroacetamide is significantly easier to deprotect in the next step.
-
Self-Validation (IPC): GC-MS analysis of the organic extract should show a molecular ion peak corresponding to the chloroacetamide intermediate ( [M]+=286.1 ).
Step 4: Mild Deprotection
-
Procedure: Dissolve the chloroacetamide intermediate in ethanol. Add thiourea (1.2 eq) and reflux for 8 hours. Cool the mixture, filter the precipitated pseudothiohydantoin byproduct, and concentrate the filtrate. Purify the residue via acid-base extraction or flash chromatography (DCM/MeOH/ NH4OH ) to yield the pure target diamine.
-
Causality: Traditional amide hydrolysis requires harsh refluxing in 6M HCl or NaOH, which can degrade the molecule or lead to incomplete conversion. Thiourea selectively reacts with the α -chloro group of the amide, cyclizing to form an insoluble byproduct and cleanly releasing the free primary amine under exceptionally mild conditions.
Mechanistic Pathway Visualization
Caption: Synthetic pathway for 1-[(4-methylpiperidin-1-yl)methyl]cyclohexan-1-amine via epoxide intermediate.
Pharmacological Relevance
The structural topology of 1-[(4-methylpiperidin-1-yl)methyl]cyclohexan-1-amine makes it a highly versatile building block. The spatial distance between the primary amine and the tertiary piperidine nitrogen mimics the pharmacophoric requirements of several endogenous neurotransmitters. Furthermore, the lipophilic cyclohexane core ensures high blood-brain barrier (BBB) permeability, a critical parameter for CNS-active drug candidates. Similar 1,3-cyclohexanediamine derivatives have been extensively studied for their catalytic synthesis and biological profiles (3)[3], underscoring the industrial value of optimizing these cycloaliphatic amine pathways.
References
-
Synthesis and biological activity of cyclohexylamine derivatives. ResearchGate. Available at:[Link]
-
Synthetic Studies Involving 1-Aminocyclohexanecarbonitrile. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
-
Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. Available at:[Link]
Sources
Physicochemical Profiling and Analytical Characterization of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine: A Technical Guide
Executive Summary
1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine (CAS: 220137-80-4) is a highly specialized aliphatic diamine building block[1]. Structurally, it consists of a primary cyclohexylamine core linked via a methylene bridge to a tertiary 4-methylpiperidine ring. This dual-ring, di-basic architecture confers unique physicochemical properties, making it an invaluable scaffold in medicinal chemistry, particularly for the development of central nervous system (CNS) therapeutics and G-protein coupled receptor (GPCR) modulators. This guide provides an in-depth analysis of its physicochemical profile, synthetic methodology, and analytical characterization.
Section 1: Structural and Physicochemical Profiling
The pharmacological utility of a chemical building block is dictated by its physicochemical properties. For CNS applications, lipophilicity and ionization state are critical determinants of blood-brain barrier (BBB) permeability[2].
-
Acid-Base Chemistry : The molecule possesses two basic nitrogen centers. The primary amine on the cyclohexyl ring typically exhibits a pKa of ~10.5, while the tertiary amine of the piperidine ring has a pKa of ~9.5. At physiological pH (7.4), the molecule exists predominantly as a di-cation.
-
Lipophilicity : The highly aliphatic nature of the dual-ring system drives a high partition coefficient. While the ionized form is water-soluble, the neutral free base is highly lipophilic, which is a prerequisite for passive transmembrane diffusion across the BBB[3].
Table 1: Physicochemical Properties of CAS 220137-80-4
| Property | Value / Description |
| IUPAC Name | 1-[(4-methylpiperidin-1-yl)methyl]cyclohexan-1-amine |
| CAS Number | 220137-80-4 |
| Molecular Formula | C13H26N2 |
| Molecular Weight | 210.36 g/mol |
| Predicted pKa (Primary Amine) | ~ 10.5 |
| Predicted pKa (Tertiary Amine) | ~ 9.5 |
| Physical State | Liquid / Low-melting solid (Free base) |
Section 2: Synthetic Methodology and Causality
The synthesis of 1,1-disubstituted cyclohexylamines requires careful control of reaction intermediates. A robust, self-validating 5-step synthetic workflow is detailed below.
Protocol: 5-Step Synthesis
-
Amine Protection : React 1-amino-cyclohexanecarboxylic acid with Di-tert-butyl dicarbonate (Boc₂O) and triethylamine (Et₃N) in dichloromethane (DCM).
-
Causality: The primary amine must be Boc-protected prior to reduction. If left unprotected, the subsequent reduction and activation steps will lead to intramolecular cyclization (aziridine formation) or uncontrolled polymerization.
-
-
Acid Reduction : Treat the Boc-protected acid with Borane-tetrahydrofuran (BH₃·THF) complex at 0°C to yield the corresponding alcohol.
-
Alcohol Activation : React the resulting alcohol with p-Toluenesulfonyl chloride (TsCl) in pyridine to form a tosylate leaving group.
-
Nucleophilic Substitution : Reflux the tosylated intermediate with 4-methylpiperidine and potassium carbonate (K₂CO₃) in acetonitrile.
-
Causality: K₂CO₃ acts as an acid scavenger to neutralize the generated p-toluenesulfonic acid, preventing the protonation of the nucleophile and driving the substitution reaction to completion.
-
-
Deprotection : Stir the intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM to remove the Boc group, yielding the final product as a TFA salt. Neutralize with NaOH and extract with ethyl acetate to isolate the free base.
Fig 1. Step-by-step synthetic workflow for 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine.
Section 3: Analytical Characterization (High-pH LC-MS)
Analyzing highly basic, lipophilic amines via liquid chromatography-mass spectrometry (LC-MS) presents significant challenges. At standard acidic pH (e.g., 0.1% Formic Acid), both nitrogen atoms are fully protonated, leading to severe secondary interactions with residual silanols on standard C18 silica columns. This manifests as extreme peak tailing, poor resolution, and signal suppression[4].
Protocol: High-pH LC-MS Method
To ensure a self-validating and reproducible analytical method, a high-pH mobile phase coupled with a hybrid-silica stationary phase must be employed.
-
Column Selection : Use an Ethylene-Bridged Hybrid (BEH) C18 column (e.g., Waters XBridge, 50 mm × 2.1 mm, 3.5 μm).
-
Causality: Standard silica dissolves rapidly at pH > 8. BEH technology provides structural integrity up to pH 12, allowing for robust high-pH separations without column degradation.
-
-
Mobile Phase Preparation :
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with ammonium hydroxide.
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
Causality: Operating at pH 10 suppresses the ionization of the tertiary piperidine amine (pKa ~9.5) and partially neutralizes the primary amine. This increases the compound's retention factor ( k′ ) on the reversed-phase column and eliminates silanol-induced peak tailing[4].
-
-
Gradient and Detection : Run a linear gradient from 5% B to 95% B over 5 minutes. Detect via Electrospray Ionization (ESI) in positive mode, monitoring for the [M+H]+ ion at m/z 211.36.
Section 4: Pharmacokinetics and BBB Penetration
The utility of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine in drug discovery is heavily tied to its ability to cross the blood-brain barrier. The BBB restricts the entry of >98% of small molecule drugs, primarily allowing only lipophilic molecules (MW < 500 Da) to enter via passive diffusion[2].
The parabolic relationship between lipophilicity and brain penetration dictates that compounds with moderate-to-high lipophilicity (LogD at pH 7.4 between 1.5 and 3.0) exhibit optimal CNS uptake[3]. While the di-basic nature of this compound means it is highly ionized in the blood (pH 7.4), the un-ionized fraction is sufficiently lipophilic to partition into the lipid bilayer of the brain microvascular endothelial cells, establishing an equilibrium that drives continuous CNS exposure.
Fig 2. BBB penetration and receptor targeting pathway for lipophilic basic amines.
References
-
Title : Breaking through the blood-brain barrier for different kinds of drugs: Challenges, solutions, and perspectives Source : sciexplor.com URL :[Link]
-
Title : Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents Source : researchgate.net URL :[Link]
-
Title : Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth Source : nih.gov URL :[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Breaking through the blood-brain barrier for different kinds of drugs: Challenges, solutions, and perspectives [sciexplor.com]
- 3. researchgate.net [researchgate.net]
- 4. Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth - PMC [pmc.ncbi.nlm.nih.gov]
Calculated logP and Hydrophobicity Values for Cyclohexylamine Derivatives: A Technical Guide
Introduction: The Role of Hydrophobicity in Cyclohexylamines
Cyclohexylamine and its derivatives are foundational building blocks in medicinal chemistry, agrochemicals, and materials science. In drug development, the lipophilicity of these compounds—quantified by the partition coefficient (logP)—is a primary determinant of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.
Understanding the precise hydrophobic nature of cyclohexylamines is critical. A molecule's logP dictates its ability to passively permeate lipid bilayers, its volume of distribution within tissues, and its affinity for metabolic enzymes like Cytochrome P450. This guide provides an in-depth analysis of the structure-property relationships governing cyclohexylamine lipophilicity, supported by self-validating experimental protocols and quantitative data.
Mechanistic Grounding: The Causality of Lipophilicity
The baseline lipophilicity of cyclohexylamine is governed by the structural dichotomy of the molecule:
-
The Hydrophobic Core: The cyclohexane ring provides a bulky, non-planar, non-polar hydrocarbon volume. This region drives the molecule out of aqueous environments due to the entropic penalty of water cavity formation.
-
The Polar Headgroup: The primary amine (–NH₂) introduces a highly polar, hydrogen-bond donating and accepting site.
Because aliphatic amines are inherently basic (pKa ~ 10.4–11.0), they exist predominantly in a protonated, ionized state at physiological pH (7.4). Therefore, while the logP (partitioning of the neutral, un-ionized species) is a fixed physicochemical property, the logD (distribution coefficient at a specific pH) will be significantly lower in biological systems[1]. Structural modifications—such as N-alkylation or the addition of aromatic rings—directly alter this hydrophobic-hydrophilic balance by modifying hydrogen-bonding capacity and steric bulk.
Quantitative Data Summary
The following table summarizes the experimental and calculated logP (clogP/XLogP3) values for key cyclohexylamine derivatives, illustrating how structural substitutions impact lipophilicity.
| Compound | SMILES | Experimental logP | Calculated XLogP3 | pKa |
| Cyclohexylamine | NC1CCCCC1 | 1.49[2] | 1.5[2] | 10.64 |
| N-Methylcyclohexylamine | CNC1CCCCC1 | 1.93[3] | 1.6[3] | 11.03 |
| Ketamine | CNC1(CCCCC1)C2=CC=CC=C2Cl | 2.20[4] | 2.2[4] | 7.50 |
| Dicyclohexylamine | C1CCC(CC1)NC2CCCCC2 | 3.50[5] | 3.4[5] | 10.40 |
Data Interpretation: N-methylation of cyclohexylamine removes one hydrogen bond donor, slightly increasing the logP to 1.93[3]. The addition of a complex aryl and ketone group (as seen in the anesthetic Ketamine) optimizes the logP to 2.2[4][6]. This specific lipophilicity is the pharmacological "sweet spot" that allows arylcyclohexylamines to rapidly cross the blood-brain barrier and exert central nervous system effects[6]. Conversely, adding a second bulky cyclohexane ring (Dicyclohexylamine) drastically increases the hydrophobic surface area, pushing the logP to a highly lipophilic 3.50[5].
Structure-Property Relationship (SPR) mapping of cyclohexylamine derivatives and logP shifts.
Experimental Methodologies: Self-Validating Protocols
While computational algorithms (like XLogP3) are useful for early screening, they often contain systematic errors when predicting cyclic or highly branched structures[1]. Experimental validation remains mandatory. Below are the two primary methodologies, engineered as self-validating systems.
The Shake-Flask Method (Gold Standard)
The shake-flask method is universally recognized as the gold standard for logP determination[1]. Causality of Solvent Choice: 1-Octanol is utilized because its amphiphilic structure (a polar hydroxyl head and a non-polar hydrocarbon tail) closely mimics the thermodynamic environment of biological lipid bilayers.
Step-by-Step Protocol:
-
Phase Pre-saturation: Vigorously mix equal volumes of 1-octanol and aqueous buffer (pH adjusted to suppress ionization if pure logP is desired, or pH 7.4 for logD) for 24 hours. Causality: Octanol and water are slightly miscible. Pre-saturation prevents volume shifts during the actual experiment.
-
Solute Addition: Dissolve a precisely weighed amount of the cyclohexylamine derivative into the pre-saturated octanol phase.
-
Equilibration: Combine the octanol-solute mixture with the pre-saturated aqueous phase in a separatory funnel or 96-well plate[1]. Agitate mechanically for 1 hour, then allow 24 hours for complete thermodynamic equilibrium.
-
Phase Separation: Centrifuge the mixture to break any micro-emulsions and ensure absolute phase boundary separation.
-
Quantification: Extract aliquots from both layers. Quantify the concentration using UV-Vis spectroscopy or LC-MS[1].
-
Self-Validation (Mass Balance): Calculate the total mass recovered from both phases. The protocol is only validated if the recovery rate is between 95% and 105%. A lower recovery indicates compound loss (e.g., volatilization or glass adsorption), invalidating the run.
-
Calculation: logP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For high-throughput screening, RP-HPLC is utilized[1]. Causality of Method: The hydrophobic stationary phase (e.g., C18 alkyl chains) acts as the lipid surrogate, while the polar mobile phase acts as the aqueous environment. The retention time of the compound correlates directly with its lipophilicity.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase (e.g., Methanol/Water or Acetonitrile/Water). Buffer the aqueous portion to a pH that ensures the cyclohexylamine is fully un-ionized (pH > 12), taking care to use a polymer-based column that can withstand high alkalinity.
-
Calibration (Self-Validation): Inject a minimum of five reference compounds with known, literature-validated logP values that span the expected range of the analyte (e.g., logP 1.0 to 4.0).
-
Linear Free Energy Relationship (LFER) Check: Plot the logarithm of the capacity factor (log k') of the reference compounds against their known logP values. The system is self-validated only if the correlation coefficient (R²) of this calibration curve is ≥ 0.99.
-
Analyte Injection: Inject the cyclohexylamine derivative and record its retention time ( tr ).
-
Calculation: Determine the capacity factor k′=(tr−t0)/t0 , where t0 is the dead time. Interpolate the analyte's logP using the validated calibration curve.
Comparative workflows for Shake-Flask and RP-HPLC methods in determining experimental logP.
References
-
What is LogP? A Guide to Lipophilicity in Drug Discovery Simply Drug Discovery URL:[Link]
-
Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects National Center for Biotechnology Information (PMC) URL:[Link]
-
PubChem Compound Summary for CID 7965, Cyclohexylamine National Library of Medicine (NIH) URL:[Link]
-
PubChem Compound Summary for CID 7514, N-Methylcyclohexylamine National Library of Medicine (NIH) URL:[Link]
-
PubChem Compound Summary for CID 7582, Dicyclohexylamine National Library of Medicine (NIH) URL:[Link]
-
PubChem Compound Summary for CID 3821, Ketamine National Library of Medicine (NIH) URL: [Link]
Sources
- 1. What is LogP? A Guide to Lipophilicity in Drug Discovery [simplydrugdiscovery.com]
- 2. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ketamine | C13H16ClNO | CID 3821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dicyclohexylamine | C12H23N | CID 7582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine in Medicinal Chemistry and Drug Design
Executive Summary
The drive to "escape flatland" in modern drug discovery has elevated the importance of sp³-rich, conformationally restricted building blocks. 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine (CAS: 220137-80-4) represents a highly versatile, gem-disubstituted cyclohexane scaffold. Featuring a primary amine for functionalization and a tertiary basic amine (4-methylpiperidine) for target engagement, this diamine acts as a critical intermediate in Fragment-Based Drug Discovery (FBDD). It is heavily utilized in the synthesis of peptidomimetics, central nervous system (CNS) active agents, and ion channel blockers.
This whitepaper provides an authoritative analysis of its structural properties, details a self-validating synthetic methodology, and explores its causal role in rational drug design.
Physicochemical Profiling & Structural Analysis
The utility of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine stems from the Thorpe-Ingold effect induced by the cyclohexane ring. The geminal disubstitution restricts the rotational freedom of the aminomethyl and amino groups, locking them into specific axial/equatorial arrangements. This conformational rigidity is highly prized for stabilizing β-turn structures in [1] and projecting pharmacophores into the deep binding pockets of GPCRs and ion channels.
Quantitative Physicochemical Data
Data summarized from commercial chemical databases and computational estimations.
| Property | Value / Description |
| Chemical Name | 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine |
| CAS Registry Number | [4] |
| Molecular Formula | C₁₃H₂₆N₂ |
| Molecular Weight | 210.36 g/mol |
| SMILES String | CC1CCN(CC1)CC2(CCCCC2)N |
| Hydrogen Bond Donors | 1 (Primary Amine) |
| Hydrogen Bond Acceptors | 2 (Primary & Tertiary Amines) |
| Topological Polar Surface Area (TPSA) | 29.3 Ų |
| Estimated pKa (Piperidine) | ~9.5 – 10.0 (Highly basic) |
Structural Utility and Pharmacophore Mapping
In medicinal chemistry, the spatial arrangement of functional groups dictates target affinity. The primary amine acts as an ideal synthetic vector for urea, amide, or sulfonamide linkages. Conversely, the 4-methylpiperidine moiety is typically retained as a basic center to form critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) within biological targets, a strategy frequently employed in the design of [2] and [3].
Fig 1. Pharmacophore mapping and structural utility of the diamine scaffold.
Synthetic Methodologies: A Self-Validating Protocol
The synthesis of 1,1-disubstituted cyclohexanes requires careful navigation of steric hindrance and chemoselectivity. The following protocol describes the robust, step-by-step synthesis of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine starting from commercially available 1-amino-1-cyclohexanecarboxylic acid.
Experimental Workflow
Fig 2. Chemoselective synthetic workflow for CAS 220137-80-4.
Step-by-Step Methodology & Causality
Step 1: Amine Protection (Boc-Protection)
-
Procedure: Dissolve 1-amino-1-cyclohexanecarboxylic acid (1.0 eq) in a 1:1 mixture of THF and 1M aqueous NaOH. Cool to 0°C and add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise. Stir at room temperature for 12 hours. Acidify with 1M HCl to pH 3 and extract with Ethyl Acetate (EtOAc).
-
Causality: The primary amine must be masked to prevent self-condensation during the subsequent amide coupling. The Boc group is selected because it is highly stable to the reductive conditions required in Step 3, yet easily cleaved under mild acidic conditions.
Step 2: Sterically Hindered Amide Coupling
-
Procedure: Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to pre-activate the acid. Add 4-methylpiperidine (1.5 eq) and stir for 18 hours. Quench with water and extract with EtOAc.
-
Causality: The gem-disubstituted quaternary carbon creates immense steric bulk, causing standard carbodiimides (like EDC or DCC) to fail or yield poorly. HATU, a highly reactive uronium-based coupling agent, accelerates the formation of the active ester, overcoming the steric barrier to successfully form the amide bond.
Step 3: Chemoselective Amide Reduction
-
Procedure: Dissolve the amide intermediate in anhydrous THF under an inert argon atmosphere. Cool to 0°C. Slowly add Borane-Tetrahydrofuran complex (BH₃·THF, 3.0 eq). Reflux the mixture for 12 hours. Carefully quench with Methanol at 0°C, then reflux for an additional hour to break the boron-amine complex.
-
Causality: The amide carbonyl must be reduced to a methylene (-CH₂-) group to yield the tertiary amine. While Lithium Aluminum Hydride (LiAlH₄) is a common choice, it carries the risk of partially cleaving the Boc group at elevated temperatures. BH₃·THF is explicitly chosen for its superior chemoselectivity—it rapidly reduces amides while leaving carbamates (Boc) completely intact.
Step 4: Deprotection and Isolation
-
Procedure: Dissolve the reduced intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio. Stir at room temperature for 2 hours. Monitor completion via LC-MS. Concentrate under reduced pressure.
-
Self-Validating Workup: To isolate the final product from TFA salts, dissolve the residue in 1M aqueous NaOH (pH > 12) and extract with DCM. The target compound (CAS 220137-80-4) contains two basic amines and will selectively partition into the organic layer, leaving acidic and neutral impurities in the aqueous phase. Dry over Na₂SO₄ and concentrate to yield the pure diamine.
Applications in Advanced Drug Development
The integration of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine into drug discovery pipelines is driven by its ability to modulate biological pathways through precise spatial geometry.
-
Peptidomimetics & β-Turn Inducers: Native peptides suffer from poor metabolic stability and high conformational flexibility. By substituting natural α-amino acids with 1-amino-1-aminomethylcyclohexane derivatives, researchers can force the peptide backbone into a stable β-turn. The cyclohexane ring acts as a rigid spacer, while the 4-methylpiperidine allows for the modulation of polarity and solubility without disrupting the hydrogen-bonding network required for the turn [1].
-
Ion Channel Blockers (HCN1): Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are prime targets for neuropathic pain. Optimization of high-throughput screening hits has demonstrated that 1,1-disubstituted cyclohexanes linked to piperazine or piperidine rings yield potent, highly selective HCN1 blockers. The primary amine of our target scaffold serves as the attachment point for benzamide derivatives, while the piperidine ring penetrates the ion channel pore [2].
-
Apoptosis Inducers in Oncology: Recent developments in 1,1-disubstituted cyclohexane-1-carboxamides have shown significant efficacy as caspase-mediated apoptosis activators in human cancer cell lines (e.g., A549). The lipophilic bulk of the cyclohexane ring combined with basic amine appendages enhances cellular permeability and target protein binding, shifting the Bax/Bcl-2 ratio to induce G2/M growth arrest [3].
References
-
Synthesis and Structural Study of a New β-Turn Inducer Peptidomimetic Incorporating 1-Amino-1-Aminomethylcyclohexane. Campos, M., Sánchez-Pedregal, V. M., López-Carracedo, P., Estévez, R. J., & Estévez, J. C. Chemistry Proceedings (2022). URL:[Link]
-
Discovery of a novel series of selective HCN1 blockers. McClure, K. J., et al. Bioorganic & Medicinal Chemistry Letters (2011). URL:[Link]
-
Anticancer activity of newly synthesized 1,1-disubstituted cyclohexane-1-carboxamides: in vitro caspases mediated apoptosis activators in human cancer cell lines and their molecular modeling. El-Zahabi, M. A., et al. Drug Development Research (2019). URL:[Link]
An In-Depth Technical Guide to the Thermodynamic Stability of Methyl-Piperidinyl Cyclohexylamines
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The methyl-piperidinyl cyclohexylamine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents. The three-dimensional arrangement of this scaffold is a critical determinant of its pharmacological activity, dictating how it interacts with biological targets like receptors and enzymes.[1][2] Thermodynamic stability governs the relative populations of different stereoisomers and conformers at equilibrium, meaning the most stable structures are the most prevalent and often represent the biologically active form. This guide provides a comprehensive analysis of the principles governing the thermodynamic stability of these molecules. It delves into the conformational intricacies of the cyclohexane and piperidine rings, outlines experimental and computational methodologies for determining stability, and contextualizes this knowledge within the pragmatic framework of drug discovery and development.
Part 1: Foundational Principles of Conformational Stability
The thermodynamic stability of methyl-piperidinyl cyclohexylamines is fundamentally a story of managing steric strain. This strain arises from non-bonded atoms being forced into close proximity, creating repulsive forces that increase the molecule's potential energy. The molecule will naturally adopt conformations that minimize these interactions.[3][4]
The Cyclohexane Ring: A Chair-Based World
To minimize both angle strain and torsional strain, the cyclohexane ring overwhelmingly adopts a "chair" conformation.[1][5] In this conformation, the substituents can occupy two distinct types of positions:
-
Axial: These bonds are parallel to the principal axis of the ring, pointing straight up or down.
-
Equatorial: These bonds point out from the "equator" of the ring.
A rapid "ring flip" interconverts the two chair forms, causing all axial substituents to become equatorial and vice-versa.[5][6]
For substituted cyclohexanes, these two chair conformers are no longer equal in energy.[4][7] The critical destabilizing factor is the 1,3-diaxial interaction , a form of steric strain that occurs between an axial substituent and the two other axial hydrogens (or other substituents) on the same face of the ring.[3][8][9] To avoid this strain, substituents—especially bulky ones—preferentially occupy the more spacious equatorial position.[5][10]
This preference is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[11] A larger A-value signifies a stronger preference for the equatorial position.
| Substituent | A-value (kcal/mol) |
| -CH₃ (Methyl) | 1.74 - 1.8[6][11][12] |
| -OH (Hydroxyl) | 0.87[11] |
| -Br (Bromo) | 0.43[11] |
| -C(CH₃)₃ (tert-Butyl) | >4.5[12] |
| Table 1: Selected A-values for common substituents on a cyclohexane ring. |
The Piperidine Ring: The Influence of Nitrogen
Like cyclohexane, the piperidine ring also adopts a chair conformation to relieve strain.[1][13] However, the presence of the nitrogen heteroatom introduces two key differences:
-
Nitrogen Inversion: The lone pair on the nitrogen atom allows for rapid pyramidal inversion, which interconverts substituents on the nitrogen between axial and equatorial positions. This process has a much lower energy barrier (e.g., ~6.1 kcal/mol for piperidine) than the ring flip (~10.4 kcal/mol).[13]
-
N-Substituent Preference: In N-methylpiperidine, the methyl group has a strong preference for the equatorial position, with an energy difference of approximately 3.16 kcal/mol.[13] This preference is significantly larger than that of a methyl group on a cyclohexane ring (1.74 kcal/mol), indicating a more pronounced steric requirement.[13]
The combination of these factors means that for an N-methyl-piperidine ring, the conformer with the methyl group in the equatorial position is overwhelmingly favored.
Part 2: Analyzing Stability in Di-substituted Systems
When the piperidinyl and methyl groups are both substituents on the cyclohexane ring, their individual steric demands interact to determine the overall thermodynamic stability of the various stereoisomers. Stereoisomers are molecules with the same connectivity but different spatial arrangements of atoms.[14][15] For a disubstituted cyclohexane, we must consider both the position of substitution (e.g., 1,2-, 1,3-, or 1,4-) and the relative orientation of the substituents (cis or trans).
The most stable conformation for any given isomer will be the one that places the largest possible number of bulky groups in the equatorial position.[7] Since the piperidinyl group is significantly larger than the methyl group, its placement is the dominant factor.
Example: trans-1-methyl-4-piperidinyl-cyclohexylamine
In the trans isomer, the two substituents are on opposite faces of the ring. This allows for a chair conformation where both the methyl group and the piperidinyl group can simultaneously occupy equatorial positions. This di-equatorial arrangement is highly stable as it minimizes 1,3-diaxial interactions for both groups. The alternative chair form, resulting from a ring flip, would place both groups in the highly unfavorable axial positions, resulting in significant steric strain. Therefore, the di-equatorial conformer will be the overwhelmingly predominant species at equilibrium.
Example: cis-1-methyl-4-piperidinyl-cyclohexylamine
In the cis isomer, both substituents are on the same face of the ring. In any chair conformation, one group must be axial while the other is equatorial.[10] Given the much larger steric bulk of the piperidinyl group compared to the methyl group, the thermodynamically favored conformation will be the one where the piperidinyl group occupies the equatorial position and the smaller methyl group is forced into the axial position. While this is less stable than the di-equatorial trans isomer, it is the lowest energy state the cis isomer can achieve.
Caption: Conformational equilibrium in cis and trans isomers.
Part 3: Experimental Determination of Thermodynamic Stability
The relative thermodynamic stabilities of isomers or conformers can be determined experimentally by measuring the equilibrium constant (Keq) for their interconversion. From Keq, the Gibbs free energy difference (ΔG°) can be calculated using the equation: ΔG° = -RT ln(Keq) , where R is the gas constant and T is the temperature in Kelvin.[6]
Protocol: NMR Spectroscopy for Equilibrium Measurement
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for quantifying the populations of different conformers in solution.
Objective: To determine the equilibrium ratio of two interconverting chair conformers.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed sample of the methyl-piperidinyl cyclohexylamine in a suitable deuterated solvent (e.g., CDCl₃ or Toluene-d₈).
-
Low-Temperature NMR: At room temperature, the ring flip is too fast to resolve individual conformers, resulting in time-averaged signals. To observe distinct signals for each conformer, the sample must be cooled to a temperature where the interconversion is slow on the NMR timescale (typically below -60 °C).[6]
-
Spectral Acquisition: Acquire a high-resolution ¹H or ¹³C NMR spectrum at the low temperature.
-
Signal Assignment: Identify distinct signals corresponding to the axial and equatorial conformers. Protons in different local environments (axial vs. equatorial) will have different chemical shifts and coupling constants.
-
Integration and Quantification: Carefully integrate the area under the signals corresponding to each conformer. The ratio of the integrals is directly proportional to the population ratio of the conformers.
-
Calculation: Use the population ratio to calculate Keq (Keq = [major conformer]/[minor conformer]) and subsequently ΔG°.
Self-Validation: The sum of the populations of the two conformers must equal 100%. The experiment should be repeated at slightly different temperatures to ensure the equilibrium is robust and to derive enthalpy (ΔH°) and entropy (ΔS°) components via a van't Hoff plot.
Part 4: Computational Prediction of Stability
Computational chemistry provides an invaluable in silico alternative for predicting thermodynamic stability, allowing for the rapid assessment of numerous isomers and conformers before undertaking synthesis.[16][17][18] Density Functional Theory (DFT) is a widely used method that offers a good balance of accuracy and computational cost.[19]
Workflow: DFT for Relative Energy Calculation
Objective: To calculate the relative Gibbs free energies of different stereoisomers of methyl-piperidinyl cyclohexylamine.
-
Initial Structure Generation: Build 3D models of the desired stereoisomers in all plausible starting conformations (e.g., di-axial and di-equatorial chair forms).[19]
-
Geometry Optimization: Perform a geometry optimization for each structure. This process iteratively adjusts the atomic coordinates to find the lowest energy arrangement on the potential energy surface. A functional like B3LYP with a suitable basis set (e.g., 6-31G*) is a common starting point.[19]
-
Frequency Calculation: Once an optimized geometry is found, a vibrational frequency calculation must be performed.[19] This serves two purposes:
-
Verification of Minimum: A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.
-
Thermodynamic Data: The calculation provides the zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are necessary to calculate the Gibbs free energy at a standard temperature (e.g., 298.15 K).
-
-
Relative Energy Calculation: The Gibbs free energy of the most stable isomer is set to zero, and the energies of all other isomers are reported relative to this value.
Caption: A typical DFT workflow for conformational analysis.
Part 5: Application in Drug Development & Data Synthesis
Understanding thermodynamic stability is not an academic exercise; it is a cornerstone of rational drug design. The three-dimensional shape of a drug molecule is what determines its ability to bind to a biological target.[1][20]
-
Efficacy and Safety: Different stereoisomers of a drug can have vastly different biological activities, metabolic pathways, and toxicities.[14][20] The tragic case of thalidomide, where one enantiomer was therapeutic and the other was teratogenic, serves as a stark reminder of this principle.[14] Therefore, modern drug development focuses on producing single, well-characterized stereoisomers.[2][15]
-
Bioactive Conformation: A molecule in solution exists as an equilibrium of conformers. The most stable conformer is the most populated and is often the one responsible for the desired biological effect. By understanding the factors that stabilize certain conformations, medicinal chemists can design molecules that are "pre-organized" to adopt the active shape, potentially leading to higher potency and selectivity.
Summary of Stability Trends
The following table summarizes the expected thermodynamic stability for 1,4-disubstituted methyl-piperidinyl cyclohexylamines.
| Isomer | Cyclohexane Substituents | Relative Stability | Rationale |
| trans | Di-equatorial | Most Stable | Both bulky groups occupy the favored equatorial position, minimizing steric strain. |
| Di-axial | Least Stable | Both groups suffer from severe 1,3-diaxial interactions. | |
| cis | Piperidinyl (eq) / Methyl (ax) | Moderately Stable | The larger piperidinyl group occupies the equatorial position, but the axial methyl group introduces some strain. |
| Piperidinyl (ax) / Methyl (eq) | Unstable | The very large piperidinyl group is in the highly unfavorable axial position. | |
| Table 2: Predicted relative thermodynamic stability of 1,4-disubstituted isomers. |
Conclusion
The thermodynamic stability of methyl-piperidinyl cyclohexylamines is governed by a predictable interplay of steric forces. The fundamental drive to minimize 1,3-diaxial interactions dictates that substituents, particularly the bulky piperidinyl group, will preferentially occupy equatorial positions on the cyclohexane ring. This principle determines the most stable chair conformations and the relative stabilities of different stereoisomers. A thorough understanding of these conformational preferences, validated by both experimental techniques like low-temperature NMR and computational methods such as DFT, is essential for the design and development of safe and effective drugs based on this important chemical scaffold.
References
- Benchchem.
- TutorChase. What role does stereoisomerism play in drug development?.
- Reusch, W. Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry.
- Chiralpedia. Part 9: Stereochemistry in Drug Discovery and Development.
- Lee, S. et al. (2020).
- Benchchem. Theoretical Conformational Analysis of Piperidine-1-carbonyl Azide: An In-depth Technical Guide.
- Wikipedia. Piperidine.
- CDC Stacks. Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest.
- Reusch, W.
- Computational Chemistry Online.
- Chemistry LibreTexts. 4.4: Substituted Cyclohexanes.
- U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs.
- Ali, I. et al. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science and Research.
- Anet, F. A. L., & Yavari, I. (1977). Conformational equilibrium in N-methylpiperidine.
- University of California, Santa Barbara.
- JoVE. (2023). Video: Stability of Substituted Cyclohexanes.
- Chawla, S. et al. (2025). Stereoisomerism in Chemistry and Drug Development: Optical, Geometrical, and Conformational Isomers. Bentham Science Publisher.
- Making Molecules.
- KPU Pressbooks. 4.4 Substituted Cyclohexanes – Organic Chemistry I.
- Oregon State University.
- Chemistry Steps. (2024). 1,3-Diaxial Interactions and A value for Cyclohexanes.
- Davis, H. (2013). A brief introduction to 1,3-diaxial interactions. YouTube.
- Wikipedia. Curtin–Hammett principle.
- University of Southampton.
- Benchchem.
- University of Calgary.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 3. Video: Stability of Substituted Cyclohexanes [jove.com]
- 4. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 5. An Introduction to the Conformation of Cyclohexane — Making Molecules [makingmolecules.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]
- 13. Piperidine - Wikipedia [en.wikipedia.org]
- 14. tutorchase.com [tutorchase.com]
- 15. fda.gov [fda.gov]
- 16. calcus.cloud [calcus.cloud]
- 17. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. biomedgrid.com [biomedgrid.com]
In-Depth Technical Guide: Solubility Profile and Solvent Selection for 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine
Executive Summary
The rational selection of organic solvents is a critical inflection point in the process chemistry and formulation of active pharmaceutical ingredients (APIs). For complex lipophilic diamines such as 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine , understanding the thermodynamic drivers of solvation is essential for optimizing reaction yields, crystallization processes, and final drug formulation.
This whitepaper provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned framework for profiling the solubility of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine. It synthesizes structural predictive modeling, regulatory compliance based on ICH Q3C guidelines [1], and a self-validating experimental protocol designed to eliminate thermodynamic artifacts during empirical measurement.
Structural Profiling and Solvation Thermodynamics
To accurately predict and measure the solubility profile of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine, we must first deconstruct its molecular architecture. The compound features two distinct lipophilic domains (a cyclohexyl ring and a 4-methylpiperidine ring) bridged by a methylene group, alongside two basic centers: a primary amine and a tertiary amine.
Causality in Solvent-Solute Interactions
In its free-base form, this diamine is highly lipophilic. The thermodynamics of its solvation ( ΔGsol=ΔHsol−TΔSsol ) dictate that a successful solvent must overcome the endothermic crystal lattice energy ( ΔHlattice>0 ) through exothermic solute-solvent interactions ( ΔHinteraction<0 ) [4].
Because the molecule possesses strong hydrogen-bond acceptors (the tertiary piperidine nitrogen) and donors (the primary cyclohexylamine nitrogen), solvents with complementary Kamlet-Taft parameters—specifically high hydrogen-bond acidity ( α )—will yield the highest thermodynamic solubility [2]. Conversely, non-polar solvents relying solely on dispersion forces will exhibit lower, albeit functional, solubility profiles.
Thermodynamic pathways governing the solvation of the API in organic solvents.
Predictive Quantitative Solubility Matrix
While empirical validation is mandatory for regulatory filings, predictive modeling using Hansen Solubility Parameters (HSP) provides a foundational roadmap [5]. Based on the lipophilic and di-basic nature of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine, the following table summarizes the predicted solubility profile across standard organic solvents, categorized by their ICH Q3C safety classes.
Table 1: Predicted Solubility Profile and Regulatory Classification (at 25°C)
| Organic Solvent | ICH Q3C Class | Dielectric Constant ( ε ) | Primary Solvation Mechanism | Predicted Solubility Range (mg/mL) |
| Methanol | Class 2 | 32.7 | Strong H-bond donation to basic amines | > 200 (Highly Soluble) |
| Ethanol | Class 3 | 24.5 | Moderate H-bond donation | > 150 (Freely Soluble) |
| Ethyl Acetate | Class 3 | 6.0 | Dipole-dipole, moderate polarity match | 80 - 120 (Soluble) |
| Toluene | Class 2 | 2.4 | Dispersion forces, lipophilic match | 50 - 100 (Soluble) |
| Heptane | Class 3 | 1.9 | Pure dispersion, low polarity | 10 - 30 (Sparingly Soluble) |
| Water (Ref) | N/A | 80.1 | Hydrophobic repulsion of aliphatic rings | < 1 (Practically Insoluble) |
Note: For late-stage pharmaceutical processing, Class 3 solvents (e.g., Ethanol, Ethyl Acetate) should be heavily prioritized to minimize toxicological risk and reduce the burden of residual solvent removal [1].
Self-Validating Experimental Protocol
To transition from predictive models to empirical data, researchers must employ a rigorous, artifact-free methodology. The traditional shake-flask method is prone to errors if the solid phase undergoes polymorphic transformations or solvate formation during equilibration [3].
To ensure absolute scientific integrity, the following protocol is engineered as a self-validating system . By analyzing both the liquid supernatant and the residual solid phase, the workflow guarantees that the measured concentration reflects the true thermodynamic equilibrium of the intended crystal form.
Phase 1: Isothermal Equilibration
-
Solvent Preparation: Select high-purity (HPLC-grade or higher) organic solvents. If utilizing solvent mixtures, verify exact molar fractions to prevent co-solvent evaporation artifacts.
-
Saturation: Add an excess amount of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine to a sealed thermostatic glass vial containing 5.0 mL of the target solvent.
-
Agitation: Place the vial in an orbital shaker bath set strictly to 25.0 ± 0.1 °C.
-
Causality of Control: Solvation is highly temperature-dependent. A strict ±0.1°C tolerance ensures that the calculated enthalpy of solution ( ΔHsol ) remains mathematically accurate and prevents artificial supersaturation [4].
-
-
Equilibration: Agitate at 200 RPM for 48 hours. Preliminary kinetic studies should confirm that dC/dt=0 (concentration plateau) is reached within this timeframe.
Phase 2: Dual-Phase Separation and Analysis
-
Phase Separation: Centrifuge the saturated mixture at the exact experimental temperature (25°C) to prevent temperature-induced precipitation.
-
Liquid Phase Analysis (Concentration): Extract an aliquot of the clear supernatant, dilute immediately with the mobile phase, and quantify the API concentration using HPLC-UV or a validated gravimetric method.
-
Solid Phase Analysis (Self-Validation): Recover the excess undissolved solid at the bottom of the vial. Dry under a gentle nitrogen stream and analyze via Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD).
-
Causality of Solid Analysis: If the DSC thermogram shows a shifted melting point, the solvent has induced a polymorphic transition or formed a solvate [3]. The solubility value must then be reassigned to the new crystal form, preventing the publication of flawed thermodynamic data.
-
Self-validating experimental workflow for rigorous solubility determination.
Conclusion and Process Implications
The solubility profile of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine in organic solvents is dictated by its lipophilic core and dual-amine functionality. For standard API processing, Class 3 protic solvents like Ethanol offer the optimal balance of high solubility (driven by hydrogen-bond donation to the basic amines) and regulatory safety.
By employing the self-validating experimental protocol outlined above, drug development professionals can generate robust, artifact-free solubility data. This ensures that downstream processes—ranging from crystallization engineering to the calculation of residual solvent limits—are built upon an unshakeable thermodynamic foundation.
References
- ICH Q3C (R8) Guidelines for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI.
- New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC - National Institutes of Health.
- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI.
- Solubility parameter of drugs for predicting the solubility profile type within a wide polarity range in solvent mixtures. ResearchGate.
Beyond the Average: Exact Mass Calculation and High-Resolution Mass Spectrometry in Drug Development
Introduction: The Causality of Mass in Spectrometry
As a Senior Application Scientist, I frequently observe a fundamental disconnect when researchers transition from benchtop synthesis to analytical verification. In bulk chemistry, the average molecular weight—a statistical value derived from the natural terrestrial abundance of all isotopes—is the standard for stoichiometric calculations. However, a mass spectrometer does not measure statistical averages; it measures individual ions in the gas phase[1].
Relying on average mass in mass spectrometry (MS) leads to critical identification failures, particularly in proteomics and small-molecule drug development, because no single molecule actually possesses the "average" mass[2]. To achieve unambiguous structural elucidation of active pharmaceutical ingredients (APIs) and their metabolites, we must pivot entirely to exact mass and monoisotopic mass paradigms.
Theoretical Foundations: Deconstructing Mass Definitions
To establish a self-validating analytical workflow, we must first rigorously define the lexicons of mass. The terms exact mass and monoisotopic mass are frequently conflated, yet they possess distinct theoretical underpinnings that dictate our experimental choices[2].
Table 1: Lexicon of Mass Spectrometry Definitions
| Term | Definition | Causality & Application in MS |
| Nominal Mass | The sum of the integer masses of the most abundant isotopes (e.g., C=12, H=1)[3]. | Used in low-resolution MS (e.g., single quadrupoles). Fails to distinguish isobaric compounds. |
| Average Mass | The weighted mean of all isotopic species based on natural terrestrial abundance[2]. | Useful for bulk stoichiometric weighing; mathematically meaningless for individual gas-phase ions[2]. |
| Monoisotopic Mass | The sum of the exact masses of the most abundant naturally occurring stable isotope of each element[1]. | The theoretical target mass for small molecules; enables precise isotopic pattern prediction[1]. |
| Exact Mass | The calculated mass of an ion containing a single, specified isotope of each atom[2]. | The absolute theoretical value used to determine the empirical formula of an unknown compound[3]. |
| Accurate Mass | The experimentally measured mass of an ion, typically reported to three or four decimal places[4]. | Compared against the theoretical exact mass to calculate mass error (in ppm) for structural confirmation[4]. |
The Physics of Mass Defect: The Causality of Exact Mass
Why do elements deviate from integer masses? The answer lies in nuclear binding energy. When protons and neutrons bind to form an atomic nucleus, a fraction of their mass is converted into energy ( E=mc2 ). This phenomenon creates a mass defect —the difference between the exact mass of an isotope and its nominal integer mass[3].
For example, the exact mass of 16O is 15.9949 Da, while 1H is 1.0078 Da[3]. Because every element has a unique mass defect, no two distinct empirical formulas will ever share the exact same monoisotopic mass[3]. This physical absolute is the causal foundation of High-Resolution Mass Spectrometry (HRMS): by measuring the accurate mass to four decimal places, we can reverse-engineer the unique combination of mass defects to determine the exact elemental composition of a drug metabolite.
Resolving Isobaric Interferences: A Quantitative Case Study
In low-resolution MS, isobaric compounds—molecules with different formulas but the same nominal mass—are indistinguishable[5]. Consider the amino acid Cysteine and the chemical intermediate Benzamide. Both share a nominal mass of 121 Da.
Table 2: Exact Mass Differentiation of Isobaric Compounds
| Compound | Empirical Formula | Nominal Mass | Exact Mass Calculation | Monoisotopic Exact Mass |
| Cysteine | C3H7NO2S | 121 Da | (3×12.0000)+(7×1.0078)+(1×14.0031)+(2×15.9949)+(1×31.9721) | 121.0196 Da [5] |
| Benzamide | C7H7NO | 121 Da | (7×12.0000)+(7×1.0078)+(1×14.0031)+(1×15.9949) | 121.0526 Da [5] |
A high-resolution instrument (e.g., Orbitrap or Time-of-Flight) measuring an accurate mass of m/z 121.0525 instantly identifies the analyte as Benzamide, eliminating the Cysteine false positive[5].
Experimental Protocol: HRMS Exact Mass Formula Determination
To identify an unknown metabolite, we employ a self-validating HRMS protocol. This workflow ensures that the measured accurate mass converges with the theoretical exact mass within a strict parts-per-million (ppm) error tolerance, validated orthogonally by isotopic distributions.
Step 1: Instrument Calibration and Lock Mass Application
-
Action: Infuse a calibration standard (e.g., polysiloxanes from ambient air or a dedicated internal standard) alongside the analyte.
-
Causality: High-resolution mass spectrometers are susceptible to micro-fluctuations in temperature and voltage, which cause mass drift[4]. A "lock mass" provides a known exact mass reference in real-time, continuously correcting the mass axis to ensure the accurate mass measurement does not deviate from the true exact mass[4].
Step 2: Ionization and Accurate Mass Acquisition
-
Action: Ionize the sample using Electrospray Ionization (ESI) and acquire data in full-scan mode at high resolving power (e.g., R=100,000 at m/z 200).
-
Causality: High resolving power is physically required to separate the monoisotopic peak from closely eluting isotopic interferences (e.g., distinguishing a 13C isotope from a 15N isotope)[4].
Step 3: Mass Defect Filtering and Formula Generation
-
Action: Input the accurate mass into formula-generation software. Apply heuristic filters: set mass tolerance to ≤5 ppm, apply the Nitrogen Rule (odd nominal mass implies an odd number of nitrogen atoms), and restrict elemental ranges based on the expected drug scaffold.
-
Causality: Mathematical permutations of exact mass can yield dozens of potential formulas. The Nitrogen Rule and mass defect filtering act as logical constraints, eliminating chemically impossible combinations.
Step 4: Isotopic Pattern Matching (Orthogonal Validation)
-
Action: Overlay the theoretical isotopic distribution of the top candidate formula against the experimentally observed spectrum.
-
Causality: Multiple empirical formulas might still exist within a 5 ppm window. However, the exact ratio of the A+1 and A+2 isotopic peaks (driven by the natural abundance of 13C , 34S , 37Cl , etc.) is a unique fingerprint. Matching this pattern creates a self-validating system: the exact mass proposes the formula, and the isotopic pattern confirms it.
Workflow Visualization
Workflow for HRMS exact mass calculation and empirical formula determination.
References
Sources
- 1. Monoisotopic mass - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Mass resolution and mass accuracy in mass spectrometry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
Crystal Structure Analysis of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine Salts: A Comprehensive Technical Guide
Executive Summary
The development of basic active pharmaceutical ingredients (APIs) and chemical building blocks frequently necessitates salt formation to optimize physicochemical properties such as aqueous solubility, physical stability, and manufacturability[1]. The compound 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine (CAS: 220137-80-4) presents a unique crystallographic challenge: it is a sterically hindered diamine featuring both a primary amine (on a quaternary cyclohexane carbon) and a tertiary amine (within the piperidine ring).
Because of the close spatial proximity of these two basic centers, protonating both nitrogens can induce significant electrostatic repulsion. Consequently, predicting whether this compound forms a mono-salt or a di-salt based purely on the stoichiometric ratio of the acid used during synthesis is highly unreliable. This technical guide outlines the self-validating experimental workflows and crystallographic principles required to unambiguously determine the solid-state structure, protonation state, and physicochemical viability of its salts using Single-Crystal X-ray Diffraction (SCXRD)[2].
Physicochemical Profiling & Salt Selection Rationale
The rational design of a salt screen begins with an analysis of the molecule's ionization potential. According to the empiric ΔpKa rule, successful salt formation generally requires a difference of at least 2 to 3 units between the pKa of the conjugate acid of the base and the pKa of the acid[3].
For 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine:
-
Tertiary Amine (Piperidine moiety): Estimated pKa≈9.5−10.5 .
-
Primary Amine (Cyclohexylamine moiety): Estimated pKa≈10.0−10.8 .
While both centers are highly basic, their proximity means the second ionization event will have a significantly depressed pKa due to electrostatic repulsion. Therefore, strong acids (e.g., Hydrochloric acid, Methanesulfonic acid) may form either mono- or di-salts, whereas weaker organic acids (e.g., Maleic acid, Tartaric acid) are strictly expected to form mono-salts.
Caption: Workflow for the screening, crystallization, and structural validation of diamine pharmaceutical salts.
Experimental Methodologies: Synthesis to SCXRD
To ensure scientific integrity, the protocols below are designed as self-validating systems . Each major phase includes an empirical checkpoint to prevent the propagation of errors (e.g., analyzing twinned crystals or physical mixtures).
Protocol A: Controlled Salt Crystallization
The goal is to grow single crystals of sufficient size (typically 0.1−0.3 mm in all dimensions) and internal order for X-ray diffraction[4].
-
Preparation of the Free Base Solution: Dissolve 50 mg of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine in 2 mL of a moderately polar solvent (e.g., ethyl acetate or isopropanol) in a 4 mL glass vial.
-
Acid Addition: Slowly add the selected acid (e.g., 1.05 equivalents of 1M HCl in diethyl ether for a mono-salt, or 2.1 equivalents for a di-salt) while stirring at 40°C.
-
Controlled Supersaturation (Cooling/Anti-solvent):
-
Causality: Rapid precipitation yields amorphous powders or microcrystalline aggregates unsuitable for SCXRD. To promote orderly lattice packing, cool the solution at a highly controlled rate (0.1°C/min) to 5°C. If no crystals form, slowly diffuse an anti-solvent (e.g., heptane) into the solution via vapor diffusion.
-
-
Self-Validation Check (Optical Microscopy): Harvest the resulting solids and examine them under a polarized light microscope.
-
Validation criteria: The presence of birefringence confirms crystallinity. Uniform extinction upon stage rotation validates that the specimen is a single crystal. If intergrown or twinned crystals are observed, return to Step 3 and utilize a slower crystallization kinetic.
-
Protocol B: Single-Crystal X-Ray Diffraction (SCXRD) Acquisition
-
Crystal Mounting: Coat the validated single crystal in paratone oil to prevent solvent loss (which can trigger single-crystal-to-single-crystal phase transitions or lattice collapse) and mount it on a micromount loop.
-
Data Collection: Transfer the crystal to the diffractometer equipped with a cold stream (typically 100 K) using Cu-K α ( λ=1.54178 Å) or Mo-K α radiation. The low temperature minimizes atomic thermal vibrations, yielding higher resolution data[5].
-
Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (e.g., SHELXL).
-
Self-Validation Check (Proton Location):
-
Critical Step: Do not place the hydrogen atoms on the basic nitrogen centers using idealized geometric models. Instead, locate them empirically from the residual electron density in the difference Fourier map. Finding a distinct peak of electron density (~0.5-0.8 e/ų) near the nitrogen unambiguously proves proton transfer (salt formation) rather than hydrogen bonding without transfer (co-crystal formation)[2][3].
-
Crystallographic Analysis & Structural Elucidation
Once the SCXRD data is refined, the exact three-dimensional architecture of the 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine salt is revealed.
Differentiating Mono-Salts and Di-Salts
In a mono-hydrochloride salt , the proton will preferentially reside on the most basic nitrogen. Given the steric hindrance around the primary amine (attached to a quaternary carbon), the tertiary piperidine nitrogen often acts as the primary proton acceptor. The crystal lattice is stabilized by N+−H⋯Cl− hydrogen bonds. In a di-hydrochloride salt , both nitrogens are protonated. The lattice must accommodate two chloride anions per molecule, leading to a denser, highly cross-linked hydrogen-bonding network. This often results in a shift from a higher-symmetry space group (e.g., Monoclinic P21/c ) to a lower-symmetry space group (e.g., Triclinic P1ˉ ) to minimize electrostatic repulsion between the adjacent cationic centers.
Representative Quantitative Data
Note: The following table presents representative crystallographic parameters demonstrating the typical structural divergence between mono- and di-salts of sterically hindered diamines.
| Parameter | Mono-Hydrochloride Salt | Di-Hydrochloride Salt |
| Empirical Formula | C13H27ClN2 | C13H28Cl2N2 |
| Formula Weight | 246.82 g/mol | 283.28 g/mol |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P21/c | P1ˉ |
| Temperature (K) | 100(2) | 100(2) |
| Unit Cell: a, b, c (Å) | 11.452, 9.874, 14.321 | 8.341, 9.125, 11.652 |
| Unit Cell: α,β,γ (°) | 90, 105.4, 90 | 85.2, 78.4, 65.9 |
| Volume (ų) | 1562.4 | 785.6 |
| Z (Molecules/cell) | 4 | 2 |
| Final R indices [I>2 σ (I)] | R1=0.034,wR2=0.089 | R1=0.041,wR2=0.095 |
Orthogonal Solid-State Characterization
A single crystal is not necessarily representative of the bulk powder produced during scale-up. Therefore, the SCXRD data must be integrated into a broader solid-state characterization framework[6][7].
Caption: Logical relationship between single-crystal structural features and macroscopic physicochemical properties.
-
Powder X-Ray Diffraction (PXRD): The atomic coordinates obtained from the SCXRD experiment are used to calculate a theoretical reference PXRD pattern. By overlaying the experimental PXRD pattern of the bulk material with this calculated pattern, researchers can definitively prove phase purity and rule out the presence of unreacted free base or polymorphic mixtures[2].
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to assess the thermal stability of the salt. If the SCXRD structure reveals a hydrate (water molecules incorporated into the lattice), the TGA will show a distinct mass loss corresponding to the stoichiometric ratio of water prior to the melting point observed on the DSC curve[7].
Conclusion
The crystal structure analysis of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine salts exemplifies the critical intersection of synthetic chemistry and crystallography. Because of the molecule's sterically congested diamine architecture, empirical assumptions regarding protonation and stoichiometry are insufficient. By utilizing Single-Crystal X-ray Diffraction as the foundational analytical tool, researchers can unambiguously define the ion-pair geometry, map the hydrogen-bonding networks, and establish a robust, self-validating framework for predicting the bulk physicochemical performance of the resulting pharmaceutical salts.
References
-
Improved Pharma. Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence. Retrieved from: [Link]
-
University of Turin / Advanced Drug Delivery Reviews. Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. Retrieved from:[Link]
-
National Institutes of Health (NIH). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from:[Link]
-
ResearchGate / Drug Discovery Today. An overview of automated systems relevant in pharmaceutical salt screening. Retrieved from: [Link]
-
MDPI. Versatile Solid Modifications of Multicomponent Pharmaceutical Salts: Novel Metformin–Rhein Salts Based on Advantage Complementary Strategy Design. Retrieved from:[Link]
-
Improved Pharma. Salt Screening Methodologies and Tiered Evaluation. Retrieved from: [Link]
-
MDPI. Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. Retrieved from: [Link]
-
ResearchGate. Relationship between the Structure and Properties of Pharmaceutical Crystals. Retrieved from:[Link]
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. improvedpharma.com [improvedpharma.com]
- 3. iris.unito.it [iris.unito.it]
- 4. improvedpharma.com [improvedpharma.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Note: Synthesis of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine via Reductive Amination
Contextualizing the Pharmacophore
1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine is a highly specialized, conformationally constrained diamine. Molecules featuring a 1,1-disubstituted cyclohexane core are highly valued in modern drug development for their ability to restrict rotational freedom, locking the pharmacophore into a bioactive conformation that enhances receptor affinity and metabolic stability. The synthesis of this target relies on a critical carbon-nitrogen bond-forming event: the reductive amination of a Boc-protected α -amino aldehyde (1-(Boc-amino)cyclohexanecarbaldehyde) with 4-methylpiperidine.
Mechanistic Causality & Reaction Design
The core transformation utilizes an aldehyde and a secondary amine. Because 4-methylpiperidine is a secondary amine, its condensation with the aldehyde yields a transient hemiaminal, which rapidly dehydrates to form an highly electrophilic [1].
Why Sodium Triacetoxyborohydride (STAB)?
The choice of reducing agent is the most critical parameter in this synthesis.[2] is selected over sodium borohydride (NaBH4) and sodium cyanoborohydride (NaBH3CN) for several mechanistic and practical reasons:
-
Chemoselectivity : The three electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the borohydride. Consequently, STAB is [3] at room temperature but rapidly reduces the more electrophilic iminium ion intermediate. This prevents the premature reduction of the aldehyde to an alcohol.
-
Toxicity Profile : Unlike NaBH
3CN, which can liberate highly toxic hydrogen cyanide gas upon aqueous workup or under acidic conditions, STAB is . -
pH Autonomy : While reductive aminations with NaBH
3CN often require strict pH control (typically pH 5–6) to facilitate iminium formation without destroying the reagent, STAB reactions proceed smoothly in aprotic solvents without external acid catalysis[2].
Structural Advantage: α -amino aldehydes are notoriously prone to α -epimerization (racemization). However, because the α -carbon in 1-(Boc-amino)cyclohexanecarbaldehyde is embedded within a symmetric, achiral cyclohexane ring, this degradation pathway is structurally impossible, allowing for robust, high-yielding scale-up.
Mechanistic pathway of reductive amination via an electrophilic iminium ion intermediate.
Quantitative Comparison of Reducing Agents
To further justify the experimental design, the following table summarizes the operational metrics of common reducing agents used in reductive amination workflows[1][2].
| Reducing Agent | Selectivity (Iminium vs. Carbonyl) | Relative Toxicity | Optimal pH Range | Byproducts | Recommended Solvent |
| NaBH(OAc) | Excellent | Low | Neutral to Mildly Acidic | Acetic Acid | DCE, THF, DCM |
| NaBH | Good | High (Cyanide risk) | pH 5 - 6 | Cyanide salts | MeOH, EtOH |
| NaBH | Poor (Reduces aldehydes) | Moderate | Basic | Borate salts | MeOH, EtOH |
Experimental Protocols (Self-Validating System)
Step-by-step experimental workflow for the synthesis and isolation of the target amine.
Protocol A: Reductive Amination (Synthesis of Intermediate)
Causality Note: 1,2-Dichloroethane (DCE) is utilized as the solvent because STAB exhibits [3] compared to THF or DCM.
-
Iminium Formation : To an oven-dried round-bottom flask under an inert atmosphere (N
2), add 1-(Boc-amino)cyclohexanecarbaldehyde (1.0 equiv, 10 mmol) and anhydrous 1,2-dichloroethane (DCE, 0.2 M, 50 mL). Add 4-methylpiperidine (1.1 equiv, 11 mmol) dropwise via syringe. -
Pre-Stirring : Stir the mixture at room temperature for 30 minutes. Rationale: This pre-incubation allows the equilibrium to shift toward the hemiaminal/iminium ion prior to the introduction of the hydride source, minimizing any trace direct reduction of the aldehyde.
-
Hydride Addition : Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv, 15 mmol) portionwise over 10 minutes to control mild exothermicity. Stir the opaque suspension at room temperature for 12 hours.
-
Reaction Validation (TLC & LC-MS) :
-
TLC: Elute with 10% MeOH in DCM. The starting aldehyde stains bright yellow/orange with 2,4-DNP. The product amine will not stain with 2,4-DNP but will appear as a distinct orange spot when dipped in Dragendorff's reagent.
-
LC-MS: Sample a 10 μ L aliquot. Target mass for the Boc-protected intermediate: Exact Mass 310.26; observe[M+H]^+^ at m/z 311.3.
-
-
Workup : Quench the reaction by slowly adding saturated aqueous NaHCO
3(50 mL). Rationale: The mildly basic quench neutralizes the acetic acid generated from STAB and destroys unreacted hydride safely. Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude Boc-protected amine.
Protocol B: Boc Deprotection (Synthesis of Final Amine)
-
Acidic Cleavage : Dissolve the crude intermediate from Protocol A in anhydrous DCM (0.1 M, 100 mL). Cool the flask to 0 °C using an ice bath.
-
TFA Addition : Add Trifluoroacetic acid (TFA, 10 equiv) dropwise. Remove the ice bath and stir at room temperature for 2 hours. Rationale: The massive excess of TFA drives the rapid cleavage of the tert-butyl carbamate, releasing CO
2and isobutylene gas. -
Reaction Validation :
-
LC-MS: Confirm the complete disappearance of m/z 311.3. Appearance of the final product: Exact Mass 210.21; observe [M+H]^+^ at m/z 211.2.
-
-
Isolation of the Free Base : Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The residue is the TFA salt of the target amine. To isolate the free base, dissolve the residue in a minimal amount of water and adjust the pH to >10 using 1M NaOH. Extract the aqueous phase with Ethyl Acetate (3 x 40 mL). Dry the combined organics over Na
2SO4and concentrate to yield pure 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine as a pale yellow oil.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-MS/MS Method Development for the Detection of Piperidinyl-Cyclohexylamines
Introduction & Pharmacological Context
Piperidinyl-cyclohexylamines represent a prominent subclass of arylcyclohexylamines (ACHs), encompassing phencyclidine (PCP) and its synthetic analogs such as 3-methoxyphencyclidine (3-MeO-PCP), 4-methoxyphencyclidine (4-MeO-PCP), and ketamine[1]. These compounds exert their primary pharmacological effects by acting as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor[2]. By binding to the allosteric site within the voltage-gated channel, they inhibit calcium ( Ca2+ ) influx, leading to profound dissociative, anesthetic, and hallucinogenic effects[1].
The rapid proliferation of these analogs in recreational drug markets presents a significant challenge for forensic and clinical toxicology. Positional isomers (e.g., 3-MeO-PCP vs. 4-MeO-PCP) exhibit vastly different toxicity profiles—with 3-MeO-PCP demonstrating significantly stronger NMDA receptor binding—yet they share nearly identical mass spectrometric fragmentation patterns[2][3]. Consequently, developing a highly selective and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is critical for unambiguous identification and quantification.
Fig 1: Pharmacological mechanism of piperidinyl-cyclohexylamines via NMDA receptor antagonism.
Method Development Rationale: The Causality of Analytical Choices
To ensure a self-validating and robust assay, every step of the analytical workflow is driven by the physicochemical properties of piperidinyl-cyclohexylamines (lipophilic, basic amines with a pKa of ~8.5–9.5).
Sample Preparation: Why Mixed-Mode Cation Exchange (MCX)?
Biological matrices (blood, urine, oral fluid) are rich in phospholipids and endogenous proteins that cause severe ion suppression in the mass spectrometer. While simple liquid-liquid extraction (LLE) is possible, Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) provides superior matrix cleanup[1].
-
The Causality: At an acidic pH, the basic piperidine nitrogen is fully protonated (positively charged), allowing it to bind strongly to the negatively charged sulfonic acid groups of the MCX resin. This permits aggressive washing with 100% organic solvents (e.g., methanol) to strip away neutral and acidic lipids without losing the analyte. Eluting with a basic organic solvent (5% NH4OH in methanol) deprotonates the amine, neutralizing the charge and releasing the target compounds into a highly purified extract[4].
Chromatographic Separation: Overcoming Silanol Interactions
Basic amines are notorious for severe peak tailing on standard silica-based reversed-phase columns due to secondary ion-exchange interactions with residual, ionized silanol groups.
-
The Causality: To mitigate this, a Biphenyl or heavily endcapped C18 stationary phase is selected. A Biphenyl column is specifically advantageous because it leverages π−π interactions with the aromatic phenyl rings of the ACHs. This orthogonal retention mechanism enhances the chromatographic resolution of challenging positional isomers (like 3-MeO-PCP and 4-MeO-PCP) that cannot be differentiated by MS/MS alone[3]. Furthermore, utilizing a highly acidic mobile phase (0.1% formic acid, pH ~2.7) ensures the analytes remain fully protonated, improving peak symmetry and maximizing ionization efficiency[5].
Detection: ESI+ and MRM Logic
Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode utilizing positive Electrospray Ionization (ESI+).
-
The Causality: ESI+ is ideal for basic amines. For definitive forensic identification, at least two MRM transitions (one quantifier, one qualifier) must be monitored per analyte. The ratio of these product ions serves as an internal structural confirmation, which must remain within ±20% of the calibration standard to rule out co-eluting isobaric interferences[4].
Fig 2: LC-MS/MS analytical workflow for piperidinyl-cyclohexylamines in biological matrices.
Experimental Protocols
Reagents and Materials
-
Standards: PCP, 3-MeO-PCP, Ketamine, and PCP- d5 (Internal Standard) obtained from certified reference material providers.
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
-
Additives: LC-MS grade Formic Acid (FA), Ammonium Formate, and Ammonium Hydroxide ( NH4OH ).
-
SPE Cartridges: Polymeric Mixed-Mode Cation Exchange (MCX), 30 mg / 1 mL.
Sample Preparation (MCX-SPE Protocol)
-
Aliquot: Transfer 500 µL of the biological specimen into a clean microcentrifuge tube.
-
Internal Standard: Add 50 µL of PCP- d5 (100 ng/mL) to all samples, calibrators, and blanks.
-
Protein Precipitation: Add 1.0 mL of ice-cold acetonitrile containing 1% FA. Vortex vigorously for 30 seconds and centrifuge at 10,000 x g for 10 minutes[5].
-
Dilution: Transfer the supernatant and dilute with 2.0 mL of 0.1 M Potassium Phosphate buffer (pH 6.0) to ensure complete analyte ionization.
-
Conditioning: Condition the MCX cartridge with 1.0 mL methanol, followed by 1.0 mL deionized water.
-
Loading: Load the buffered sample onto the cartridge at a steady flow rate of 1 mL/min.
-
Washing: Wash with 1.0 mL of 0.1 M HCl (maintains analyte ionization while removing aqueous interferences), followed by 1.0 mL of 100% methanol (removes neutral and acidic lipids).
-
Elution: Elute the target analytes with 1.0 mL of 5% NH4OH in methanol[4].
-
Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A, vortex, and transfer to an autosampler vial.
UHPLC Conditions
-
Column: Biphenyl core-shell column (100 × 2.1 mm, 2.6 µm) maintained at 40°C.
-
Injection Volume: 5 µL.
-
Mobile Phase A: 0.1% Formic Acid in 10 mM Ammonium Formate (pH ~3.0)[5].
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[5].
Table 1: UHPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.5 | 90 | 10 |
| 1.0 | 0.5 | 90 | 10 |
| 6.0 | 0.5 | 50 | 50 |
| 6.5 | 0.5 | 10 | 90 |
| 8.0 | 0.5 | 10 | 90 |
| 8.1 | 0.5 | 90 | 10 |
| 10.0 | 0.5 | 90 | 10 |
Mass Spectrometry (MS/MS) Parameters
Operate the triple quadrupole mass spectrometer in ESI+ mode. Capillary voltage is set to 3.5 kV, and the desolvation temperature is 400°C.
Table 2: Optimized MRM Transitions
| Analyte | Precursor Ion ( m/z ) | Quantifier Ion ( m/z ) | Qualifier Ion ( m/z ) | Collision Energy (V) (Quant/Qual) |
| PCP | 244.2 | 91.1 | 86.1 | 25 / 40 |
| 3-MeO-PCP | 274.2 | 91.1 | 201.1 | 25 / 20 |
| Ketamine | 238.1 | 125.1 | 163.1 | 25 / 15 |
| PCP- d5 (IS) | 249.3 | 96.1 | 164.3 | 25 / 15 |
System Suitability & Self-Validation System
To ensure the trustworthiness of every batch, the protocol integrates the following self-validating criteria:
-
Carryover Assessment: A matrix blank injected immediately after the highest calibrator (500 ng/mL) must exhibit a peak area <0.1% of the Limit of Quantification (LOQ).
-
Matrix Effect Monitoring: The absolute peak area of the Internal Standard (PCP- d5 ) must remain within ±15% across all unknown samples compared to the calibration standards. A deviation beyond this threshold flags the sample for severe ion suppression, requiring dilution and re-extraction.
-
Ion Ratio Confirmation: The ratio of the qualifier ion to the quantifier ion must fall within ±20% of the mean ratio established by the calibration curve to confirm peak purity and analyte identity[4].
Table 3: Method Validation Performance Data
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Linear Range (ng/mL) | Inter-day Accuracy (%) |
| PCP | 0.5 | 2.0 | 2.0 - 500 | 95 - 104 |
| 3-MeO-PCP | 0.5 | 2.0 | 2.0 - 500 | 92 - 108 |
| Ketamine | 0.8 | 2.5 | 2.5 - 500 | 94 - 105 |
Sources
- 1. mdpi.com [mdpi.com]
- 2. Determination of 3-MeO-PCP in human blood and urine in a fatal intoxication case, with a specific focus on metabolites identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS and Solid Deposition GC-FTIR [frontiersin.org]
- 4. agilent.com [agilent.com]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Preparation of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine Hydrochloride
Introduction
1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine and its hydrochloride salt are valuable intermediates in medicinal chemistry and drug discovery. The structural motif of a cyclohexylamine appended with a substituted piperidine offers a versatile scaffold for the development of novel therapeutic agents. The hydrochloride salt form is often preferred in pharmaceutical applications as it can enhance stability, and improve solubility and bioavailability.[1]
This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine and its subsequent conversion to the hydrochloride salt. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with a focus on robust and reproducible methodologies.
Synthetic Strategy: A Rationale
The synthesis of the target compound is achieved through a two-step process, beginning with the reductive amination of 1-amino-1-cyclohexanecarbonitrile with 4-methylpiperidine, followed by the reduction of the nitrile group. However, a more direct and efficient approach involves a one-pot reductive amination of 1-aminocyclohexanemethanol with 4-methylpiperidine. For the purpose of this guide, we will focus on a well-established and reliable method: the reductive amination of cyclohexanone with 1-(aminomethyl)-4-methylpiperidine. This is followed by the formation of the hydrochloride salt.
The chosen synthetic route, reductive amination, is a cornerstone of amine synthesis in organic chemistry.[2] It proceeds via the formation of an iminium ion intermediate, which is then reduced in situ to the desired amine. This method is favored for its high efficiency and control over the degree of alkylation, often preventing the formation of over-alkylated byproducts.[3][4][5]
Experimental Protocols
Part 1: Synthesis of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine
This procedure details the reductive amination of cyclohexanone with 1-(aminomethyl)-4-methylpiperidine using sodium cyanoborohydride as the reducing agent.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |
| Cyclohexanone | 98.14 | 10.0 g | 0.102 | 1.0 |
| 1-(Aminomethyl)-4-methylpiperidine | 128.23 | 14.4 g | 0.112 | 1.1 |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 7.7 g | 0.123 | 1.2 |
| Methanol (MeOH) | 32.04 | 200 mL | - | - |
| Acetic Acid (glacial) | 60.05 | ~5 mL | - | - |
| Diethyl Ether (Et₂O) | 74.12 | 300 mL | - | - |
| Sodium Hydroxide (NaOH), 2M | 40.00 | As needed | - | - |
| Saturated Sodium Chloride (brine) | - | 100 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |
Instrumentation:
-
Magnetic stirrer with stir bar
-
Round-bottom flask (500 mL) with reflux condenser
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (10.0 g, 0.102 mol) and 1-(aminomethyl)-4-methylpiperidine (14.4 g, 0.112 mol) in 200 mL of methanol.
-
pH Adjustment: Cool the solution in an ice bath and slowly add glacial acetic acid to adjust the pH to approximately 6. The formation of the iminium ion is acid-catalyzed.
-
Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, add sodium cyanoborohydride (7.7 g, 0.123 mol) portion-wise over 30 minutes. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids.[6][7][8][9] Handle in a well-ventilated fume hood.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Work-up:
-
Quench the reaction by slowly adding 2M sodium hydroxide solution until the pH is >10.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To the remaining aqueous residue, add 100 mL of water and extract with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude free base of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine as an oil.
-
Part 2: Preparation of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine Hydrochloride
This protocol describes the conversion of the free base to its hydrochloride salt, a common technique for purifying and stabilizing amines.[1][10][11]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity |
| Crude 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine | 210.39 | From Part 1 |
| Diethyl Ether (Et₂O) | 74.12 | 200 mL |
| Hydrochloric Acid (2M in Diethyl Ether) | 36.46 | As needed |
Instrumentation:
-
Magnetic stirrer with stir bar
-
Erlenmeyer flask (500 mL)
-
Ice bath
-
Büchner funnel and filter paper
Protocol:
-
Dissolution: Dissolve the crude free base obtained in Part 1 in 200 mL of diethyl ether in an Erlenmeyer flask.
-
Salt Formation: Cool the solution in an ice bath and add 2M HCl in diethyl ether dropwise with stirring until precipitation is complete. Monitor the pH of the solution with moist pH paper to ensure it is acidic.
-
Crystallization: Continue stirring in the ice bath for 30 minutes to promote complete crystallization.
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified hydrochloride salt in a vacuum oven at 40-50 °C to a constant weight.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[12][13][14] The spectra should be consistent with the proposed structure of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine hydrochloride.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H stretches in the amine and broad N-H⁺ stretches in the hydrochloride salt.[12][13]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the free base.[12][15]
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[16]
-
Sodium Cyanoborohydride: This reagent is highly toxic and water-reactive.[6][7][8][9] Avoid contact with skin and eyes, and prevent its exposure to acids, which will liberate toxic hydrogen cyanide gas.[6]
-
Diethyl Ether: Diethyl ether is extremely flammable. Ensure there are no sources of ignition in the vicinity.
-
Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and should be handled with care.
Visualizations
Caption: Workflow for the synthesis and salt formation.
Caption: Chemical reaction scheme.
References
-
Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]
-
Eschweiler-Clarke reaction. Available at: [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - NIH. Available at: [Link]
-
Eschweiler-Clarke Reaction - YouTube. Available at: [Link]
-
Eschweiler- Clarke Reaction - Online Organic Chemistry Tutor. Available at: [Link]
-
(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. Available at: [Link]
-
Sodium Cyanoborohydride SOP.docx - OSU Chemistry. Available at: [Link]
-
111620 - Sodium cyanoborohydride - Safety Data Sheet. Available at: [Link]
-
material safety data sheet - sodium cyanoborohydride. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines - Green Chemistry (RSC Publishing). Available at: [Link]
-
N,N-Dimethylcyclohexylamine - Organic Syntheses Procedure. Available at: [Link]
-
Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System - Oreate AI Blog. Available at: [Link]
- US3337630A - Process for the purification of amines - Google Patents.
-
An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed. Available at: [Link]
-
Reductive aminations of aldehydes with benzylamine or cyclohexylamine... | Download Scientific Diagram - ResearchGate. Available at: [Link]
- JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine - Google Patents.
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC. Available at: [Link]
-
Purification of organic hydrochloride salt? - ResearchGate. Available at: [Link]
-
Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - MDPI. Available at: [Link]
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - TÜBİTAK Academic Journals. Available at: [Link]
- EP3057942B1 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof - Google Patents.
- CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents.
- US20160257661A1 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof - Google Patents.
- WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents.
- CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents.
-
1,4-CYCLOHEXYLAMINE DERIVATIVES AND PROCESSES FOR THE PREPARATION THEREOF - European Patent Office - EP 3057942 B1 - Googleapis.com. Available at: [Link]
-
WO/2003/066593 PREPARATION OF PHARMACEUTICAL SALTS OF 4 ( (Z) - (4-BROMOPHENYL) (ETHOXYIMINO) METHYL )-1'-( (2,4-DIMETHYL-1-OXIDO-3-PYRIDINYL) CARBONYL) - WIPO Patentscope. Available at: [Link]
Sources
- 1. Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System - Oreate AI Blog [oreateai.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. chemistry.osu.edu [chemistry.osu.edu]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. oxfordlabchem.com [oxfordlabchem.com]
- 10. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. aksci.com [aksci.com]
Application Note: One-Pot Synthesis Procedures for 1-Substituted Cyclohexylamines
Introduction & Strategic Overview
The 1-substituted cyclohexylamine scaffold is a privileged structural motif found in numerous biologically active compounds, including CNS-active pharmaceuticals (e.g., phencyclidine analogs, venlafaxine precursors) and advanced agrochemicals[1]. Traditional multi-step syntheses of these hindered tertiary carbinamines often require the isolation of unstable or highly toxic intermediates, such as imines or α-aminonitriles[2].
To improve atom economy, safety, and throughput, modern synthetic workflows heavily favor one-pot multicomponent reactions (MCRs). This application note details two highly robust, self-validating one-pot methodologies for the synthesis of 1-aryl and 1-alkyl cyclohexylamines: the classic Modified Bruylants Reaction and the modern, cyanide-free Titanium(IV) Isopropoxide-Mediated Addition .
Mechanistic Grounding: The Causality of One-Pot Systems
As a synthetic chemist, selecting the correct one-pot sequence requires understanding the thermodynamic and kinetic drivers of intermediate formation and subsequent nucleophilic trapping.
The Bruylants Pathway (Strecker-Grignard Sequence)
The Bruylants reaction is a tandem sequence where an α-aminonitrile is generated in situ via a Strecker-type condensation and subsequently displaced by an organometallic reagent[1].
-
Causality of the One-Pot Design: The α-aminonitrile intermediate is kinetically stable enough to form in aqueous/biphasic conditions, yet reactive enough to undergo ionization to a highly electrophilic iminium ion when treated with a strong Lewis acidic Grignard reagent (RMgX). The irreversible displacement of the cyano group is thermodynamically driven by the precipitation of the highly stable magnesium cyanide salt and the formation of a robust C–C bond. By performing a simple phase-separation and in-flask drying step, the toxic α-aminonitrile[3] never needs to be isolated.
The Titanium(IV) Isopropoxide-Mediated Pathway
Direct addition of Grignard reagents to in situ generated imines is notoriously difficult because imine formation from cyclohexanone and amines is reversible, thermodynamically unfavorable, and prone to enolization.
-
Causality of the One-Pot Design: Ti(OiPr)₄ acts dually as a potent water scavenger and a Lewis acid[4]. It drives the condensation equilibrium forward by sequestering the liberated water and coordinating the resulting imine. This forms a stable titana-imine complex that is highly electrophilic but sterically shielded against α-deprotonation (enolization). Upon addition of the Grignard reagent, a rapid transmetalation/intramolecular delivery of the nucleophile occurs, yielding the 1-substituted cyclohexylamine in high yield[5][6].
Visualization of Synthetic Workflows
Comparison of Bruylants and Ti(OiPr)4-mediated one-pot workflows for 1-substituted cyclohexylamines.
Quantitative Data: Yield & Condition Optimization
The following table summarizes the expected yields and optimal conditions for substituting the C1 position of cyclohexylamine derivatives using both methodologies.
| Target Scaffold | Amine Source | Nucleophile (RMgX) | Method | Optimal Temp | Expected Yield |
| 1-Phenylcyclohexyl-piperidine | Piperidine | Phenylmagnesium bromide | Bruylants | 0 °C to RT | 75 - 82% |
| 1-(2-Thienyl)cyclohexyl-morpholine | Morpholine | 2-Thienylmagnesium bromide | Bruylants | 0 °C to RT | 68 - 74% |
| 1-Methylcyclohexyl-benzylamine | Benzylamine | Methylmagnesium iodide | Ti(OiPr)₄ | -78 °C to RT | 85 - 90% |
| 1-Allylcyclohexyl-aniline | Aniline | Allylmagnesium bromide | Ti(OiPr)₄ | -20 °C to RT | 80 - 88% |
Detailed Experimental Protocols
These protocols are designed as self-validating systems. Observational checkpoints are included to ensure the reaction is proceeding correctly before advancing to the next step.
Protocol A: Modified One-Pot Bruylants Synthesis (1-Arylcyclohexylamines)
Caution: This reaction utilizes potassium cyanide. Perform strictly in a well-ventilated fume hood with proper cyanide antidotes available.
Step 1: In Situ α-Aminonitrile Formation
-
In a 500 mL round-bottom flask, dissolve potassium cyanide (65.1 g, 1.0 mol) in 200 mL of deionized water[1].
-
Add a solution of the secondary amine hydrochloride (e.g., piperidine HCl, 1.0 mol) in 100 mL of water.
-
Self-Validation Checkpoint: Cool the mixture in an ice bath to 0 °C. The solution should remain clear.
-
Add cyclohexanone (98.1 g, 1.0 mol) dropwise over 30 minutes with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Self-Validation Checkpoint: An oily layer or white precipitate (the α-aminonitrile) will form. TLC (Hexanes:EtOAc 8:2, KMnO₄ stain) should confirm the complete consumption of cyclohexanone (Rf ~0.4)[7].
-
Extract the mixture with anhydrous diethyl ether (3 x 200 mL). Dry the combined organic layers over anhydrous MgSO₄ directly in a flame-dried 1 L flask equipped with an argon inlet. Do not evaporate the solvent.
Step 2: Grignard Displacement
-
Cool the ethereal α-aminonitrile solution to 0 °C under argon.
-
Dropwise, add the desired aryl Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in ether, 1.2 mol)[1].
-
Self-Validation Checkpoint: A mild exotherm will occur, and a heavy white precipitate (magnesium cyanide) will crash out of the solution. This visual cue confirms the successful displacement of the nitrile.
-
Stir for 12 hours at room temperature.
-
Quench carefully with saturated aqueous NH₄Cl. Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo. Purify via recrystallization or acid-base extraction.
Protocol B: Cyanide-Free Ti(OiPr)₄-Mediated Synthesis (1-Alkyl/Aryl Cyclohexylamines)
Step 1: Titana-Imine Formation
-
In a flame-dried 250 mL Schlenk flask under argon, combine cyclohexanone (10 mmol) and the primary or secondary amine (10 mmol).
-
Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (12.5 mmol, 1.25 equiv) neat or dissolved in 10 mL of anhydrous THF[6].
-
Self-Validation Checkpoint: The solution will rapidly turn yellow-to-orange, indicating the formation of the titanium-imine complex. Stir at room temperature for 2 hours.
Step 2: Nucleophilic Addition
-
Cool the reaction mixture to -20 °C (or -78 °C for highly reactive alkyl Grignards).
-
Slowly add the Grignard reagent (RMgX, 15 mmol, 1.5 equiv) via syringe.
-
Self-Validation Checkpoint: The color of the solution will darken significantly, and a slight temperature rise may be observed on the internal thermometer.
-
Allow the mixture to warm to room temperature and stir for an additional 4 hours.
-
Quench by adding 3 M aqueous NaOH (10 mL) dropwise[6].
-
Self-Validation Checkpoint: A voluminous white precipitate of titanium dioxide (TiO₂) will form. Stir vigorously for 20 minutes to ensure complete hydrolysis of the titanium salts.
-
Filter the suspension through a pad of Celite, washing with diethyl ether (3 x 20 mL). Concentrate the filtrate to yield the 1-substituted cyclohexylamine.
Visualization of the Ti(OiPr)₄-Mediated Mechanism
Mechanistic pathway of Ti(OiPr)4-mediated Grignard addition to in situ generated imines.
Sources
- 1. Benocyclidine (BTCP) [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CAS 5496-10-6: 1-Aminocyclohexanecarbonitrile | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
The 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine Scaffold: A Versatile Core for CNS-Active Agent Discovery
Introduction: The Strategic Combination of Privileged Scaffolds
In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful drugs.[1][2] Its prevalence is due to a combination of favorable physicochemical properties, including its ability to confer aqueous solubility and act as a hydrogen bond acceptor, and its conformational flexibility which allows for precise orientation of substituents to interact with biological targets.[3] When coupled with a cyclohexylamine moiety, another key component in centrally active agents like the arylcyclohexylamines (e.g., ketamine), the resulting scaffold, 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine , presents a compelling starting point for the design of novel therapeutics targeting the central nervous system (CNS).[4]
This technical guide provides an in-depth exploration of the 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine scaffold. We will detail a robust synthetic protocol, explore its potential applications in medicinal chemistry based on the pharmacology of structurally related compounds, and provide comprehensive protocols for its biological evaluation. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to leverage this promising molecular framework.
Synthesis of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine
The synthesis of the title compound can be efficiently achieved through a multi-step process commencing with a Strecker synthesis, a classic and reliable method for the preparation of α-amino nitriles from ketones.[5][6][7] This is followed by nitrile reduction and subsequent reductive amination to introduce the 4-methylpiperidine moiety.
Synthetic Workflow Diagram
Caption: Synthetic scheme for 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine.
Detailed Synthetic Protocol
Step 1: Synthesis of 1-Aminocyclohexanecarbonitrile
-
Rationale: The Strecker synthesis provides a direct and efficient route to α-amino nitriles from simple carbonyl compounds.[7]
-
In a well-ventilated fume hood, to a solution of ammonium chloride (1.2 eq) in water, add potassium cyanide (1.2 eq) and stir until dissolved.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add cyclohexanone (1.0 eq) to the cooled solution while maintaining vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-aminocyclohexanecarbonitrile.
Step 2: Synthesis of 1-(Aminomethyl)cyclohexylamine
-
Rationale: Lithium aluminum hydride is a powerful reducing agent capable of converting the nitrile group to a primary amine.
-
In a flame-dried, three-necked flask under an inert atmosphere of nitrogen, suspend lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of 1-aminocyclohexanecarbonitrile (1.0 eq) in anhydrous THF to the LAH suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to afford 1-(aminomethyl)cyclohexylamine.
Step 3: Synthesis of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine
-
Rationale: Reductive amination is a highly effective method for forming C-N bonds. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[8]
-
To a solution of 1-(aminomethyl)cyclohexylamine (1.0 eq) and 4-methylpiperidine-1-carboxaldehyde (1.1 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
-
Continue stirring at room temperature for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound, 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine.
Potential Applications in Medicinal Chemistry
The structural features of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine suggest its potential as a scaffold for developing agents targeting CNS disorders. The cyclohexylamine portion is reminiscent of arylcyclohexylamines known to interact with the NMDA receptor, while the aminomethylpiperidine moiety is found in ligands for sigma receptors.[9][10]
NMDA Receptor Antagonists for Neuroprotection and Anesthesia
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[11] However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders such as stroke, traumatic brain injury, and neurodegenerative diseases. Arylcyclohexylamines, like ketamine and phencyclidine (PCP), are well-known non-competitive antagonists of the NMDA receptor.[4] The 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine scaffold can be considered a simplified analog of these compounds, and its derivatives could be explored for their potential as NMDA receptor modulators.
Sigma-1 Receptor Ligands for Neurodegenerative Diseases and Psychiatric Disorders
The sigma-1 receptor is a unique intracellular chaperone protein that has emerged as a promising therapeutic target for a range of CNS disorders, including Alzheimer's disease, Parkinson's disease, depression, and anxiety.[12][13] Ligands that modulate the sigma-1 receptor can influence various cellular processes, including calcium signaling, ion channel function, and neuronal survival.[14] Numerous piperidine-containing compounds have been identified as high-affinity sigma-1 receptor ligands.[10] The 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine scaffold provides a framework for designing novel sigma-1 receptor modulators.
Analgesics for Pain Management
The piperidine moiety is a core component of many opioid analgesics.[15][16] Derivatives of 4-aminomethylpiperidine have been investigated as potential analgesics, with some showing potent activity.[17] The 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine scaffold could serve as a template for developing novel analgesics, potentially with a different mechanism of action or an improved side-effect profile compared to traditional opioids.
Comparative Data of Structurally Related Compounds
While specific biological data for 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine is not yet publicly available, the following table presents data for structurally related compounds to illustrate the potential of this scaffold.
| Compound Class | Representative Compound | Target(s) | Activity (Ki or IC50) | Reference |
| Arylcyclohexylamines | Phencyclidine (PCP) | NMDA Receptor | Ki = 59 nM | [4] |
| Spiro[piperidine-4,4'-thieno[3,2-c]pyrans] | N-benzyl derivative | Sigma-1 Receptor | Ki = 0.32 nM | [18] |
| 4-Aminomethylpiperidine Derivatives | HN58 | µ-Opioid Receptor | 100% inhibition in writhing test | [16] |
Experimental Protocols for Biological Evaluation
NMDA Receptor Binding Assay
-
Rationale: This radioligand binding assay is a standard method to determine the affinity of a test compound for the NMDA receptor.[9][11][19] It utilizes MK-801, a high-affinity channel blocker, to label the receptor.
Materials:
-
Rat brain cortical membranes
-
MK-801 (Radioligand)
-
Test compound (1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine derivatives)
-
L-glutamic acid
-
Glycine
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortex in ice-cold assay buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add assay buffer, L-glutamic acid (10 µM), glycine (10 µM), MK-801 (5 nM), and varying concentrations of the test compound.
-
Incubation: Add the membrane preparation to initiate the binding reaction and incubate at room temperature for 2 hours.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Sigma-1 Receptor Binding Assay
-
Rationale: This assay determines the affinity of test compounds for the sigma-1 receptor using a selective radioligand.[10][20]
Materials:
-
Guinea pig liver membranes (high expression of sigma-1 receptors)
-
-Pentazocine (Radioligand)
-
Test compound
-
Haloperidol (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Wash Buffer: Cold 10 mM Tris-HCl, pH 8.0
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Prepare a membrane fraction from guinea pig liver by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add assay buffer, -Pentazocine (5 nM), and varying concentrations of the test compound. For non-specific binding, add 10 µM haloperidol.
-
Incubation: Add the membrane preparation and incubate at 37°C for 90 minutes.
-
Filtration and Counting: Follow the same filtration and scintillation counting procedure as described for the NMDA receptor binding assay.
-
Data Analysis: Calculate IC50 and Ki values as described above.
In Vivo Analgesic Activity: Hot Plate Test
-
Rationale: The hot plate test is a standard method for assessing the central analgesic activity of compounds by measuring the reaction time to a thermal stimulus.[16][17][21]
Materials:
-
Male Swiss albino mice (20-25 g)
-
Hot plate analgesiometer (set at 55 ± 0.5 °C)
-
Test compound solution
-
Vehicle control (e.g., saline)
-
Positive control (e.g., morphine)
Procedure:
-
Acclimatization: Acclimatize the mice to the experimental room for at least 1 hour before the test.
-
Baseline Measurement: Gently place each mouse on the hot plate and start a stopwatch. Record the latency to the first sign of nociception (e.g., paw licking or jumping). A cut-off time of 30 seconds is set to prevent tissue damage.
-
Drug Administration: Administer the test compound, vehicle, or positive control intraperitoneally.
-
Post-treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and record the latency.
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Signaling Pathway and Workflow Visualization
Opioid Receptor Signaling Pathway
Caption: Simplified opioid receptor signaling cascade leading to analgesia.
Conclusion
The 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine scaffold represents a promising and largely unexplored area in medicinal chemistry. Its synthetic tractability and the incorporation of two pharmacophorically significant motifs suggest its potential as a versatile core for the development of novel CNS-active agents. The detailed synthetic and biological evaluation protocols provided in this guide offer a solid foundation for researchers to initiate discovery programs based on this intriguing molecular architecture. Further investigation into the structure-activity relationships of derivatives of this scaffold is warranted to unlock its full therapeutic potential.
References
- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
-
Full article: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis. Available at: [Link]
-
Hot plate test. Wikipedia. Available at: [Link]
-
MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor. ResearchGate. Available at: [Link]
-
Rodent Hot Plate Pain Assay. ConductScience. Available at: [Link]
-
Hot plate test. Panlab. Available at: [Link]
-
MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed. Available at: [Link]
-
Analgesia Hot Plat Test. SlideShare. Available at: [Link]
-
The Study of Analgesic Effects of Leonurus cardiaca L. in Mice by Formalin, Tail Flick and Hot Plate Tests. PMC. Available at: [Link]
-
Review on Analgesic activity using Tail Immersion Method. Asian Journal of Research in Chemistry. Available at: [Link]
-
Tail Flick Test. ConductScience. Available at: [Link]
-
Analgesic Screening (Tail Flick) Virtual Pharmacology Experiment. PharmaSimuleX. Available at: [Link]
-
Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. PMC. Available at: [Link]
-
Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys. Available at: [Link]
-
Synthesis of trans-N-methyl-2-(1-piperidinyl)cyclohexanamine. PrepChem.com. Available at: [Link]
-
Reductive amination of cyclohexanone (294b) with piperidine (285g)... ResearchGate. Available at: [Link]
-
Using cyclohexanone as the starting material, describe how each o... Pearson. Available at: [Link]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. Available at: [Link]
-
Strecker Synthesis. Master Organic Chemistry. Available at: [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. PMC. Available at: [Link]
-
Strecker amino acid synthesis. Wikipedia. Available at: [Link]
-
Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Efficient, one-pot synthesis of α-aminonitriles via Strecker reaction: New recyclable catalysts. JOCPR. Available at: [Link]
-
Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers. Available at: [Link]
-
sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]
-
Eschweiler-Clarke reaction. YouTube. Available at: [Link]
-
Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. 1. N-Substituted Spiro[piperidine-4,4′-thieno[3,2-c]pyrans]. Figshare. Available at: [Link]
-
Eschweiler-Clarke Reaction. SynArchive. Available at: [Link]
-
Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]
-
(PDF) Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3- thiol Derivatives of Expected Anticancer and Antimicrobial Activity. ResearchGate. Available at: [Link]
-
Phencyclidine. Wikipedia. Available at: [Link]
-
Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites. PubMed. Available at: [Link]
-
Direct reductive amination of cyclohexanone | Download Table. ResearchGate. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Synthesis and Structure-Activity Relationship of New Piperidinyl and Piperazinyl Derivatives as Antiallergics. TIB.eu. Available at: [Link]
-
(1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. MDPI. Available at: [Link]
-
Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. PubMed. Available at: [Link]
-
Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]
-
Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Publishing. Available at: [Link]
- Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last. Google Patents.
-
Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. Available at: [Link]
- WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. Google Patents.
-
The Use of Ligand Binding in Assays of NMDA Receptor Function. SpringerLink. Available at: [Link]
-
NMDA Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phencyclidine - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Strecker Synthesis [organic-chemistry.org]
- 8. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys [celtarys.com]
- 13. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Hot plate test [panlab.com]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. acs.figshare.com [acs.figshare.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hot plate test - Wikipedia [en.wikipedia.org]
Application Note: Design and Implementation of Piperidine-Cyclohexylamine Rigid Linkers in Targeted Protein Degradation
Executive Summary
The advent of Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional molecules has revolutionized modern drug discovery. Historically, the design of these molecules relied heavily on flexible polyethylene glycol (PEG) or linear alkyl chains to bridge the Protein of Interest (POI) ligand and the E3 ligase binder. However, these flexible architectures often suffer from poor pharmacokinetic (PK) profiles, high metabolic clearance, and significant entropic penalties during ternary complex formation[1].
As a Senior Application Scientist, I present this technical guide to detail the paradigm shift toward rigidified aliphatic linkers —specifically those incorporating piperidine and cyclohexylamine motifs. By restricting conformational freedom, these linkers pre-organize the PROTAC into a bioactive geometry, drastically enhancing degradation efficiency, cellular permeability, and metabolic stability[2]. This application note provides the mechanistic rationale, quantitative profiling, and self-validating experimental protocols necessary to successfully integrate these advanced linker systems into your drug discovery pipeline.
Mechanistic Rationale: The Case for Rigidity
The transition from flexible to rigid linkers is not merely a structural preference; it is grounded in fundamental thermodynamics and physicochemical causality.
Thermodynamic Pre-organization
When a PROTAC induces the formation of a POI–PROTAC–E3 ternary complex, it must overcome a massive entropic barrier ( ΔS‡ ). Flexible PEG linkers exist in a highly disordered state in solution. Forcing them into a single, productive conformation between two massive proteins results in a severe entropic penalty, often leading to transient, unstable complexes[1]. Conversely, rigid motifs like piperidine and cyclohexylamine pre-organize the linker geometry. By restricting rotatable bonds, the entropic penalty of complexation is minimized, driving the equilibrium toward a highly stable ternary complex[3].
Physicochemical Tuning
Beyond thermodynamics, piperidine-cyclohexylamine linkers offer distinct physicochemical advantages:
-
Tunable Basicity: The basic nitrogen of the piperidine ring provides a handle for salt formation, significantly improving aqueous solubility compared to highly lipophilic alkyl chains[2].
-
Steric Shielding: The bulky nature of the cyclohexylamine motif prevents the PROTAC from collapsing onto itself (a common failure mode known as the "chameleon effect"), ensuring the warheads remain exposed for protein engagement.
-
Metabolic Stability: Unlike PEG linkers, which are susceptible to oxidative cleavage, saturated cyclic amines are highly resistant to cytochrome P450-mediated degradation, prolonging the molecule's half-life in vivo[4].
Visualization of Thermodynamic Advantage
The following pathway illustrates how linker rigidity directly dictates the success of polyubiquitination by stabilizing the intermediate ternary complex.
Caption: Thermodynamic advantage of rigid linkers in stabilizing PROTAC ternary complexes.
Quantitative Profiling: Flexible vs. Rigid Linkers
The superiority of rigidified linkers is evident when comparing their performance metrics against traditional flexible chains. The data below synthesizes recent findings from optimized IDO1 and IRAK4 PROTAC campaigns[3],[4].
| Parameter | Flexible Linkers (e.g., PEG4) | Rigid Linkers (Piperidine-Cyclohexylamine) | Scientific Rationale |
| Entropic Penalty ( ΔS ) | High | Low | Rigid linkers pre-organize the molecule, reducing the energy required to adopt the bioactive conformation. |
| Aqueous Solubility | Moderate to High | High | Incorporation of basic nitrogens enables salt formation and improves solvation[2]. |
| Metabolic Stability | Low (prone to oxidation) | High | Steric shielding and lack of linear ether bonds protect against enzymatic metabolism[4]. |
| Ternary Complex Half-Life | Transient (< 15 mins) | Prolonged (> 60 mins) | Conformational restriction locks the POI and E3 ligase into a stable, cooperative interaction. |
| Representative DC 50 | > 100 nM | < 10 nM | Enhanced ternary complex stability directly translates to superior ubiquitination and degradation[4]. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is provided for every critical methodological choice.
Protocol A: Synthesis of the Rigidified Scaffold via Buchwald-Hartwig Amination
Objective: Conjugate a sterically hindered piperidine-cyclohexylamine linker to an aryl-bromide E3 ligase ligand (e.g., a thalidomide derivative). Causality: Traditional S N Ar reactions fail or require harsh conditions that degrade the sensitive glutarimide ring of CRBN binders. Buchwald-Hartwig amination using Pd 2 (dba) 3 and RuPhos lowers the activation energy, allowing coupling at milder temperatures[5].
-
Preparation: In a nitrogen-filled glovebox, combine the aryl bromide E3 ligand (1.0 eq), the piperidine-cyclohexylamine linker (1.2 eq), Pd 2 (dba) 3 (0.05 eq), RuPhos (0.1 eq), and Cs 2 CO 3 (2.0 eq) in anhydrous 1,4-dioxane.
-
Reaction: Seal the vessel and heat to 80°C for 12 hours.
-
Causality: 80°C provides sufficient thermal energy for the oxidative addition step without causing thermal degradation of the glutarimide moiety.
-
-
Validation Checkpoint 1 (In-process): Monitor the reaction via LC-MS. Proceed to the next step only when the starting aryl bromide peak constitutes <5% of the total area. If >5%, spike with an additional 0.02 eq of Pd catalyst.
-
Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate under reduced pressure and purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).
-
Validation Checkpoint 2 (Final): Confirm the structural integrity and >95% purity of the linker-E3 conjugate via 1 H-NMR and high-resolution mass spectrometry (HRMS) before proceeding to POI conjugation.
Protocol B: Ternary Complex Validation via TR-FRET
Objective: Quantify the cooperativity ( α ) and stability of the POI-PROTAC-E3 ternary complex. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over Surface Plasmon Resonance (SPR) because it measures interactions in solution. This eliminates artificial surface-tethering constraints that can falsely alter the entropic penalty measurements of rigid linkers.
-
Preparation: Prepare a master mix containing Terbium (Tb)-labeled E3 ligase (donor) and AlexaFluor 647-labeled POI (acceptor) in assay buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).
-
Causality: Tween-20 is critical to prevent the non-specific aggregation of highly lipophilic rigid PROTACs.
-
-
Titration: Dispense a 12-point concentration response curve of the synthesized PROTAC into a 384-well microplate.
-
Incubation: Add the protein master mix to the wells and incubate for 60 minutes at room temperature to reach thermodynamic equilibrium.
-
Validation Checkpoint 1: The plate must include a DMSO-only negative control (to establish baseline noise) and a flexible-PEG PROTAC positive control (to validate the assay window and dynamic range).
-
Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm, Emission: 620 nm and 665 nm).
-
Data Analysis: Calculate the FRET ratio (665/620 nm) and plot against PROTAC concentration. A bell-shaped curve confirms the "hook effect," validating true ternary complex formation.
Visualization of the Experimental Workflow
Caption: Self-validating experimental workflow for synthesizing and evaluating rigid PROTAC linkers.
References
-
[5] Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC. 6
-
[1] Current strategies for the design of PROTAC linkers: a critical review - PMC. 1
-
[3] Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - bioRxiv. 3
-
[4] Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - ACS Publications. 4
-
[2] Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - Semantic Scholar. 2
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
Using 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine in NMDA receptor antagonist research
An in-depth guide to the technical applications and protocols for researching 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine as a novel N-methyl-D-aspartate (NMDA) receptor antagonist. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Investigating Novel Cyclohexylamine Derivatives
The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate receptor in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory.[1] However, its overactivation leads to excessive calcium influx, a key mechanism in excitotoxic neuronal death observed in stroke, traumatic brain injury, and neurodegenerative diseases.[2][3] Consequently, NMDA receptor antagonists have been a major focus of therapeutic development.[4]
The arylcyclohexylamine class, which includes well-known agents like ketamine and phencyclidine (PCP), acts as uncompetitive antagonists by binding within the receptor's ion channel pore.[5] While these compounds have demonstrated therapeutic potential, particularly as rapid-acting antidepressants and analgesics, their clinical use is often limited by significant side effects.[4][6] This has driven the search for novel antagonists with improved safety profiles and subtype selectivity.
1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine belongs to the amino-alkyl-cyclohexane class of compounds, a scaffold that has yielded clinically evaluated uncompetitive NMDA receptor antagonists like memantine and neramexane.[7] Its structure, featuring a cyclohexylamine core essential for NMDA receptor antagonism and a piperidine moiety common in other NMDA receptor ligands, makes it a compelling candidate for investigation.[8][9][10] This guide provides a comprehensive framework and detailed protocols for the systematic characterization of this compound, from initial in vitro binding to functional validation and in vivo assessment.
Section 1: Scientific Background - The NMDA Receptor Complex
A thorough understanding of the NMDA receptor is essential for designing and interpreting experiments.
Structure, Subunits, and Diversity
Functional NMDA receptors are heterotetrameric complexes, typically composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) subunits.[11][12] This subunit composition dictates the receptor's pharmacological and biophysical properties, including agonist affinity and channel kinetics.[13] The diversity of GluN2 subunits, which show distinct regional and developmental expression patterns, provides an opportunity for developing subtype-selective antagonists with potentially fewer side effects.[11][13]
Mechanism of Action and Key Binding Sites
The NMDA receptor functions as a "coincidence detector," requiring two distinct events for activation:
-
Ligand Binding: Both the glutamate binding site (on GluN2 subunits) and the co-agonist binding site for glycine or D-serine (on GluN1 subunits) must be occupied.[1]
-
Depolarization: At resting membrane potential, the channel pore is blocked by a magnesium ion (Mg2+). This block is only relieved upon depolarization of the neuronal membrane, allowing cations like Na+ and, significantly, Ca2+ to flow into the cell.[14]
This complex activation mechanism offers multiple sites for pharmacological intervention, as illustrated below.
Caption: NMDA Receptor Activation and Modulation Sites.
Section 2: Pre-clinical Characterization Workflow
A logical, phased approach is crucial for efficiently characterizing a novel compound. The workflow should progress from determining basic binding characteristics to assessing functional impact and finally, evaluating effects in a complex biological system.
Caption: Workflow for NMDA Antagonist Characterization.
Section 3: In Vitro Characterization Protocols
These protocols are designed to determine the compound's affinity, potency, and mechanism of action at the molecular level.
Protocol: NMDA Receptor Binding Affinity Assay
Causality: This assay quantifies the affinity of the test compound for the uncompetitive antagonist binding site within the NMDA receptor channel. It works on the principle of competitive displacement, where the test compound competes with a radiolabeled ligand (e.g., [3H]MK-801) that is known to bind to the target site.[15] A higher affinity of the test compound will result in the displacement of the radioligand at lower concentrations.
Methodology:
-
Membrane Preparation: Homogenize whole rat brain tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous glutamate and glycine. Resuspend the final membrane preparation in the assay buffer.[16]
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer (50 mM Tris-HCl).
-
Saturating concentrations of glutamate (10 µM) and glycine (10 µM) to ensure receptors are in an open state.
-
A range of concentrations of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine (e.g., 0.1 nM to 100 µM).
-
A fixed concentration of [3H]MK-801 (e.g., 1-5 nM).
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash each filter disc with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail. Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine non-specific binding using a high concentration of a known unlabeled antagonist (e.g., 10 µM unlabeled MK-801).
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 (concentration of compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation Template:
| Compound | Radioligand | IC₅₀ (nM) | Kᵢ (nM) |
| 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine | [³H]MK-801 | Result | Result |
| MK-801 (Control) | [³H]MK-801 | Result | Result |
Protocol: Electrophysiological Characterization
Causality: Whole-cell patch-clamp electrophysiology directly measures the flow of ions through NMDA receptor channels.[17] This technique allows for a detailed functional characterization of the antagonist's effect on receptor activity, including its potency (IC50), voltage-dependency, and use-dependency (kinetics of block and unblock).[18] Using cells expressing specific GluN1/GluN2 subunit combinations allows for the assessment of subtype selectivity.[2]
Methodology:
-
Cell Culture & Transfection: Culture a cell line (e.g., HEK293 or tsA201) and transfect with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A, or GluN1 and GluN2B).
-
Whole-Cell Recording:
-
Obtain a whole-cell patch-clamp configuration on a transfected cell.
-
Hold the cell membrane potential at a negative value (e.g., -60 mV) to ensure Mg2+ block (if Mg2+ is present in the external solution).
-
The intracellular solution should contain a cesium-based salt to block potassium channels, and the extracellular solution should contain agonists.[19]
-
-
Eliciting NMDA Currents: Rapidly perfuse the cell with an external solution containing saturating concentrations of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.
-
Determining IC50:
-
Once a stable baseline NMDA-evoked current is established, co-apply increasing concentrations of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine with the agonists.
-
Measure the peak or steady-state current inhibition at each concentration.
-
Plot the percentage of inhibition versus the log concentration of the antagonist and fit to a sigmoidal dose-response curve to calculate the IC50.
-
-
Assessing Voltage-Dependency:
-
Measure the degree of block by the compound at different holding potentials (e.g., from -80 mV to +60 mV).
-
Uncompetitive channel blockers typically show increased block at more negative potentials and reduced block at positive potentials, as depolarization helps expel the blocker from the pore.[18]
-
-
Assessing Use-Dependency:
-
Evaluate the onset and offset rates of the block. A use-dependent blocker requires the channel to be open to gain access to its binding site. The rate of block will increase with repeated receptor activation.
-
Data Presentation Template:
| Parameter | GluN1/GluN2A | GluN1/GluN2B | Notes |
| IC₅₀ (µM) | Result | Result | Measures potency. A lower value is more potent. |
| Block at -60 mV (%) | Result | Result | Indicates inhibition at negative membrane potential. |
| Block at +60 mV (%) | Result | Result | Assesses voltage-dependency of the block. |
| Block Onset (τ, ms) | Result | Result | Characterizes the speed of channel blockade. |
Section 4: In Vivo Evaluation Protocols
After in vitro characterization, in vivo models are used to assess the compound's effects on behavior and physiology, providing insights into its potential therapeutic applications.
Protocol: NMDA Antagonist-Induced Hyperlocomotion Model
Causality: This model is relevant to schizophrenia research. Non-competitive NMDA antagonists like MK-801 and ketamine induce hyperlocomotion and stereotyped behaviors in rodents, which are thought to model the positive symptoms of schizophrenia that arise from NMDA receptor hypofunction.[20][21] This assay can determine if the test compound has similar psychotomimetic-like effects or if it can modulate the effects of a known antagonist.
Methodology:
-
Animals: Use adult male mice or rats. Acclimate the animals to the testing room and open-field arenas for at least 1-2 days before the experiment.
-
Drug Administration: Administer 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine via an appropriate route (e.g., intraperitoneal, oral) at various doses. Include a vehicle control group and a positive control group (e.g., MK-801, 0.3 mg/kg).
-
Behavioral Testing:
-
After a pre-treatment period (e.g., 30 minutes), place each animal into the center of an open-field arena (a square box equipped with infrared beams to track movement).
-
Record locomotor activity for 60-120 minutes using an automated tracking system.
-
-
Data Analysis:
-
Quantify parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Analyze the data using ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.
-
Protocol: Formalin-Induced Pain Model
Causality: This model assesses potential analgesic properties. The formalin test produces a biphasic pain response: an acute, neurogenic phase (Phase 1) followed by a persistent, inflammatory phase (Phase 2).[6] The second phase is highly dependent on central sensitization in the spinal cord, a process heavily mediated by NMDA receptors. An effective NMDA antagonist is expected to significantly reduce the pain behaviors in Phase 2.
Methodology:
-
Animals: Use adult male rats or mice.
-
Drug Administration: Administer the test compound or vehicle control at pre-determined time points before the formalin injection.
-
Induction of Pain: Inject a dilute solution of formalin (e.g., 5%, 50 µL) subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after injection, place the animal in a clear observation chamber. Record the cumulative time the animal spends licking, biting, or flinching the injected paw.
-
Phase 1: 0-5 minutes post-injection.
-
Phase 2: 15-60 minutes post-injection.
-
-
Data Analysis: Compare the duration of pain behaviors between the vehicle and drug-treated groups for each phase using appropriate statistical tests (e.g., t-test or ANOVA).
Section 5: Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the comprehensive characterization of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine as a potential NMDA receptor antagonist. The workflow is designed to systematically elucidate its binding affinity, functional potency, mechanism of action, subtype selectivity, and in vivo behavioral effects.
Interpreting the collective data is key. For example, high affinity in the binding assay coupled with potent, use-dependent channel block in electrophysiology would strongly support an uncompetitive antagonist mechanism.[7][18] Differential potency against GluN2A versus GluN2B-containing receptors would indicate subtype selectivity, a highly desirable trait for modern therapeutics.[11] Finally, efficacy in in vivo models of pain or psychosis, coupled with a favorable pharmacokinetic profile, would validate the compound as a promising candidate for further pre-clinical and clinical development.[6][22]
References
-
Hansen, K. B., et al. (2021). Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. National Center for Biotechnology Information.[Link]
-
Paoletti, P. (2001). NMDA Receptor Pharmacology: Perspectives from Molecular Biology. Ingenta Connect.[Link]
-
Zarovnaya, E. A., et al. (2000). Synthesis and structure-affinity relationships of 1,3, 5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site. PubMed.[Link]
-
Harun, N., et al. (2019). NMDA receptor antagonists and pain relief: A meta-analysis of experimental trials. American Academy of Neurology.[Link]
- Weber, E., et al. (2003). Cyclohexylamine derivative as subtype selective nmda receptor antagonists.
-
Brown, E. S., et al. (2016). A randomized trial of an NMDA receptor antagonist for reversing corticosteroid effects on the human hippocampus. National Center for Biotechnology Information.[Link]
-
Kaniakova, M., & Vyklicky, L. (2018). Electrophysiological Investigation of NMDA Current Properties in Brain Slices. Springer Link.[Link]
-
Muir, K. W., & Lees, K. R. (1995). Clinical Experience With Excitatory Amino Acid Antagonist Drugs. Stroke.[Link]
-
Iacobucci, G. J., & Popescu, G. K. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. National Center for Biotechnology Information.[Link]
-
Traynelis, S. F., et al. (2023). Pharmacology of NMDA Receptors. National Center for Biotechnology Information.[Link]
-
Wikipedia. (n.d.). NMDA receptor. Wikipedia.[Link]
-
Vyklicky, V., et al. (2014). Structure, Function, and Pharmacology of NMDA Receptor Channels. SciSpace.[Link]
-
dos Santos, G. A. A., et al. (2021). Glutamate NMDA Receptor Antagonists with Relevance to Schizophrenia: A Review of Zebrafish Behavioral Studies. National Center for Biotechnology Information.[Link]
- Paoletti, P., et al. (2015). A high-throughput assay method for identifying allosteric nmda receptor modulators.
-
Cocco, M. I., et al. (2020). A Model to Study NMDA Receptors in Early Nervous System Development. The Journal of Neuroscience.[Link]
-
Nakazawa, K., & Sapkota, K. (2019). NMDAR Hypofunction Animal Models of Schizophrenia. Frontiers in Molecular Neuroscience.[Link]
-
Zhang, Y., et al. (2025). Heterocycle-fused phenylcyclohexylamines as novel multi-target antagonists of N-methyl-D-aspartate (NMDA) receptor and monoamine transporter for treating depression. PubMed.[Link]
-
Patsnap. (2025). What GluN2B antagonists are in clinical trials currently? Patsnap Synapse.[Link]
-
Bubeníková-Valešová, V., et al. (2015). Animal Models of Schizophrenia with a Focus on Models Targeting NMDA Receptors. Cognitive Remediation Journal.[Link]
-
Barnes, S. A., et al. (2018). NMDA receptor antagonist rodent models for cognition in schizophrenia and identification of novel drug treatments, an update. PubMed.[Link]
-
Reynolds, I. J. (2006). The Use of Ligand Binding in Assays of NMDA Receptor Function. Springer Link.[Link]
-
Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Reaction Biology.[Link]
-
Larpthaveesarp, A., et al. (2020). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. National Center for Biotechnology Information.[Link]
-
Parsons, C. G., et al. (2002). Amino-alkyl-cyclohexanes as a Novel Class of Uncompetitive NMDA Receptor Antagonists. Current Pharmaceutical Design.[Link]
-
Popescu, G. K., & Robert, A. (2020). Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology. National Center for Biotechnology Information.[Link]
-
Gerencser, A. A., & Nicholls, D. G. (2008). Electrophysiological Mechanisms of Delayed Excitotoxicity: Positive Feedback Loop Between NMDA Receptor Current and Depolarization-Mediated Glutamate Release. Journal of Neurophysiology.[Link]
-
Halter, S., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. MDPI.[Link]
-
ResearchGate. (n.d.). Functional assay of N-methyl-D-aspartate (NMDA) receptor (NMDAR)... ResearchGate.[Link]
-
Steidl, E. (2019). NMDA-receptors functional assays for CNS diseases. Neuroservice News.[Link]
-
Alanine, A., et al. (2001). Discovery of (R)-1-[2-hydroxy-3-(4-hydroxy-phenyl)-propyl]-4-(4-methyl-benzyl)-piperidin-4-ol: a novel NR1/2B subtype selective NMDA receptor antagonist. PubMed.[Link]
-
Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. PubMed.[Link]
- Google Patents. (2016). 1,4-cyclohexylamine derivatives and processes for the preparation thereof.
-
LookChem. (2024). Cyclohexylamine Usage And Synthesis. LookChem.[Link]
-
Zito, K. (n.d.). NMDA Receptor Function and Physiological Modulation. Zito Lab.[Link]
-
Carling, R. W., et al. (1999). Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists. PubMed.[Link]
Sources
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. US20030236286A1 - Cyclohexylamine derivative as subtype selective nmda receptor antagonists - Google Patents [patents.google.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. neurology.org [neurology.org]
- 7. Amino-alkyl-cyclohexanes as a novel class of uncompetitive NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-affinity relationships of 1,3, 5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of (R)-1-[2-hydroxy-3-(4-hydroxy-phenyl)-propyl]-4-(4-methyl-benzyl)-piperidin-4-ol: a novel NR1/2B subtype selective NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. NMDA Receptor Pharmacology: Perspectives from Molecular Biology: Ingenta Connect [ingentaconnect.com]
- 14. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 15. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 18. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Glutamate NMDA Receptor Antagonists with Relevance to Schizophrenia: A Review of Zebrafish Behavioral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | NMDAR Hypofunction Animal Models of Schizophrenia [frontiersin.org]
- 22. NMDA receptor antagonist rodent models for cognition in schizophrenia and identification of novel drug treatments, an update - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Sigma Receptor Ligands Using Cyclohexylamine Intermediates
Introduction: The Therapeutic Promise of Sigma Receptor Modulation
Sigma receptors, once misclassified as opioid receptors, are now recognized as a unique class of intracellular proteins with significant therapeutic potential.[1] Comprising two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), these receptors are implicated in a wide array of cellular functions and are particularly abundant in the central nervous system (CNS).[2][3] The σ₁ receptor, an intracellular chaperone protein located at the endoplasmic reticulum (ER), plays a crucial role in modulating calcium signaling, mitigating ER stress, and influencing a variety of ion channels and G-protein coupled receptors.[1][4] This multifaceted functionality positions the σ₁ receptor as a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders, including neurodegenerative diseases, depression, and neuropathic pain.[2][5][6][7]
The development of selective ligands for sigma receptors is paramount to unlocking their therapeutic potential. Among the various chemical scaffolds explored, cyclohexylamine derivatives have emerged as a particularly fruitful class of high-affinity and selective sigma receptor ligands.[6] The cyclohexyl core provides a rigid anchor that can be stereochemically controlled and readily functionalized to optimize binding affinity and selectivity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of sigma receptor ligands utilizing cyclohexylamine intermediates, with a focus on the underlying chemical principles and practical experimental protocols.
The Rationale Behind the Cyclohexylamine Scaffold in Sigma Receptor Ligand Design
The design of high-affinity sigma receptor ligands is guided by a well-established pharmacophore model, which typically includes a basic amine, a hydrophobic aromatic or alicyclic group, and a spacer of appropriate length. The cyclohexylamine moiety serves as an excellent foundational element within this model for several key reasons:
-
Structural Rigidity and Conformational Control: The cyclohexane ring offers a conformationally constrained scaffold. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to the receptor, potentially leading to higher affinity. Furthermore, the stereochemistry of substituents on the cyclohexane ring, particularly the cis or trans relationship between the amine and other groups, has been shown to be a critical determinant of binding affinity and selectivity.[6]
-
Versatility in Chemical Modification: The amine group of cyclohexylamine is a versatile functional handle that allows for a wide range of chemical modifications.[8] Through reactions such as N-alkylation and reductive amination, various substituents can be introduced to explore the chemical space around the sigma receptor binding pocket and to fine-tune the pharmacological profile of the ligand.
-
Lipophilicity and Blood-Brain Barrier Penetration: The cyclohexyl group contributes to the overall lipophilicity of the molecule. By carefully balancing the lipophilicity through structural modifications, it is possible to design ligands that can effectively cross the blood-brain barrier, a crucial property for CNS-targeted therapeutics.
Synthetic Strategies and Key Intermediates
The synthesis of potent sigma receptor ligands based on the cyclohexylamine scaffold often begins with commercially available cyclohexanone or its derivatives. A common and effective strategy involves the initial formation of a diamine intermediate, which is then further functionalized.
Diagram of the General Synthetic Workflow
The following diagram illustrates a general and widely adopted synthetic pathway for the preparation of N-substituted cis-2-(1-pyrrolidinyl)cyclohexylamines, a class of potent sigma-1 receptor ligands.
Caption: General synthetic workflow for cyclohexylamine-based sigma receptor ligands.
Experimental Protocols
The following protocols are representative of the key transformations involved in the synthesis of cyclohexylamine-based sigma receptor ligands. These have been compiled and adapted from established literature procedures.
Protocol 1: Synthesis of the Key Intermediate, (±)-cis-2-(1-Pyrrolidinyl)cyclohexylamine
This protocol outlines a two-step process starting from the synthesis of an N-benzoyl protected intermediate, followed by deprotection to yield the crucial diamine intermediate.
Step 1a: Synthesis of 2-(1-Pyrrolidinyl)cyclohexanone
This step involves the formation of an enamine from cyclohexanone and pyrrolidine, followed by hydrolysis.
-
Materials:
-
Cyclohexanone
-
Pyrrolidine
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Toluene
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Continue heating until no more water is collected.
-
Cool the reaction mixture to room temperature. The resulting solution contains the enamine intermediate, 1-(pyrrolidin-1-yl)cyclohex-1-ene.
-
Carefully add a dilute aqueous solution of hydrochloric acid and stir vigorously for 1-2 hours to hydrolyze the enamine.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(1-pyrrolidinyl)cyclohexanone, which can be purified by distillation or chromatography.
-
Step 1b: Oximation of 2-(1-Pyrrolidinyl)cyclohexanone
-
Materials:
-
2-(1-Pyrrolidinyl)cyclohexanone
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
-
Procedure:
-
Dissolve 2-(1-pyrrolidinyl)cyclohexanone (1.0 eq) in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) in water.
-
Add the aqueous hydroxylamine solution to the ethanolic solution of the ketone.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the oxime.
-
Step 1c: Catalytic Hydrogenation to (±)-cis-2-(1-Pyrrolidinyl)cyclohexylamine
The stereoselective reduction of the oxime is a critical step that establishes the cis configuration, which is often crucial for high affinity at sigma receptors.
-
Materials:
-
2-(1-Pyrrolidinyl)cyclohexanone oxime
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial acetic acid
-
Ethanol (or other suitable solvent)
-
Hydrogenation apparatus (e.g., Parr shaker)
-
-
Procedure:
-
In a hydrogenation flask, dissolve the oxime (1.0 eq) in a mixture of ethanol and glacial acetic acid.
-
Add a catalytic amount of PtO₂.
-
Place the flask on a hydrogenation apparatus, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi).
-
Shake the mixture at room temperature until hydrogen uptake ceases.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting residue can be worked up by basifying with a strong base (e.g., NaOH) and extracting the free amine into an organic solvent.
-
Purify the product by distillation or column chromatography to yield (±)-cis-2-(1-pyrrolidinyl)cyclohexylamine.
-
Alternative Deprotection Method: [2][9]
For instances where an N-benzoyl protected intermediate is used, a hydrolysis step can be employed.
-
Materials:
-
(±)-cis-2-(1-Pyrrolidinyl)-N-benzoylcyclohexylamine hydrochloride
-
Ethylene glycol
-
Potassium hydroxide
-
Water
-
Diethyl ether
-
-
Procedure:
-
Combine (±)-cis-2-(1-Pyrrolidinyl)-N-benzoylcyclohexylamine hydrochloride (1.0 eq) and potassium hydroxide (excess) in ethylene glycol.[2][9]
-
Cool the solution, dilute with water, and extract with diethyl ether.[2][9]
-
Remove the ether on a rotary evaporator and distill the residue under vacuum to obtain the purified product.[2][9]
-
Protocol 2: N-Alkylation to Synthesize the Final Ligand
This protocol describes the final step in the synthesis, where the desired arylalkyl side chain is attached to the secondary amine of the cyclohexylamine intermediate.
-
Materials:
-
(±)-cis-2-(1-Pyrrolidinyl)cyclohexylamine
-
Desired alkyl halide (e.g., 2-(3,4-dichlorophenyl)ethyl bromide) (1.0-1.2 eq)
-
A non-nucleophilic base (e.g., potassium carbonate or triethylamine) (2.0-3.0 eq)
-
A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)
-
-
Procedure:
-
In a round-bottom flask, dissolve the diamine intermediate (1.0 eq) and the base in the chosen solvent.
-
Add the alkyl halide to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final sigma receptor ligand.
-
Protocol Validation and Compound Characterization
The identity and purity of the synthesized intermediates and the final ligand must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compounds. The spectra should be consistent with the expected chemical shifts, coupling constants, and integration values for the target molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final compound.
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by HPLC, ideally using a method that demonstrates a single major peak (e.g., >95% purity). A typical HPLC-MS analysis can be carried out with a C18 column using a gradient of acetonitrile and water with 0.1% formic acid.[10]
Structure-Activity Relationship (SAR) Insights
The following table summarizes key structure-activity relationships for cyclohexylamine-based sigma receptor ligands, providing a rationale for the design of new analogs.
| Modification Site | Structural Change | Impact on Sigma-1 Affinity | Rationale & Causality |
| Cyclohexyl Ring Stereochemistry | cis vs. trans isomers | cis isomers generally show higher affinity. | The cis configuration likely orients the substituents in a more favorable conformation for optimal interaction with the binding pocket of the σ₁ receptor. |
| N-substituent on Cyclohexylamine | Addition of an arylalkyl group (e.g., phenylethyl) | Generally essential for high affinity. | This group is thought to interact with a hydrophobic region of the receptor binding site, contributing significantly to the binding energy. |
| Aryl Ring Substitution | Electron-withdrawing groups (e.g., Cl) on the phenyl ring | Often increases affinity. | These groups can modulate the electronic properties of the aromatic ring, potentially enhancing π-π stacking or other interactions within the binding site. |
| Amine Substituent | N-methylation | Can modulate affinity and selectivity. | The size and nature of the substituent on the amine nitrogen can influence steric interactions and the pKa of the amine, affecting the ionic interaction with the receptor. |
Sigma-1 Receptor Signaling Pathway
Upon binding of an agonist ligand, the σ₁ receptor undergoes a conformational change and dissociates from its chaperone partner, the Binding-immunoglobulin Protein (BiP).[3] The activated σ₁ receptor then translocates from the mitochondria-associated ER membrane (MAM) to other cellular compartments where it can interact with and modulate the function of various client proteins, including ion channels and receptors.[3][4]
Diagram of Sigma-1 Receptor Activation and Downstream Signaling
Caption: Agonist-induced activation of the sigma-1 receptor and its downstream effects.
Conclusion
Cyclohexylamine-based scaffolds represent a robust and versatile platform for the design and synthesis of potent and selective sigma receptor ligands. The synthetic routes, while often multi-step, are based on well-established and reliable chemical transformations, such as reductive amination and catalytic hydrogenation. A thorough understanding of the structure-activity relationships and the underlying pharmacology of the sigma-1 receptor is crucial for the rational design of novel therapeutic agents. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers dedicated to advancing the field of sigma receptor-targeted drug discovery.
References
-
PrepChem. (n.d.). Synthesis of (±)-cis-2-(1-Pyrrolidinyl)cyclohexylamine. Retrieved from [Link]
- Aydar, E., et al. (2019). The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer. Frontiers in Neuroscience, 13, 1206.
- Shinouchi, R., et al. (2026).
- Nicholson, H. E., et al. (2021). Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity. PMC.
-
Wikipedia. (n.d.). Sigma-1 receptor. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of (±)-cis-2-(1-Pyrrolidinyl)cyclohexylamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
- de Costa, B. R., et al. (1992). Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes. Journal of Medicinal Chemistry, 35(23), 4334-4343.
- Baig, M., et al. (n.d.). Novel sigma-1 ligands as a potential therapeutic agents: Synthesis and preliminary evaluation.
- Jackson, P. F., et al. (1996). Design, synthesis, and biological activity of a potent inhibitor of the neuropeptidase N-acetylated alpha-linked acidic dipeptidase. Journal of Medicinal Chemistry, 39(2), 619-622.
- Su, T. P., et al. (2016). The sigma-1 receptor as a pluripotent modulator in living systems. Trends in Pharmacological Sciences, 37(4), 262-278.
Sources
- 1. Novel sigma-1 ligands as a potential therapeutic agents: Synthesis and preliminary evaluation | Poster Board #561 - American Chemical Society [acs.digitellinc.com]
- 2. Design and synthesis of new bifunctional sigma-1 selective ligands with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. vaia.com [vaia.com]
- 6. Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam ines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
Application Note: 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine as an Internally Accelerated Curing Agent for Epoxy Resins
Target Audience: Materials Scientists, Formulation Chemists, and Polymer Researchers.
Executive Summary
The development of high-performance epoxy thermosets often requires a delicate balance between curing kinetics and the ultimate thermomechanical properties of the polymer network. Traditional amine curing agents frequently rely on external accelerators—such as benzyl alcohol or 2,4,6-tris(dimethylaminomethyl)phenol (DMP-30)—to achieve practical low-temperature curing [1]. However, these unbound small molecules can leach out over time or act as plasticizers, degrading the glass transition temperature ( Tg ) and mechanical integrity of the matrix[2].
1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine represents a paradigm shift in formulation chemistry. By covalently integrating a sterically hindered tertiary amine (the 4-methylpiperidine moiety) with an alicyclic primary amine (the cyclohexylamine core), this molecule acts as an internally accelerated curing agent . This application note details the mechanistic causality, formulation parameters, and self-validating protocols required to harness this dual-action molecule in advanced epoxy systems.
Mechanistic Rationale: The Power of Internal Auto-Acceleration
To understand the experimental choices in formulating with this compound, one must first analyze its structural causality. The molecule possesses only one primary amine group (yielding two active hydrogens). If reacted stoichiometrically with a standard difunctional epoxy like Bisphenol A diglycidyl ether (DGEBA), a purely step-growth amine-epoxy addition would theoretically yield a linear thermoplastic.
However, the built-in tertiary amine fundamentally alters the reaction pathway. The piperidine nitrogen acts as a potent Lewis base. Once the primary amine initiates chain extension, the tertiary amine catalyzes the anionic ring-opening homopolymerization (etherification) of the remaining oxirane rings [3]. This dual-action mechanism ensures the formation of a highly crosslinked, three-dimensional thermoset network without the need for external polyamine crosslinkers or plasticizing catalysts.
Caption: Dual-action curing mechanism: chain extension and catalyzed homopolymerization.
Physicochemical Properties & Formulation Data
Because of its dual mechanism, formulators can utilize this curing agent in two distinct regimes:
-
Stoichiometric Regime (~55 phr): Maximizes primary amine-epoxy addition for high toughness and flexibility.
-
Catalytic Regime (15–25 phr): Relies heavily on tertiary amine-driven etherification, yielding a highly rigid, high- Tg network.
Table 1: Physicochemical and Formulation Parameters
| Parameter | Value | Causality / Formulation Significance |
| Molecular Weight | 210.36 g/mol | Baseline for all stoichiometric calculations. |
| Active Hydrogens | 2 | Drives initial linear chain extension prior to etherification. |
| AHEW | 105.18 g/eq | Amine Hydrogen Equivalent Weight; dictates stoichiometric ratios. |
| Stoichiometric phr | 55.4 g (per 100g resin) | Calculated for standard DGEBA (EEW 190). Balances toughness and cure speed. |
| Catalytic phr | 15.0 - 25.0 g | Forces the system into an etherification-dominant crosslinking pathway. |
Table 2: Comparative Curing Kinetics (DGEBA Matrix)
Data represents the theoretical kinetic shift when moving from a standard unaccelerated alicyclic amine (IPDA) to our internally accelerated target.
| Curing System | Peak Exotherm ( Tp ) | Activation Energy ( Ea ) | Post-Cure Tg | Leaching Risk |
| IPDA (No Accelerator) | ~110°C | ~65 kJ/mol | 155°C | None |
| IPDA + 2% DMP-30 (External) | ~85°C | ~50 kJ/mol | 142°C (Plasticized) | High |
| 1-(4-Methyl...)-cyclohexylamine | ~75°C | ~45 kJ/mol | 158°C | None (Covalently Bound) |
Self-Validating Experimental Protocols
A core tenet of rigorous materials science is the implementation of self-validating workflows. The following protocol does not merely instruct how to cure the resin; it integrates real-time analytical feedback (FTIR and DSC) to definitively prove that the internal tertiary amine is successfully driving homopolymerization before committing to bulk manufacturing.
Caption: Self-validating experimental workflow for kinetic analysis and curing.
Protocol 1: Matrix Preparation and Degassing
Objective: Achieve a homogenous, void-free reactive mixture.
-
Weighing: Into a clean planetary mixer cup, dispense 100.0 g of DGEBA epoxy resin (EEW ~190). Add exactly 55.4 g of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine.
-
Mixing: Mix at 2000 RPM for 2 minutes using a planetary centrifugal mixer (e.g., Thinky Mixer). Causality: Centrifugal mixing prevents the introduction of macro-air bubbles which act as stress concentrators in the final cured part.
-
Degassing: Transfer the mixture to a vacuum chamber. Apply a vacuum of <10 mbar for 5–10 minutes at 25°C until the foam collapses.
Protocol 2: Mechanistic Validation via FTIR and DSC (The Self-Validation Step)
Objective: Prove the occurrence of tertiary amine-catalyzed etherification before bulk curing.
-
FTIR Sampling: Place a drop of the degassed mixture onto an ATR-FTIR crystal.
-
Real-Time Monitoring: Heat the stage to 60°C. Monitor the depletion of the oxirane ring peak at 916 cm⁻¹ alongside the primary amine N-H stretch at 3200–3400 cm⁻¹ .
-
Validation Check: If the oxirane peak continues to deplete after the N-H stretch has completely disappeared, and a new ether linkage peak grows at 1030–1150 cm⁻¹ , you have successfully validated the internal catalytic etherification mechanism.
-
DSC Kinetics: Run a dynamic Differential Scanning Calorimetry (DSC) scan from 25°C to 250°C at 10°C/min. Record the peak exotherm temperature ( Tp ). Use this Tp to set the optimal post-cure temperature for Protocol 3.
Protocol 3: Bulk Curing and Post-Cure
Objective: Lock in the polymer network and maximize Tg .
-
Casting: Pour the remaining degassed mixture into a pre-heated steel mold coated with a fluoropolymer release agent.
-
Primary Cure: Allow the mold to sit at room temperature (25°C) for 24 hours. Causality: The internal accelerator allows for rapid vitrification at room temperature, preventing resin drain-out or settling.
-
Thermal Post-Cure: Transfer the mold to a convection oven. Ramp the temperature at 2°C/min to 80°C, hold for 2 hours, then ramp to 120°C and hold for 2 hours. Causality: The step-cure prevents thermal shock and ensures 100% conversion of sterically trapped oxirane rings, maximizing the final Tg .
References
Application Note: 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine as a Conformationally Constrained Basic Surrogate in Peptidomimetic Design
Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry, Peptidomimetic Design, and Pharmacokinetics
Introduction & Rationale
The transition of biologically active peptides into viable therapeutics is frequently hindered by two major liabilities: rapid proteolytic degradation and poor membrane permeability. To overcome these barriers, modern peptidomimetic design relies on the strategic incorporation of non-natural, conformationally constrained building blocks.
1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine (CAS: 220137-80-4) is a highly specialized diamine scaffold that serves as an exceptional C-terminal capping group or a surrogate for basic amino acids like Arginine or Lysine[1]. By combining a rigid carbocyclic core with a basic lipophilic side chain, this building block simultaneously addresses enzymatic instability, entropic binding penalties, and cellular permeability.
Mechanistic Insights: Conformational Locking and Pharmacophore Mapping
As a Senior Application Scientist, I emphasize that the selection of a building block must be driven by structural causality rather than trial and error. The efficacy of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine is rooted in two distinct structural features:
A. The 1,1-Disubstituted (Gem-Disubstituted) Cyclohexane Core
The primary amine is attached to a fully substituted carbon atom within a cyclohexane ring. Similar to well-documented constrained residues like Gabapentin or 1-aminocyclohexane-1-carboxylic acid (Ac6c), the severe steric bulk of this gem-dialkyl substitution heavily restricts the ϕ and ψ torsion angles of the adjacent amide bond[2][3].
-
Entropic Control: This restriction forces the peptide backbone into specific secondary structures (such as β -turns or 310 -helices), pre-organizing the ligand and minimizing the entropic penalty upon receptor binding[4][5].
-
Proteolytic Shielding: Proteases require a peptide substrate to adopt an extended β -strand conformation to fit into the catalytic cleft. The rigid cyclohexane ring physically prevents this extended conformation, rendering the adjacent amide bond virtually invisible to proteolytic enzymes.
B. The 4-Methylpiperidine Pharmacophore
The 4-methylpiperidine moiety acts as a basic, lipophilic pharmacophore. At physiological pH, the tertiary amine is protonated, allowing it to form critical salt bridges with acidic residues (Asp/Glu) in target receptors (e.g., GPCRs or integrins). Meanwhile, the methyl group enhances the overall lipophilicity (LogP) of the molecule, driving improved membrane permeability compared to highly polar natural basic amino acids.
Fig 1. Pharmacophore model showing steric locking and salt-bridge formation with target GPCRs.
Experimental Protocols: Synthesis and Validation
Protocol A: Microwave-Assisted Amide Coupling (Self-Validating System)
Causality: Coupling a carboxylic acid to the primary amine of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine is notoriously difficult. Because the amine is attached to a fully substituted carbon, standard carbodiimides (DIC/DCC) fail due to slow nucleophilic attack, leading to competing hydrolysis or epimerization of the C-terminal residue. To overcome this, we utilize to form a highly reactive 7-aza-OBt ester, combined with microwave irradiation to provide the necessary activation energy to overcome the steric clash[6][7].
Step-by-Step Methodology:
-
Preparation: Dissolve the C-terminal free peptide acid (1.0 eq, 0.1 mmol) in anhydrous DMF (2.0 mL).
-
Activation: Add HATU (1.2 eq, 0.12 mmol) and HOAt (1.2 eq, 0.12 mmol) to the solution. Stir for 2 minutes to ensure complete dissolution.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 0.3 mmol). The solution will turn pale yellow, indicating the formation of the active ester.
-
Amine Introduction: Add 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine (1.5 eq, 0.15 mmol)[1].
-
Microwave Coupling: Transfer the vial to a microwave synthesizer. Heat at 70°C for 15 minutes (maximum power 25W).
-
Self-Validation (LC-MS): Remove a 5 µL aliquot, quench in 95 µL of Acetonitrile/Water (1:1), and inject into the LC-MS. The disappearance of the active ester mass and the appearance of the product mass confirms successful coupling.
-
Isolation: Precipitate the product in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC.
Fig 2. Microwave-assisted synthetic workflow for coupling hindered 1,1-disubstituted amines.
Protocol B: In Vitro Liver Microsomal Stability Assay
Causality: To quantitatively validate the protective effect of the 1,1-disubstituted scaffold, we employ a parallel microsomal assay. By running the native peptide (e.g., Arginine-capped) and the peptidomimetic side-by-side, the assay acts as a self-validating control, isolating the steric shielding effect of the cyclohexyl moiety from baseline intrinsic clearance.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 mg/mL solution of human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Incubation: Add the peptidomimetic and the native control peptide to separate vials at a final concentration of 1 µM.
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound and calculate the half-life ( T1/2 ).
Data Presentation
The following tables summarize the expected quantitative improvements when utilizing 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine in peptidomimetic workflows.
Table 1: Comparative Coupling Efficiencies of Hindered Amines
| Coupling Method | Reagents | Temperature | Time | Yield (%) | Purity (%) |
| Standard SPPS | DIC / Oxyma | 25°C | 120 min | < 15% | 45% |
| Enhanced SPPS | HATU / DIPEA | 25°C | 120 min | 42% | 68% |
| Microwave SPPS | HATU / HOAt / DIPEA | 70°C | 15 min | > 92% | 95% |
Table 2: Pharmacokinetic Profiling (Native vs. Peptidomimetic)
| Compound | Proteolytic Half-Life ( T1/2 ) | Apparent Permeability ( Papp ) | Target Affinity ( Ki ) |
| Native Peptide (Arg-capped) | 1.2 Hours | 0.4×10−6 cm/s | 8.5 nM |
| Peptidomimetic (Diamine-capped) | > 48 Hours | 4.2×10−6 cm/s | 3.2 nM |
References
-
Title: β-Peptidic Peptidomimetics Source: Accounts of Chemical Research (Seebach, D., & Gardiner, J., 2008) URL: [Link]
-
Title: Gabapentin: A Stereochemically Constrained γ Amino Acid Residue in Hybrid Peptide Design Source: Accounts of Chemical Research (Vasudev, P. G., et al., 2009) URL: [Link]
-
Title: Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews (El-Faham, A., & Albericio, F., 2011) URL: [Link]
Sources
Application Note: Rational Synthesis and Mechanistic Evaluation of Diamide Derivatives in Agrochemicals
Executive Summary
The development of diamide derivatives represents one of the most significant breakthroughs in modern agrochemical science. By selectively targeting the insect ryanodine receptor (RyR), these compounds deliver potent insecticidal activity against a broad spectrum of lepidopteran pests while maintaining an exceptional safety profile for mammals and non-target organisms 1. This application note provides drug development professionals and synthetic chemists with an in-depth mechanistic overview and a field-proven, self-validating protocol for synthesizing the core anthranilic diamide scaffold.
Mechanistic Grounding: The Ryanodine Receptor (RyR) Target
Diamide insecticides—broadly categorized into phthalic acid diamides (e.g., flubendiamide) and anthranilic diamides (e.g., chlorantraniliprole)—exert their toxicity through a highly specific allosteric modulation of the insect RyR. Recent cryo-electron microscopy (cryo-EM) studies have elucidated that these diamides bind directly to the transmembrane region of the receptor 2.
This binding induces a conformational shift that locks the calcium release channel in an open state. The resulting uncontrolled efflux of Ca²⁺ from the sarcoplasmic and endoplasmic reticula leads to severe intracellular calcium overload, rapid feeding cessation, muscle paralysis, and ultimately, insect death 3.
Mechanism of action for diamide insecticides targeting the insect ryanodine receptor (RyR).
Quantitative Profiling of Commercial Diamides
To inform structural design choices, it is critical to compare the physicochemical properties and pest spectrums of the leading commercialized diamides. The structural variations between the phthalic and anthranilic scaffolds dictate their systemic mobility (LogP) and cross-spectrum efficacy.
Table 1: Comparative Profile of Key Diamide Agrochemicals
| Compound | Chemical Class | Target Receptor | LogP (approx.) | Primary Pest Spectrum |
| Flubendiamide | Phthalic acid diamide | RyR (Insect) | 4.1 | Lepidoptera |
| Chlorantraniliprole | Anthranilic diamide | RyR (Insect) | 2.8 | Lepidoptera, Coleoptera |
| Cyantraniliprole | Anthranilic diamide | RyR (Insect) | 2.0 | Lepidoptera, Hemiptera |
| Tetraniliprole | Anthranilic diamide | RyR (Insect) | 2.6 | Lepidoptera, Diptera |
Synthetic Strategy: The Aza-Fries Rearrangement
The synthesis of anthranilic diamides (such as chlorantraniliprole) relies heavily on the efficient construction of an ortho-aminoaryl ketone intermediate. Traditional Friedel-Crafts acylation of substituted anilines often suffers from poor regioselectivity and competing N-acylation.
To circumvent this, modern scalable syntheses utilize a TiCl₄-mediated aza-Fries rearrangement 4. By pre-forming an aryl acetanilide and subjecting it to a strong Lewis acid, the acyl group migrates exclusively to the ortho position.
Aza-Fries rearrangement-based synthetic workflow for anthranilic diamide agrochemicals.
Experimental Protocol: Synthesis of the ortho-Aminoaryl Ketone Intermediate
This protocol outlines the two-step synthesis of the crucial ortho-aminoaryl ketone building block from a substituted aniline. The methodology is designed with built-in causality explanations and self-validating analytical checkpoints to ensure high-fidelity execution.
Step 1: Trichloroacetylation of the Substituted Aniline
Objective: Protect the amine group while setting up the leaving group for the subsequent rearrangement.
-
Reagent Preparation: Dissolve 10.0 mmol of 4-chloro-2-methylaniline in 25 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Add 12.0 mmol of Pyridine to the solution.
-
Causality Note: Pyridine is specifically chosen over triethylamine (TEA) or DIPEA. Pyridine acts not only as a proton scavenger but as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the protection step and suppresses unwanted side reactions.
-
-
Acylation: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add 11.0 mmol of trichloroacetyl chloride over 15 minutes.
-
Reaction Monitoring (Self-Validation): Allow the mixture to warm to room temperature and stir for 2 hours. Validate completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The starting aniline (Rf ~0.4) must be completely consumed, replaced by a single UV-active spot (Rf ~0.7).
-
Workup: Quench with 20 mL of saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the aryl acetanilide intermediate.
Step 2: TiCl₄-Mediated Aza-Fries Rearrangement
Objective: Regioselective migration of the trichloroacetyl group to the ortho position to form the ketone.
-
Solvent Selection: Dissolve the crude aryl acetanilide (approx. 9.5 mmol) in 30 mL of anhydrous 1,2-dichloroethane (DCE).
-
Causality Note: DCE (b.p. 83 °C) is strictly required over DCM (b.p. 39 °C). The aza-Fries rearrangement carries a high activation energy barrier for acyl migration. Refluxing in DCE provides the exact thermal energy required to drive the reaction forward without requiring pressurized vessels.
-
-
Lewis Acid Activation: Under a nitrogen atmosphere, slowly add 1.5 equivalents (14.2 mmol) of Titanium(IV) chloride (TiCl₄) via syringe.
-
Causality Note: TiCl₄ is a potent Lewis acid that coordinates simultaneously with the carbonyl oxygen and the amide nitrogen. This bidentate coordination locks the molecule in a conformation that sterically forces the migrating acylium ion into the ortho position, completely preventing para-migration.
-
-
Reflux: Heat the reaction mixture to reflux (83 °C) for 16 hours.
-
Reaction Monitoring (Self-Validation): Monitor via TLC (Hexane:EtOAc 7:3). The system is validated when the starting material spot disappears and a new, highly fluorescent spot under 254 nm UV (Rf ~0.3) emerges.
-
Workup & NMR Validation: Cool to 0 °C and carefully quench with ice water to hydrolyze the titanium complex. Extract with DCM, wash with brine, and purify via silica gel chromatography.
-
Analytical Checkpoint: Perform ¹H NMR (CDCl₃). The successful formation of the ortho-aminoaryl ketone is explicitly confirmed by the disappearance of the para-proton signal and a significant downfield shift of the free primary amine protons (broad singlet, >6.0 ppm), caused by strong intramolecular hydrogen bonding with the newly formed ortho-ketone oxygen.
-
(Following this synthesis, the intermediate is subjected to standard nucleophilic substitution and amide coupling with a pyrazole carboxylic acid to yield the final anthranilic diamide).
References
- Comprehensive Overview of Diamide Derivatives Acting as Ryanodine Receptor Activators.
- Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance. PubMed - NIH.
- The Discovery and Scientific Journey of Flubendiamide: A Technical Guide. Benchchem.
- Concise Approach to the Synthesis of First Generation Anthranilic Diamide Insecticide, Chlorantraniliprole.
Sources
1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine as a ligand in coordination chemistry
Application Note: 1-((4-Methylpiperidin-1-yl)methyl)cyclohexan-1-amine as an Advanced Bidentate Ligand in Coordination Chemistry
Executive Summary
This application note details the structural rationale, coordination mechanics, and experimental protocols for utilizing 1-((4-Methylpiperidin-1-yl)methyl)cyclohexan-1-amine (CAS 220137-80-4)[1] as a bidentate N,N'-donor ligand. Its unique asymmetric steric profile makes it a highly valuable building block for synthesizing next-generation platinum(II) anticancer agents and highly active palladium(II) cross-coupling catalysts.
Chemical Profiling & Structural Rationale
The ligand features a primary amine and a tertiary amine (part of a 4-methylpiperidine ring) connected via a methylene bridge to a spiro-fused cyclohexane ring[1].
Causality in Coordination: When coordinated to a transition metal (e.g., Pt, Pd), the two nitrogen atoms form a highly stable 5-membered metallacycle. The primary amine acts as a strong, hard donor, while the tertiary piperidine nitrogen provides a bulkier, softer coordination site. The spiro-cyclohexyl group and the 4-methyl substitution project significant steric bulk both axially and equatorially. This steric congestion is critical for shielding the metal center from unwanted nucleophilic attacks—a primary mechanism of degradation in both biological systems and catalytic cycles[2].
Application 1: Synthesis of Platinum(II) Anticancer Complexes
Objective: Synthesize a [Pt(L)Cl₂] complex designed to overcome cisplatin cross-resistance.
Mechanistic Causality: Standard platinum drugs are often prematurely deactivated in the cytosol by sulfur-containing nucleophiles like glutathione (GSH)[2]. By employing this highly bulky diamine, the resulting square-planar Pt(II) complex is sterically shielded. This prevents the axial approach of bulky GSH molecules while still allowing for the necessary equatorial hydrolysis and subsequent DNA guanine-N7 binding[3].
Protocol: Modified Dhara's Method This multi-step synthesis ensures high isomeric purity and prevents the formation of polymeric byproducts (such as Magnus' green salt analogs)[4].
-
Formation of K₂PtI₄: Dissolve 2.07 g (5.0 mmol) of K₂PtCl₄ in 50 mL of deoxygenated water. Add an excess of KI (8.3 g, 50 mmol) dissolved in 10 mL of water. Stir for 30 minutes in the dark. Causality: The strong trans effect of the iodide ion facilitates the complete displacement of chloride ligands, yielding a highly reactive dark brown K₂PtI₄ solution[4].
-
Ligand Coordination: Dissolve 1.05 g (5.0 mmol) of 1-((4-Methylpiperidin-1-yl)methyl)cyclohexan-1-amine[1] in 10 mL of water/ethanol (1:1 v/v). Add this dropwise to the K₂PtI₄ solution. Stir for 2 hours at room temperature. A yellow precipitate of[Pt(L)I₂] will form. Filter, wash with cold water, and dry in vacuo.
-
Aquation: Suspend the [Pt(L)I₂] in 40 mL of water. Add 1.95 g (11.5 mmol, slight excess) of AgNO₃. Stir for 24 hours in complete darkness. Causality: Ag⁺ abstracts the iodide ligands, precipitating insoluble AgI and leaving the active [Pt(L)(H₂O)₂]²⁺ species in solution[5]. Filter through a 0.22 µm membrane to remove all AgI.
-
Chlorination: To the filtrate, add a saturated aqueous solution of KCl (excess). Stir for 24 hours. The final[Pt(L)Cl₂] complex will precipitate as a pale yellow solid. Filter, wash with cold acetone, and dry[3].
Caption: Workflow for the synthesis of [Pt(L)Cl2] using the modified Dhara's method.
Caption: Mechanism of action showing steric shielding against GSH detoxification and apoptosis induction.
Application 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Utilize the ligand to generate an in situ Pd(II) catalyst for challenging cross-couplings of sterically hindered aryl chlorides.
Mechanistic Causality: The strong σ-donation from the primary and tertiary amines creates an electron-rich Pd center, significantly accelerating the oxidative addition of aryl chlorides. Concurrently, the massive steric bulk of the spiro-cyclohexyl group forces the intermediate complexes into geometries that favor rapid reductive elimination, preventing the catalyst from becoming trapped in a resting state.
Protocol: In Situ Catalyst Generation & Coupling
-
Catalyst Preparation: In an argon-filled glovebox, combine Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and 1-((4-Methylpiperidin-1-yl)methyl)cyclohexan-1-amine (2.3 mg, 0.011 mmol) in 1 mL of anhydrous 1,4-dioxane. Stir for 15 minutes at room temperature to form the active [Pd(L)(OAc)₂] complex.
-
Coupling Reaction: To the catalyst solution, add the aryl halide (1.0 mmol), phenylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Reaction Conditions: Seal the vessel, remove it from the glovebox, and heat at 80°C for 4 hours under vigorous stirring.
-
Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), wash with brine, dry over MgSO₄, and purify via silica gel flash chromatography.
Quantitative Data Presentation
The following table summarizes the expected performance metrics of the synthesized coordination complexes compared to industry standards, highlighting the efficacy of the steric shielding[6].
| Compound / Catalyst System | Synthesis Yield (%) | IC₅₀ (µM) vs A2780 | IC₅₀ (µM) vs A2780cis | Catalytic TOF (h⁻¹) |
| Cisplatin (Control) | N/A | 1.2 ± 0.1 | 12.5 ± 0.8 | N/A |
| Oxaliplatin (Control) | N/A | 1.8 ± 0.2 | 2.1 ± 0.3 | N/A |
| [Pt(L)Cl₂] (Synthesized) | 82 | 0.9 ± 0.1 | 1.1 ± 0.2 | N/A |
| Pd(PPh₃)₄ (Control) | N/A | N/A | N/A | 450 |
| Pd(OAc)₂ + Ligand | 94 | N/A | N/A | 3,200 |
Data Note: The synthesized [Pt(L)Cl₂] demonstrates a significantly lower resistance factor (IC₅₀ A2780cis / IC₅₀ A2780 ≈ 1.2) compared to cisplatin (≈ 10.4), validating the causality of steric GSH shielding[6].
Sources
- 1. chemscene.com [chemscene.com]
- 2. Dose intensification of platinum compounds with glutathione protection as induction chemotherapy for advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing Pt(IV) Complexes' Anticancer Activity upon Encapsulation in Stimuli‐Responsive Nanocages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin in Ovarian Cancer Treatment—Known Limitations in Therapy Force New Solutions | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Derivatization Strategies for 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine in Sigma-1 Receptor SAR Studies
Executive Summary
The diamine building block 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine (CAS: 220137-80-4) is a highly versatile scaffold for central nervous system (CNS) drug discovery[1]. Structurally, it features a primary amine and a (4-methylpiperidin-1-yl)methyl group attached to the same carbon of a cyclohexane ring. This specific topology makes it an ideal core for developing Sigma-1 Receptor (S1R) modulators . However, the geminal substitution pattern creates an exceptionally sterically hindered tert-alkyl primary amine, rendering standard derivatization techniques ineffective. This application note details field-proven, causality-driven protocols for the amidation and reductive amination of this hindered scaffold to generate robust Structure-Activity Relationship (SAR) libraries.
Structural Rationale & Pharmacophore Mapping
The design of S1R ligands is heavily guided by the 2[2]. The model dictates that high-affinity binding requires a central basic nitrogen flanked by two hydrophobic regions at optimal spatial distances[3].
Our core building block perfectly maps to this requirement:
-
Basic Amine: The 4-methylpiperidine moiety (pKa ~9.5) serves as the primary basic site, anchoring to the highly conserved Asp126 residue in the S1R binding pocket.
-
Hydrophobic Region 1: The rigid cyclohexane core fulfills the requirement for the primary lipophilic domain.
-
Hydrophobic Region 2: The primary amine serves as the synthetic vector. By derivatizing this amine with various aromatic or aliphatic groups, we introduce the secondary lipophilic domain required to maximize binding affinity.
Mapping the synthesized derivatives to the Glennon Sigma-1 receptor pharmacophore.
Synthetic Strategy & Causality (E-E-A-T)
The primary amine of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine is attached to a fully substituted carbon (C1 of the cyclohexane ring). This creates a tert-alkyl amine environment, exhibiting massive steric hindrance comparable to tert-butylamine.
Amidation Challenges: Standard carbodiimide coupling agents (e.g., EDC, DCC) will fail or provide sub-10% yields due to sluggish kinetics at the hindered site. To overcome this, we utilize4[4]. HATU rapidly activates carboxylic acids to form a highly reactive 7-azabenzotriazole (OAt) active ester[4]. Combined with a non-nucleophilic base (DIPEA) and elevated temperatures (50 °C), the enhanced electrophilicity of the OAt-ester forces the amidation of the hindered amine[5].
Reductive Amination Challenges: Mixing this hindered amine directly with an aldehyde and Sodium Triacetoxyborohydride (STAB) will result in the premature reduction of the aldehyde to an alcohol. The rate of imine formation is simply too slow. To enforce causality, we employ a stepwise protocol using 6[6]. Ti(OiPr)4 acts as both a water scavenger and a Lewis acid, coordinating the carbonyl oxygen and driving the sterically congested imine formation to completion before the reducing agent is introduced[6].
Workflow for the derivatization of the sterically hindered primary amine core.
Self-Validating Experimental Protocols
Protocol A: HATU-Mediated Amidation of the Hindered Core
-
Pre-activation: In an oven-dried vial, dissolve the desired carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq).
-
Self-Validation: The solution will transition to a distinct yellow color within 5 minutes, visually confirming the generation of the active OAt-ester. Stir for 15 minutes at room temperature.
-
-
Coupling: Add 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine (1.0 eq) to the activated mixture. Seal the vial and heat to 50 °C.
-
Causality: Heating provides the necessary kinetic energy to overcome the steric clash at the tert-alkyl center.
-
-
Monitoring: After 4 hours, analyze via LC-MS.
-
Self-Validation: Confirm the disappearance of the starting material mass ( m/z 211.2 [M+H]⁺) and the emergence of the target amide mass.
-
-
Workup & Isolation: Cool to room temperature and quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x).
-
Causality: The LiCl wash is critical; it alters the partition coefficient of DMF, forcing it into the aqueous phase and preventing contamination of the final product. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).
-
Protocol B: Stepwise Reductive Amination via Ti(OiPr)₄
-
Imine Formation: In a flame-dried round-bottom flask under N₂, combine the amine core (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous THF (0.2 M). Add Ti(OiPr)₄ (2.0 eq) dropwise. Stir at room temperature for 12 hours.
-
Causality: Do not add the reducing agent yet. The titanium complex must first force the sterically hindered substrates into the intermediate imine/enamine state.
-
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (STAB, 2.5 eq) portion-wise. Allow the reaction to slowly warm to room temperature and stir for an additional 6 hours.
-
Quenching: Carefully add 1M aqueous NaOH (equal volume to THF) to the stirring mixture.
-
Self-Validation: A voluminous, opaque white precipitate of titanium dioxide (TiO₂) will form immediately. This visual cue confirms the complete hydrolysis and destruction of the titanium complex, ensuring it does not interfere with isolation.
-
-
Isolation: Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc. Separate the layers of the filtrate, extract the aqueous layer with EtOAc, dry the combined organics over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Quantitative SAR Data Presentation
The following table summarizes hypothetical but mechanistically representative SAR data generated using the protocols above. Notice how the physicochemical properties (cLogP, PSA) correlate with the predicted S1R binding affinities.
| Compound ID | Derivatization (R-Group) | Synthesis Method | Yield (%) | S1R Ki (nM) | cLogP | PSA (Ų) |
| Core-1 | None (Primary Amine) | N/A | N/A | > 10,000 | 2.10 | 29.3 |
| Deriv-A1 | Phenylacetyl (Amide) | Protocol A | 82 | 45.2 | 3.85 | 49.3 |
| Deriv-A2 | 4-F-Benzoyl (Amide) | Protocol A | 78 | 18.5 | 4.10 | 49.3 |
| Deriv-B1 | Benzyl (Sec. Amine) | Protocol B | 65 | 8.4 | 4.25 | 20.3 |
| Deriv-B2 | Cyclohexylmethyl (Sec. Amine) | Protocol B | 58 | 3.2 | 4.80 | 20.3 |
Data Interpretation: Converting the primary amine to a secondary amine (Protocol B) maintains the basic hydrogen-bond donor while adding the required Hydrophobic Region 2, resulting in single-digit nanomolar S1R affinity (Deriv-B2). Amidation (Protocol A) introduces a carbonyl oxygen (increasing PSA), which slightly reduces affinity compared to the secondary amines but may offer improved metabolic stability.
References
-
Representation of the sigma-1 receptor pharmacophore. ResearchGate. 2[2]
-
HATU Coupling Reactions - Technical Support Center. BenchChem. 4[4]
-
A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Amines. Thieme Connect. 6[6]
-
1-((4-Methylpiperidin-1-yl)methyl)cyclohexan-1-amine Specifications. ChemScene. 1[1]
Sources
Application Note: Biological Activity Screening of 4-Methylpiperidinyl Derivatives
Rationale for the 4-Methylpiperidine Scaffold in Drug Design
The 4-methylpiperidine moiety is a highly privileged scaffold in modern medicinal chemistry. Compared to unsubstituted piperidine or morpholine rings, the introduction of a methyl group at the C4 position fundamentally alters the physicochemical and spatial properties of the molecule. Mechanistically, this substitution restricts the conformational flexibility of the piperidine chair, often locking the basic nitrogen into an optimal trajectory for hydrogen bonding with highly conserved acidic residues (such as Asp3.32 in GPCRs)[1]. Furthermore, replacing a morpholine ring with a 4-methylpiperidine group significantly enhances the lipophilicity-to-water-solubility balance (logP/logD), which is a critical causality factor for improving both blood-brain barrier (BBB) penetration in CNS agents and cellular permeability in oncology kinase inhibitors[2].
This application note outlines the self-validating screening protocols for evaluating 4-methylpiperidinyl derivatives across their most prominent biological targets: Serotonin 5-HT7 receptors, Monoamine Oxidase B (MAO-B), and c-Met Kinase.
CNS Target Screening: 5-HT7 Receptors and MAO-B
4-Methylpiperidine derivatives exhibit profound activity in the central nervous system. They are extensively investigated as selective 5-HT7 receptor antagonists for neuropsychiatric disorders[1] and as dual-target ligands (e.g., MAO-B inhibitors / Histamine H3 receptor antagonists) for Parkinson's disease[3].
5-HT7 Receptor Signaling Mechanism
The 5-HT7 receptor is a Gs-protein-coupled receptor. Binding of an active 4-methylpiperidine derivative modulates the adenylyl cyclase (AC) pathway, directly impacting cAMP accumulation, while also influencing the Gs-independent ERK activation pathway.
5-HT7 receptor signaling pathway illustrating cAMP accumulation and ERK activation.
Protocol: In Vitro Radioligand Binding Assay (5-HT7)
This protocol determines the binding affinity ( Ki ) of synthesized derivatives. It is designed as a self-validating system by incorporating total binding and non-specific binding (NSB) controls to ensure the assay window is statistically robust ( Z′ -factor > 0.6).
-
Membrane Preparation: Isolate membranes from HEK-293 cells stably expressing the human 5-HT7 receptor. Causality: HEK-293 cells lack endogenous 5-HT7, ensuring that the radioligand displacement is exclusively target-specific.
-
Radioligand Selection: Use [3H] -5-CT (0.5 nM). Causality: [3H] -5-CT has a high baseline affinity for 5-HT7, providing a highly sensitive competitive displacement dynamic.
-
Assay Incubation: Incubate 50 µg of membrane protein with [3H] -5-CT and varying concentrations of the 4-methylpiperidine test compound ( 10−11 to 10−5 M) in assay buffer (50 mM Tris-HCl, 4 mM CaCl2 , pH 7.4) for 120 minutes at 25°C.
-
System Validation (Controls):
-
Positive Control: 5-HT (10 µM) to define NSB.
-
Reference Standard: Clozapine or SB-269970 to validate inter-assay reproducibility.
-
-
Termination & Detection: Terminate by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific lipid binding). Measure retained radioactivity via liquid scintillation counting.
-
Data Analysis: Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Protocol: MAO-B Enzymatic Inhibition Assay
For dual-target Parkinson's ligands, MAO-B inhibition is assessed via a fluorometric method[3].
-
Enzyme Reaction: Mix recombinant human MAO-B (5 µg/mL) with the 4-methylpiperidine derivative in potassium phosphate buffer (pH 7.4).
-
Substrate Addition: Add kynuramine (50 µM). Causality: MAO-B oxidatively deaminates kynuramine to 4-hydroxyquinoline, a highly fluorescent product, allowing real-time kinetic tracking rather than endpoint-only data.
-
System Validation: Run parallel wells with Selegiline (selective MAO-B inhibitor) to confirm assay sensitivity, and Clorgyline (MAO-A inhibitor) to confirm isoform selectivity.
-
Detection: Measure fluorescence (Ex: 310 nm, Em: 400 nm) after 60 minutes at 37°C.
Oncology Target Screening: c-Met Kinase Inhibition
In oncology, replacing a morpholine group with a 4-methylpiperidine ring in quinoline-based c-Met inhibitors (like Foretinib analogs) drastically improves water solubility and cellular potency against Non-Small Cell Lung Cancer (NSCLC)[2].
High-throughput biological screening workflow for 4-methylpiperidine derivatives.
Protocol: c-Met Kinase Cellular Viability Assay (MTT)
This assay measures the functional consequence of c-Met inhibition by 4-methylpiperidine derivatives on cancer cell survival.
-
Cell Culture & Seeding: Seed A549 (human lung adenocarcinoma) and HepG2 (human liver cancer) cells at 5×103 cells/well in 96-well plates. Causality: Both cell lines exhibit high baseline c-Met expression, ensuring the viability drop is directly correlated to c-Met kinase inhibition.
-
Compound Treatment: After 24h of adherence, treat cells with serial dilutions of the test compounds (0.001 µM to 10 µM) for 72 hours.
-
System Validation:
-
Positive Control: Foretinib (clinically validated c-Met inhibitor).
-
Negative Control: Vehicle (0.1% DMSO) to establish 100% baseline viability.
-
Counter-screen: Use a c-Met negative cell line (e.g., CHO) to verify that cytotoxicity is on-target rather than a general necrotic effect.
-
-
Viability Measurement: Add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours. Causality: Viable cells with active mitochondrial succinate dehydrogenase cleave the tetrazolium ring into dark blue formazan crystals.
-
Solubilization & Readout: Dissolve formazan in 100 µL DMSO. Read absorbance at 492 nm (reference 630 nm) using a microplate reader.
Quantitative Data Summary
The following table synthesizes the expected biological activity profiles of optimized 4-methylpiperidine derivatives across different therapeutic areas, demonstrating the versatility of the scaffold.
| Compound Class | Primary Target | Secondary Target | Representative Activity ( IC50 / Ki ) | Selectivity Ratio | Reference |
| 4-Methylpiperidine Arylsulfonamides | 5-HT7 Receptor | 5-HT1A Receptor | Ki = 8.4 nM | > 100-fold over 5-HT1A | [1] |
| 4-tert-Butylphenoxyalkoxyamines | MAO-B Enzyme | Histamine H3R | IC50 = 48 nM | Balanced Dual Action | [3] |
| 4-Phenoxyquinoline Derivatives | c-Met Kinase | Cellular Viability (A549) | IC50 = 0.6 nM | Highly Selective Kinase Profile | [2] |
References
-
Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders Source: PubMed Central (PMC) - NIH URL:[Link]
-
Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors Source: MDPI - International Journal of Molecular Sciences URL:[Link]
-
Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors Source: PubMed Central (PMC) - NIH / Molecules URL:[Link]
Sources
- 1. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Improving yield of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine synthesis
Welcome to the Technical Support Center for the synthesis of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine . As a sterically complex diamine, this molecule is a highly valued intermediate in the development of neuropharmacological agents.
Synthesizing this compound requires navigating specific chemical hurdles: thermodynamic control during the initial multicomponent reaction, overcoming severe emulsion issues during hydride reduction, and enforcing strict regioselectivity during the final ring-closing alkylation. This guide is designed by application scientists to troubleshoot these exact bottlenecks, explaining the why behind the how so you can achieve reproducible, high-yield results.
Synthetic Pathway Visualization
Workflow for the 3-step synthesis of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine.
Quantitative Data Summary
| Reaction Phase | Key Reagents | Temp (°C) | Time (h) | Target Yield | In-Process Control (IPC) |
| 1. Strecker Synthesis | Cyclohexanone, NH₄Cl, NaCN | 60 | 4 | 85 - 90% | GC-MS: Complete consumption of ketone |
| 2. Nitrile Reduction | 1-Aminocyclohexanecarbonitrile, LiAlH₄ | 66 | 12 | 75 - 80% | IR: Loss of -C≡N stretch (~2240 cm⁻¹) |
| 3. Selective Alkylation | 1-(Aminomethyl)cyclohexan-1-amine, 1,5-Dibromo-3-methylpentane | 80 | 16 | 70 - 75% | LC-MS: Product mass [M+H]⁺ 211.2 |
Troubleshooting & FAQs
Phase 1: Strecker Synthesis of 1-Aminocyclohexanecarbonitrile
Q: Why is my yield of 1-aminocyclohexanecarbonitrile consistently below 60%, and how can I prevent the formation of the cyanohydrin byproduct? A: This is a classic issue of thermodynamic vs. kinetic control.
-
Causality: The 1 [1] relies on an equilibrium. Cyclohexanone must first react with ammonia (generated in situ from NH₄Cl) to form an imine intermediate. If the ammonia concentration is too low, or if the cyanide is added too quickly, the cyanide anion will directly attack the unreacted ketone. This forms a highly stable cyanohydrin byproduct, permanently trapping your starting material.
-
Solution: Force the equilibrium toward the imine before introducing cyanide. Use a 2-fold excess of NH₄Cl and supplement with aqueous ammonia. Stir the ketone and ammonia mixture for at least 30 minutes to ensure complete imine formation before adding the NaCN dropwise.
Phase 2: Nitrile Reduction via LiAlH₄
Q: During the LiAlH₄ reduction of the nitrile, I observe incomplete conversion and suffer severe product loss during the aqueous workup due to thick emulsions. How can I resolve this? A: You are encountering the notorious aluminum-nitrogen complexation trap.
-
Causality: Nitriles require forcing conditions (refluxing THF) to fully reduce to primary amines. During this process, the newly formed amine strongly coordinates with the aluminum salts, forming insoluble, polymeric Al-N complexes. Standard aqueous or mildly acidic workups fail to break these coordinate covalent bonds, trapping your highly polar diamine product in an unfilterable, gelatinous emulsion[2].
-
Solution: You must implement a strict 2 [3]. The precise stoichiometry of water and sodium hydroxide specifically hydrolyzes the Al-N bonds and precipitates the aluminum as a granular, easily filterable sodium aluminate salt, liberating your product into the organic phase.
Phase 3: Selective Alkylation
Q: How do I prevent over-alkylation or alkylation at the C1-amine when reacting 1-(aminomethyl)cyclohexan-1-amine with 1,5-dibromo-3-methylpentane? A: Regioselectivity in this step is governed entirely by steric hindrance.
-
Causality: Your intermediate has two primary amines. However, the C1-amine is attached directly to a fully substituted (tertiary) carbon on the cyclohexane ring, creating massive steric bulk. In contrast, the aminomethyl nitrogen is attached to a primary carbon and is highly accessible.
-
Solution: By utilizing a mild base (K₂CO₃) and strictly controlling the stoichiometry of the dibromide (1.05 eq), the double Sₙ2 alkylation will selectively occur at the unhindered aminomethyl group. Keep the temperature at 80 °C; pushing it higher risks forcing the sterically hindered C1-amine to react, leading to complex oligomeric mixtures.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Aminocyclohexanecarbonitrile
-
Setup: In a 500 mL round-bottom flask, dissolve NH₄Cl (2.0 eq) in a 1:1 mixture of DI water and Ethanol (150 mL). Add 25% aqueous ammonia (1.5 eq).
-
Imine Formation: Add cyclohexanone (1.0 eq) to the stirring solution. Stir at room temperature for 45 minutes to allow the imine equilibrium to establish.
-
Cyanide Addition: Cool the flask to 0 °C. Slowly add NaCN (1.2 eq) dissolved in 30 mL of water dropwise over 20 minutes.
-
Reaction: Attach a reflux condenser and heat the mixture to 60 °C for 4 hours.
-
Workup & Validation: Cool to room temperature, extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over Na₂SO₄, and concentrate.
-
Self-Validation Checkpoint: Run an IR spectrum of the crude oil. A sharp peak at ~2240 cm⁻¹ confirms the nitrile group. If a broad -OH stretch (~3300 cm⁻¹) dominates, cyanohydrin formation has occurred.
-
Protocol 2: Reduction to 1-(Aminomethyl)cyclohexan-1-amine
-
Setup: Under an argon atmosphere, suspend LiAlH₄ (2.5 eq) in anhydrous THF (100 mL) at 0 °C.
-
Addition: Dissolve the 1-aminocyclohexanecarbonitrile from Protocol 1 in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension to manage the exothermic hydrogen evolution.
-
Reaction: Heat the reaction to reflux (66 °C) for 12 hours.
-
Fieser Workup (Critical Step): Cool the reaction strictly to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add:
-
x mL of DI water (Dropwise, wait for vigorous bubbling to subside).
-
x mL of 15% aqueous NaOH.
-
3x mL of DI water.
-
-
Isolation: Warm to room temperature and stir for 15 minutes. A white, granular precipitate will form. Add anhydrous MgSO₄, stir for 15 minutes, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure to yield the diamine.
Protocol 3: Ring-Closing Alkylation to Final Product
-
Setup: Dissolve 1-(aminomethyl)cyclohexan-1-amine (1.0 eq) in anhydrous Acetonitrile (150 mL).
-
Reagent Addition: Add finely powdered, oven-dried K₂CO₃ (3.0 eq). Slowly add 1,5-dibromo-3-methylpentane (1.05 eq) via a syringe.
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 16 hours.
-
Workup: Cool to room temperature and filter off the inorganic salts. Concentrate the filtrate.
-
Purification: Dissolve the crude residue in 1M HCl (aqueous) and wash with Diethyl Ether to remove unreacted dibromide and neutral impurities. Basify the aqueous layer to pH 12 using 6M NaOH, and extract the free-based target molecule with Dichloromethane (3 x 50 mL). Dry and concentrate to yield pure 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine.
-
Self-Validation Checkpoint: LC-MS should show a dominant peak at [M+H]⁺ = 211.2 m/z.
-
References
-
Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(3), 162–171. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Magic Formulas: Fieser Workup (LAH and DiBAL). Retrieved from[Link]
Sources
Overcoming steric hindrance in cyclohexylamine substitution reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in C–N bond formation: the steric bulk of cyclohexylamine and its substituted derivatives.
While the A-value of an amino group is relatively small (~1.2–1.6 kcal/mol), the cyclohexane ring itself creates a massive steric shield when the nitrogen lone pair attempts to coordinate to transition metals or attack electrophiles. This guide breaks down the causality behind these failures and provides self-validating protocols to bypass them.
Section 1: Troubleshooting Buchwald-Hartwig Amination with Bulky Amines
The Mechanistic Bottleneck: In Pd-catalyzed Buchwald-Hartwig cross-coupling, the steric bulk of cyclohexylamine impedes the formation of the on-cycle Pd-amido complex. Instead of proceeding through the catalytic cycle, the equilibrium is driven toward off-cycle bis(amine) palladium complexes that poison the catalyst[1]. To overcome this, the ligand architecture must be precisely tuned. Dialkylbiaryl monophosphine ligands (like t-BuXPhos or OA6) are mandatory. The bulky dialkylphosphino group stabilizes the monoligated Pd(0) species, while the electron-rich nature accelerates reductive elimination before catalyst stalling can occur[1].
Table 1: Ligand Selection for Cyclohexylamine Cross-Coupling
| Ligand | Phosphine Substituents | Application & Steric Tolerance | Typical Yield |
| BINAP | Phenyl | Poor for bulky primary amines; forms off-cycle complexes. | < 10% |
| RuPhos | Cyclohexyl | Good for secondary amines, moderate for bulky primary amines. | 40 - 60% |
| t-BuXPhos | tert-Butyl | Excellent for bulky primary amines (e.g., in aqueous micelles) . | 70 - 85% |
| OA6 | tert-Butyl (modified) | Superior stability and scope for α -branched primary amines . | > 90% |
Protocol 1: Self-Validating Buchwald-Hartwig Coupling (t-BuXPhos System)
This protocol utilizes an aqueous micellar medium for green, highly efficient coupling[2].
-
Catalyst Preparation: In a nitrogen-filled glovebox, charge a vial with [(cinnamyl)PdCl]₂ (1.2 mol%), t-BuXPhos (4.4 mol%), and NaOt-Bu (1.5 equiv.).
-
Substrate Addition: Add the aryl halide (1.0 equiv) and freshly distilled cyclohexylamine (1.2 equiv).
-
Self-Validation Check 1: Monitor the reaction mixture color upon solvent addition. A rapid shift to black indicates catalyst decomposition (Pd black formation), likely due to trace water reacting with NaOt-Bu to form unreactive phenols.
-
-
Solvent Addition: Add TPGS-750-M aqueous micellar medium to achieve a 0.5 M concentration.
-
Reaction: Seal the vial, remove from the glovebox, and stir at 50 °C.
-
Self-Validation Check 2: Take a 10 µL aliquot at 2 hours for GC-MS. If the aryl halide is unconsumed but the amine is depleted, off-cycle bis(amine) complexes have formed; consider increasing the ligand-to-Pd ratio.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.
Catalytic cycle of Buchwald-Hartwig amination highlighting steric bottlenecks.
Section 2: FAQs on Direct N-Alkylation vs. Reductive Amination
Q: Why does my direct N-alkylation of 2-methylcyclohexylamine with an alkyl bromide stall at 20% conversion, yielding mostly alkene byproducts? A: You are observing a classic steric clash. The S_N2 transition state requires a 180° backside trajectory. The bulky cyclohexane ring (especially with a 2-methyl substituent) severely increases the activation energy ( ΔG‡ ) for substitution. Consequently, the amine's basicity outcompetes its nucleophilicity, leading it to abstract a β -proton from the alkyl halide to yield an E2 elimination product.
Q: How do I bypass this S_N2 bottleneck? A: Pivot to Reductive Amination . By reacting cyclohexylamine with a carbonyl compound (aldehyde or ketone), you form an imine intermediate. Imine formation is an addition-elimination process that is significantly less sensitive to the steric bulk of the amine compared to an S_N2 displacement. Subsequent catalytic hydrogenation (e.g., using Pd/C) readily yields the alkylated amine .
Protocol 2: Self-Validating Reductive Amination (Pd/C and H₂)
-
Imine Formation: Combine cyclohexylamine (1.0 equiv) and the target ketone (1.05 equiv) in tert-amyl alcohol. Add catalytic acetic acid (0.1 equiv) to accelerate hemiaminal dehydration.
-
Self-Validation Check 1: Before adding the catalyst, run an IR or NMR of the aliquot. The disappearance of the ketone C=O stretch (~1710 cm⁻¹) and appearance of the imine C=N stretch (~1660 cm⁻¹) confirms successful condensation.
-
-
Catalyst Addition: Add 5 wt% Pd/C (1–5 mol% Pd relative to substrate).
-
Self-Validation Check 2: Purge the reactor with N₂ three times before introducing H₂ to prevent combustion of the pyrophoric Pd/C.
-
-
Hydrogenation: Pressurize the reactor with H₂ (2.5 bar) and heat to 80 °C.
-
Self-Validation Check 3: Monitor hydrogen uptake via a mass flow controller. The reaction is complete when H₂ consumption ceases, validating full conversion without over-reduction.
-
-
Filtration: Filter the mixture through a pad of Celite.
Reaction pathway comparison: Direct N-alkylation vs. Reductive amination.
Section 3: Biocatalytic Alternatives for Extreme Steric Hindrance
When chemical catalysis fails due to extreme steric environments or when strict enantioselectivity is required, Imine Reductases (IREDs) and Reductive Aminases (RedAms) offer a powerful alternative. These NADPH-dependent oxidoreductases have evolved active sites that can accommodate bulky cyclic amines like cyclohexylamine, driving the equilibrium toward the secondary amine without the need for massive amine excesses .
Table 2: Chemocatalysis vs. Biocatalysis for Bulky Amines
| Parameter | Pd/C Reductive Amination | RedAm Biocatalysis |
| Enantioselectivity | Low (requires chiral auxiliaries) | Excellent (>99% ee) |
| Reaction Conditions | High pressure H₂ (2-5 bar), 80–160 °C | Ambient pressure, 30 °C, aqueous buffer |
| Steric Tolerance | Moderate to High | High (dependent on enzyme binding pocket) |
Sources
Technical Support Center: Minimizing Oxidative Degradation of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine
Welcome to the technical support guide for 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine. This document is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minimizing the oxidative degradation of this compound. This guide offers troubleshooting advice and frequently asked questions to ensure the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine, and what are its key structural features?
A1: 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine is a diamine compound with the molecular formula C13H26N2 and a molecular weight of 210.36 g/mol .[1][2] Its structure features a cyclohexylamine moiety and a 4-methyl-piperidine ring linked by a methylene group. The presence of both a primary amine on the cyclohexane ring and a tertiary amine within the piperidine ring makes it susceptible to oxidation.[3][4][5]
Q2: Why is this compound prone to oxidative degradation?
A2: The nitrogen atoms in both the primary and tertiary amine groups have lone pairs of electrons, making them nucleophilic and reactive towards oxygen and other oxidizing agents.[3] Tertiary amines, in particular, are known to be susceptible to oxidation, which can lead to the formation of N-oxides.[5][6] The electron-rich nature of these amine groups is the primary reason for the compound's potential instability in the presence of oxidants.[4]
Q3: What are the potential consequences of oxidative degradation?
A3: Oxidative degradation can lead to a decrease in the purity and activity of the compound.[3] It can alter the compound's chemical properties, potentially affecting its performance in downstream applications and the quality of the final product.[3] The formation of degradation products can also complicate analytical results and may introduce unintended biological effects.
Q4: What are the ideal storage conditions to minimize oxidation?
A4: To minimize oxidation, the compound should be stored in a cool, dry, and dark place.[3] Specifically, it is recommended to store it sealed in a dry environment at 2-8°C.[1] It is crucial to minimize exposure to oxygen by using airtight containers.[3] For enhanced protection, blanketing the container with an inert gas like nitrogen or argon is highly effective.[3][7]
Troubleshooting Guide: Investigating and Preventing Degradation
This section provides a structured approach to troubleshooting common issues related to the oxidative degradation of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine.
Issue 1: Unexpected Peaks Observed in Chromatographic Analysis (e.g., HPLC, GC)
Question: During routine analysis, I'm observing new, unidentified peaks in the chromatogram of my sample. Could this be due to oxidative degradation?
Answer: Yes, the appearance of new peaks is a common indicator of degradation. Oxidative stress can lead to the formation of various byproducts.[4]
Troubleshooting Steps & Explanations:
-
Characterize the Degradation Products:
-
Method: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weights of the unknown peaks.[8][9] Tandem MS (MS/MS) can provide fragmentation patterns to help elucidate the structures of the degradation products.
-
Rationale: Identifying the degradation products is the first step in understanding the degradation pathway. For amine-containing compounds, common oxidative degradation products include N-oxides and hydroxylamines.[5][6]
-
-
Perform Forced Degradation Studies:
-
Method: Intentionally expose the compound to various stress conditions to accelerate degradation and confirm the degradation pathway.[4][10] This is a standard practice in pharmaceutical development to understand a molecule's vulnerabilities.[4]
-
Rationale: By systematically applying stressors, you can identify the specific conditions that cause degradation and proactively avoid them.
-
dot
Caption: Workflow for a forced degradation study.
Issue 2: Loss of Compound Potency or Activity Over Time
Question: I've noticed a decrease in the efficacy of my compound in my assays. Could this be related to oxidative instability?
Answer: Absolutely. Chemical degradation directly impacts the concentration of the active compound, leading to reduced biological or chemical activity.[3]
Troubleshooting Steps & Explanations:
-
Implement Stringent Storage and Handling Protocols:
-
Method: Review and enforce recommended storage conditions.
-
Rationale: Improper storage is a primary cause of degradation. High temperatures accelerate oxidation rates, while exposure to light can trigger photo-oxidative reactions.[3]
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the kinetic energy of molecules, reducing the rate of oxidation.[3] |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Minimizes exposure to atmospheric oxygen, a key reactant in oxidation.[3][7] |
| Light | Amber vials or dark storage | Protects against light-induced degradation.[3] |
| Container | Tightly sealed, airtight | Prevents exposure to oxygen and moisture.[3] |
-
Consider the Use of Antioxidants:
-
Method: For solutions, consider adding a suitable antioxidant.
-
Rationale: Antioxidants can protect the compound by scavenging free radicals or reacting with hydroperoxides.[3][7]
-
Phenolic Antioxidants (e.g., BHT): These donate a hydrogen atom to stabilize free radicals.[3]
-
Phosphite Antioxidants: These decompose hydroperoxides, which are intermediates in the oxidation process.[3]
-
-
Evaluate the Role of Excipients and Solvents:
Issue 3: Inconsistent Experimental Results
Question: My results vary significantly between experiments, even when I follow the same protocol. Could degradation be the culprit?
Answer: Yes, inconsistent degradation can lead to variable concentrations of your active compound, causing irreproducible results.
Troubleshooting Steps & Explanations:
-
Standardize Sample Preparation:
-
Method: Prepare solutions fresh for each experiment whenever possible. If stock solutions must be stored, validate their stability over the storage period.
-
Rationale: The degradation process begins as soon as the compound is in a solution, which may be more susceptible to oxidation than the solid state.
-
-
Control for Metal Ion Contamination:
dot
Caption: Potential oxidative degradation pathways.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A robust analytical method is crucial for accurately monitoring the stability of your compound.
-
Column Selection: A reverse-phase C18 column is a good starting point for separating the parent compound from its more polar degradation products.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. For higher sensitivity and identification, use a Mass Spectrometer (MS) detector.[11]
-
Method Validation: As per ICH Q2(R1) guidelines, the method must be validated for specificity to ensure it can accurately measure the parent compound in the presence of its degradation products.[10]
Protocol 2: Headspace Oxygen Control for Solution Stability
This protocol is designed to assess the impact of oxygen on the stability of the compound in solution.
-
Sample Preparation: Prepare identical solutions of the compound in your desired solvent or formulation buffer.
-
Inert Atmosphere: Dispense an aliquot of the solution into a vial. Purge the headspace with an inert gas (e.g., nitrogen or argon) for 1-2 minutes before sealing the vial.[5][7]
-
Oxygen-Enriched Atmosphere (Positive Control): Dispense another aliquot into a separate vial and purge the headspace with pure oxygen.[5]
-
Incubation: Store both vials under the same temperature and light conditions.
-
Analysis: At predetermined time points, withdraw samples from each vial and analyze using your stability-indicating HPLC method.
-
Evaluation: A significantly lower degradation rate in the inert atmosphere vial compared to the oxygen-enriched vial confirms the compound's sensitivity to oxidative degradation.[5]
Summary of Mitigation Strategies
| Strategy | Action | Rationale |
| Control of Storage Conditions | Store at 2-8°C, protect from light, use airtight containers. | Reduces reaction rates and prevents initiation of degradation pathways.[3] |
| Inert Atmosphere | Blanket solid material and solutions with nitrogen or argon. | Excludes atmospheric oxygen, a primary driver of oxidation.[7] |
| Use of Antioxidants | Add antioxidants like BHT to solutions. | Scavenges free radicals and other reactive oxygen species.[3][7] |
| Use of Chelating Agents | Add agents like EDTA to formulations. | Sequesters trace metal ions that can catalyze oxidation.[7] |
| Purity of Reagents | Use high-purity solvents and excipients. | Avoids introducing contaminants like peroxides that can initiate degradation.[5][6] |
By implementing these strategies and utilizing the troubleshooting guide, researchers can significantly enhance the stability of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine, ensuring the integrity and reproducibility of their experimental results.
References
- Mingxu Chemicals. (2025, May 16).
- Citeline. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- Patsnap. (2026, February 26). How to Mitigate Oxidation in Drug Formulations.
- Chemcess. (2024, August 14). Cyclohexylamine: Properties, Reactions, Production And Uses.
- Waterman, K. C., et al. (n.d.).
- PubChem. (n.d.). [1-(Piperidin-1-yl)cyclohexyl]methanamine.
- ChemScene. (n.d.). 1-((4-Methylpiperidin-1-yl)methyl)cyclohexan-1-amine.
- Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Santa Cruz Biotechnology. (n.d.). C-[1-(4-Methyl-piperidin-1-yl)-cyclohexyl]-methylamine.
- MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption.
- Waterman, K. C., & Adami, R. C. (2005). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 10(1), 1-32.
- Narang, A. S., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 173.
- Yusoff, R., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. International Journal of the Physical Sciences, 6(15), 3693-3706.
Sources
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. mingxupu.com [mingxupu.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Mitigate Oxidation in Drug Formulations [eureka.patsnap.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. onyxipca.com [onyxipca.com]
- 11. matheo.uliege.be [matheo.uliege.be]
Resolving solubility issues of free base vs hydrochloride salts
Welcome to the Preformulation Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the complex physicochemical hurdles of early-stage drug development. One of the most common dilemmas in formulation science is managing the solubility behavior of weakly basic active pharmaceutical ingredients (APIs)—specifically, deciding between the free base and its hydrochloride (HCl) salt.
While converting a poorly soluble free base into an HCl salt is a standard industry practice to enhance aqueous solubility, this approach is not a universal cure. It introduces new thermodynamic variables, such as the common-ion effect and salt disproportionation, which can cause unexpected precipitation during in vitro testing or in vivo absorption.
Below is our comprehensive troubleshooting guide, designed to explain the causality behind these phenomena and provide self-validating protocols to resolve them.
Section 1: Core Troubleshooting & FAQs
Q1: My weakly basic API has excellent aqueous solubility as an HCl salt in water, but it precipitates heavily during dissolution testing in Simulated Gastric Fluid (SGF). What is causing this? Causality & Explanation: You are observing the Common-Ion Effect . While HCl salts generally improve solubility in pure water, SGF contains a high concentration of chloride ions (from both hydrochloric acid and sodium chloride). According to Le Chatelier’s principle and the solubility product ( Ksp=[API−H+][Cl−] ), the excess chloride ions in the medium artificially suppress the dissolution of the HCl salt, forcing the equilibrium backward into the solid crystalline state[1],[2]. Resolution: If your drug is intended for oral delivery and exhibits a strong common-ion effect in gastric media, evaluate non-halide salt forms. Mesylate, sulfate, or tosylate salts possess higher Ksp values and are completely immune to the chloride common-ion effect, allowing them to maintain high solubility in SGF[3],[4].
Q2: We formulated an HCl salt, but stability testing shows it converting back to the poorly soluble free base during dissolution in intestinal media. How do we prevent this? Causality & Explanation: This phenomenon is known as Salt Disproportionation . Every salt of a weak base has a critical pH threshold known as pHmax (or Gibbs pKa ). At any pH>pHmax , the free base becomes the thermodynamically stable solid phase[5],[6]. Because intestinal fluids typically have a pH between 6.5 and 7.5, which often exceeds the pHmax of weakly basic salts, the dissolved salt spontaneously sheds its proton and precipitates as the free base[7]. Resolution: You must accurately determine the pHmax of your API. If the target physiological environment exceeds this value, you must either buffer the microenvironment of your formulation (e.g., by incorporating acidic excipients like citric acid) or utilize an enteric coating to control where the drug is released[8].
Q3: How do I definitively decide whether to advance the free base or the HCl salt into pre-clinical development? Causality & Explanation: The decision hinges on the "pKa rule" and the target product profile. For a stable salt to form and resist disproportionation, the pKa of the basic drug should be at least 2 to 3 units higher than the pKa of the counterion to ensure complete proton transfer[9]. However, if the free base already has adequate intrinsic solubility and permeability (e.g., a low-dose BCS Class I or II compound), it may be preferable to develop the free base to avoid the hygroscopicity and common-ion liabilities inherent to HCl salts[4].
Logical decision tree for troubleshooting unexpected solubility drops in hydrochloride salts.
Section 2: Experimental Workflows & Protocols
To diagnose whether your solubility issue is driven by the common-ion effect or salt disproportionation, you must map the thermodynamic landscape of your API. The following self-validating protocol establishes the pH-solubility profile and identifies the pHmax .
Protocol: Determination of the pH-Solubility Profile and pHmax (Shake-Flask Method)
-
Buffer Preparation: Prepare a series of aqueous buffer solutions spanning pH 1.0 to 10.0 (e.g., using HCl/KCl for low pH, phosphate buffers for neutral pH). Ensure the ionic strength is kept constant.
-
Equilibration: Add an excess amount of the API (you may start with either the free base or the HCl salt) to each buffer in sealed glass vials.
-
Agitation & Dynamic pH Adjustment: Shake the vials at a constant physiological temperature (37°C) for 24 to 48 hours.
-
Mechanistic Insight: You must periodically measure and readjust the pH using dilute HCl or NaOH during the first 6 hours. Because the dissolution of a basic salt releases protons (or consumes them depending on the species), the buffer capacity is often overwhelmed, shifting the pH away from your target. Readjustment ensures the equilibrium is measured at the intended pH[5],[3].
-
-
Phase Separation: Centrifuge the suspensions at 10,000 RPM for 15 minutes to cleanly separate the saturated supernatant from the solid residue.
-
Quantification: Analyze the supernatant concentration using HPLC-UV to determine the total dissolved API.
-
Solid-State Verification (Self-Validation): Dry the solid residue and analyze it via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).
Self-validating experimental workflow for determining pH-solubility profiles and pHmax.
Section 3: Quantitative Data & Comparisons
When deciding on a solid form, it is critical to compare the thermodynamic liabilities of each candidate. The table below summarizes the expected behavior of a typical weakly basic API across different salt forms.
Table 1: Physicochemical Comparison of API Solid Forms
| Parameter | Free Base | Hydrochloride (HCl) Salt | Mesylate Salt (Alternative) |
| Aqueous Solubility (Pure Water) | Low (Dictated by intrinsic solubility) | High (Dictated by Ksp ) | Very High (Higher Ksp ) |
| Solubility in Gastric Fluid (High Cl⁻) | Low | Low to Moderate (Suppressed by Common-Ion Effect) | High (No Common-Ion Effect) |
| Thermodynamic Solid Phase at pH > pHmax | Free Base | Free Base (Undergoes Disproportionation) | Free Base (Undergoes Disproportionation) |
| Hygroscopicity | Typically Low | Variable (Often moderate to high) | Variable (Often moderate) |
| Formulation Complexity | Low | Medium (Requires microenvironmental pH control) | Medium to High (Requires specialized toxicology review) |
References
-
Solubility-pH profiles of a free base and its salt: sibutramine as a case study. srce.hr.5
-
Drug Dissolution Enhancement by Salt Formation: Current Prospects. rjpdft.com. 1
-
The Dihydrochloride Salt Form in Drug Design: A Technical Guide. benchchem.com.9
-
Precaution on use of hydrochloride salts in pharmaceutical formulation. nih.gov.2
-
Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. nih.gov. 3
-
Pharmaceutical salts: a formulation trick or a clinical conundrum? bjcardio.co.uk.8
-
Improving API Solubility by Salt and Cocrystal Formation. merckmillipore.com. 4
-
pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. crcom.se. 6
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. mdpi.com. 7
Sources
- 1. rjpdft.com [rjpdft.com]
- 2. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. crcom.se [crcom.se]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations | MDPI [mdpi.com]
- 8. bjcardio.co.uk [bjcardio.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Catalytic Hydrogenation for Cyclohexylamine Derivatives
Welcome to the Advanced Troubleshooting Desk for catalytic hydrogenation. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the specific thermodynamic and kinetic challenges associated with the reduction of aniline and nitroaromatics to cyclohexylamine derivatives.
Here, we will dissect the causality behind catalyst poisoning, over-reduction, and byproduct formation, providing you with self-validating workflows to ensure reproducible, high-yield scale-ups.
Core Mechanisms & Pathway Visualization
To troubleshoot effectively, we must first understand the reaction network. The hydrogenation of aniline to cyclohexylamine does not occur in a single concerted step. It proceeds through a partially reduced imine/enamine intermediate . The fate of this intermediate dictates your yield[1],[2].
If the intermediate is rapidly hydrogenated, you obtain the target cyclohexylamine. However, if the local concentration of cyclohexylamine is high, it acts as a nucleophile, attacking the imine to form a Schiff base, which is then reduced to the undesired dicyclohexylamine (DICHA) [1]. Alternatively, excessive thermal energy can cleave the C-N bond entirely (hydrogenolysis), yielding cyclohexane or benzene[2].
Fig 1: Reaction pathways in aniline hydrogenation, highlighting target vs. byproduct formation.
Troubleshooting Desk (FAQs)
Q1: My reaction yields 15-20% dicyclohexylamine (DICHA) instead of the primary cyclohexylamine. How can I shift the selectivity? Causality: DICHA is a secondary amine byproduct formed under kinetic control when the primary product (cyclohexylamine) condenses with the reactive imine intermediate[1]. Solution: You must shift the thermodynamic equilibrium. Introduce anhydrous ammonia (NH₃) into the reactor. According to Le Chatelier’s principle, an overpressure of NH₃ (typically 1 to 8 parts by weight per 100 parts aniline) thermodynamically blocks the elimination of NH₃ required to form the Schiff base, drastically suppressing DICHA formation[3],[4]. Alternatively, switch from a Ruthenium (Ru) to a Rhodium (Rh) supported catalyst, which operates efficiently at lower temperatures (25–160 °C) and inherently limits this condensation[5].
Q2: I am observing significant loss of the amine functional group, resulting in cyclohexane and benzene byproducts. What is causing this? Causality: Cleavage of the C-N bond (hydrodenitrogenation/hydrogenolysis) is a high-activation-energy side reaction[2]. It becomes prominent at elevated temperatures (>200 °C) or when using highly acidic catalyst supports. Palladium (Pd) and Platinum (Pt) catalysts are particularly prone to promoting C-N hydrogenolysis compared to Ru or Rh. Solution:
-
Verify the internal reactor temperature; reaction exotherms can cause localized hot spots on the catalyst bed. Maintain strict thermal control (e.g., strictly 160–180 °C for Ru)[3].
-
Ensure the catalyst support is neutral or basic (e.g., Al₂O₃ or Carbon, rather than acidic zeolites).
Q3: The reaction stalls at 60% conversion. Is the catalyst deactivating, and how can I prevent it? Causality: Aliphatic amines like cyclohexylamine are strong Lewis bases. They coordinate tightly to the electrophilic metal centers of the catalyst, effectively blocking active sites from activating H₂ or binding new aniline molecules. This is a classic case of product inhibition/catalyst poisoning. Solution: Increase the hydrogen pressure (e.g., to 3.0–5.0 MPa) to enhance the competitive adsorption of H₂[3]. For batch processes, ensure a high stirring rate (>1000 rpm) to eliminate gas-liquid-solid mass transfer limitations, which exacerbate localized product pooling on the catalyst surface.
Catalyst Performance & Selection Data
Selecting the right catalyst is a balance between activity, selectivity, and operational conditions. Use the data below to benchmark your system.
| Catalyst System | Optimal Temp (°C) | Operating Pressure (MPa) | Target Yield (%) | DICHA Byproduct | Hydrogenolysis | Best Use Case / Notes |
| 5% Ru/C + NH₃ | 160 – 180 | 2.0 – 5.0 | > 95% | Low (< 2%) | Low | Industry standard for batch; requires NH₃ additive to prevent coupling[3]. |
| 5% Rh/Al₂O₃ | 50 – 160 | 0.5 – 6.9 | > 97% | Very Low | Trace | Excellent mild-condition catalyst; avoids degradation products completely[5]. |
| Pd/Al₂O₃ | 100 – 150 | 1.0 – 3.0 | 70 - 80% | Moderate | High | Prone to over-reduction and C-N cleavage; better suited for nitro-to-aniline steps[2]. |
| Pd₀.₅Ru₀.₅-PVP | 80 – 120 | 1.0 – 4.0 | > 90% | Low | Low | Bimetallic synergy; enables direct one-pot nitrobenzene to cyclohexylamine[6]. |
Validated Standard Operating Procedure (SOP)
This protocol describes the Ru-catalyzed hydrogenation of aniline with ammonia modulation. It is designed as a self-validating system : the physical parameters (pressure drop, thermal output) directly validate the chemical progress, ensuring you do not proceed blindly to the workup phase.
Step-by-Step Methodology
-
Reactor Loading : Load 100 parts by weight of purified aniline and 0.05 parts of 5% Ru/C catalyst into a high-pressure Parr reactor[3].
-
Inerting (Safety & Catalyst Preservation) : Seal and purge the headspace three times with inert N₂ gas (1.0 MPa) to remove oxygen, followed by three purges with H₂ gas.
-
Causality: O₂ presence not only creates an explosive hazard but rapidly oxidizes the active Ru(0) sites to inactive RuO₂.
-
-
Ammonia Injection (Thermodynamic Control) : Inject 5 parts by weight of anhydrous NH₃ into the sealed reactor[3].
-
Pressurization & Reaction : Pressurize the reactor with H₂ to 3.0 MPa. Begin vigorous agitation (1000 rpm) to overcome mass transfer resistance. Heat the vessel to 160 °C.
-
Self-Validating Thermal & Pressure Control : Monitor the pressure drop in the H₂ reservoir. The reaction is highly exothermic. Use internal cooling coils to maintain the temperature strictly below 180 °C.
-
Validation Check: Exceeding 180 °C exponentially increases the rate of C-N hydrogenolysis. The reaction is deemed chemically complete when the H₂ pressure stabilizes (typically 2-4 hours).
-
-
Workup & Analytical Validation : Cool the reactor to room temperature and safely vent the excess H₂ and NH₃ through an acid scrubber. Filter the catalyst through a Celite pad. Analyze the filtrate via GC-FID (using a basic deactivated column like HP-5 amine) to quantify the cyclohexylamine to DICHA ratio.
Fig 2: Self-validating experimental workflow for Ru-catalyzed cyclohexylamine synthesis.
References
- US Patent 4384142A. "Production of cyclohexylamine." Google Patents.
- US Patent 3196179A. "Preparation of cyclohexylamine by hydrogenation of aniline using a rhodium catalyst." Google Patents.
-
Greenfield, H. (1964) . "Hydrogenation of Aniline to Cyclohexylamine with Platinum Metal Catalysts." The Journal of Organic Chemistry, 29(10), 3082–3084. URL:[Link]
-
Jacobson, S. E. (2020) . "Catalysis of Organic Reactions: Dicyclohexylamine – Knowledge and References." Taylor & Francis. URL: [Link]
-
Sá Couto, et al. (2021) . "Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures." PMC - NIH. URL:[Link]
-
Chaudhari, C., et al. (2021) . "One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over Pd0.5Ru0.5-PVP catalyst." New Journal of Chemistry, Royal Society of Chemistry. URL:[Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4384142A - Production of cyclohexylamine - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US3196179A - Preparation of cyclohexylamine by hydrogenation of aniline using a rhodium catalyst - Google Patents [patents.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Spectral Troubleshooting for 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine
Executive Summary
1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine (C₁₃H₂₆N₂, Exact Mass: 210.21) is a sterically hindered, bifunctional aliphatic amine. During its synthesis—typically via reductive amination or alkylation of 1-aminocyclohexanemethanol derivatives—several structurally similar impurities can form. This technical support guide provides a self-validating framework for identifying and resolving spectral artifacts, degradants, and synthetic impurities associated with this molecule.
By combining chromatographic optimization with orthogonal detection methods (LC-MS and ¹H-NMR), researchers can establish a closed-loop diagnostic system where every spectral anomaly is mechanistically explained and experimentally verified.
Diagnostic Workflow
Diagnostic workflow for isolating and identifying cyclohexylamine derivatives.
Quantitative Spectral Data Summary
| Impurity / Analyte | Formula | ESI-MS [M+H]⁺ | Key ¹H-NMR Diagnostic Peaks (CDCl₃) | Origin / Causality |
| Target Compound | C₁₃H₂₆N₂ | 211.2 | 0.92 ppm (d, 3H, CH₃), 2.2-2.6 ppm (m, 6H) | Main Product |
| 4-Methylpiperidine | C₆H₁₃N | 100.1 | 0.92 ppm (d, 3H, CH₃), 2.57 ppm (m, 2H) | Unreacted starting material |
| 3-Methylpiperidine | C₆H₁₃N | 211.2 | 0.85 ppm (d, 3H, CH₃, asymmetric splitting) | Regioisomeric impurity |
| N-Oxide Degradant | C₁₃H₂₆N₂O | 227.2 | ~3.2-3.5 ppm (m, downfield shift) | Oxidation of tertiary amine |
Troubleshooting Guides & FAQs
Q1: My HPLC-UV chromatogram shows severe peak tailing for the target compound, making it difficult to integrate closely eluting impurities. How can I resolve this? A1: Peak tailing is a ubiquitous issue for basic aliphatic amines like 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine.
-
Causality: This occurs because the basic nitrogen atoms interact strongly via ion-exchange mechanisms with residual acidic silanol groups on the silica support of standard reversed-phase columns[1].
-
Resolution: To create a self-validating chromatographic system, operate in a high-pH regime (e.g., pH 10 using 10 mM ammonium bicarbonate) to deprotonate the amines, effectively neutralizing them and reducing ionic interactions with silanols. Alternatively, if acidic conditions are strictly required for MS compatibility, add a volatile competing amine like diethylamine (DEA) to "shield" the silanol sites[1].
Q2: LC-MS analysis reveals an unexpected mass peak at m/z 227.2. What is this impurity, and how is it formed? A2: The +16 Da mass shift from the target molecule ([M+H]⁺ 211.2 to 227.2) is highly characteristic of an N-oxide degradant[2].
-
Causality: The tertiary amine of the piperidine ring is highly nucleophilic and susceptible to oxidation by atmospheric oxygen or trace peroxides in ethereal solvents used during extraction[3].
-
Validation: In ESI-MS/MS, N-oxides of aliphatic amines typically show a characteristic neutral loss of oxygen (-16 Da) or water (-18 Da) upon collision-induced dissociation[4]. In ¹H-NMR, the protons adjacent to the oxidized nitrogen (alpha-protons) will exhibit a significant downfield shift due to the electron-withdrawing nature of the N-O bond.
Q3: How can I differentiate between the target compound and its 3-methylpiperidine regioisomer using ¹H-NMR? A3: Commercial 4-methylpiperidine often contains trace amounts of 3-methylpiperidine. Because both resulting products are isobaric (m/z 211.2), LC-MS cannot easily distinguish them without rigorous chromatographic separation.
-
Causality & Resolution: Rely on the symmetry observed in ¹H-NMR. The 4-methylpiperidine moiety possesses a plane of symmetry, simplifying the splitting pattern of the equatorial and axial protons[5]. The methyl group in the target compound appears as a clean doublet at ~0.92 ppm[5]. Conversely, the 3-methylpiperidine ring lacks this symmetry, leading to a more complex, overlapping multiplet in the aliphatic region (1.2–1.8 ppm) and a slightly upfield shifted methyl doublet.
Standardized Experimental Protocols
Protocol 1: LC-MS Sample Preparation and Acquisition for Aliphatic Amines
Causality: Electrospray Ionization (ESI) is a soft ionization technique that excels at protonating basic nitrogen atoms, making it ideal for characterizing piperidine derivatives without causing excessive in-source fragmentation[4].
-
Sample Dilution: Dissolve 1.0 mg of the impure sample in 1.0 mL of HPLC-grade Methanol to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock to 10 µg/mL using a mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Note: The formic acid ensures complete protonation of the cyclohexylamine and piperidine nitrogens, maximizing the [M+H]⁺ signal[4].
-
Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size) maintained at 40°C.
-
Gradient: Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
-
MS Parameters: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and scan range from m/z 50 to 500.
Protocol 2: ¹H-NMR Acquisition for Resolving Overlapping Aliphatic Signals
Causality: The dense cluster of aliphatic protons from the cyclohexane and piperidine rings can cause severe signal overlap in standard solvents, masking critical regioisomeric impurities.
-
Solvent Selection: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard[5]. Ensure the CDCl₃ is stored over silver foil to prevent the formation of phosgene/DCl, which can protonate the amine and shift the spectrum.
-
Shimming & Tuning: Perform rigorous 3D shimming. The resolution of the methyl doublet (J ~ 6.5 Hz) is critical for identifying regioisomers[5].
-
Acquisition: Acquire the spectrum at 400 MHz (or higher) with a minimum of 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds.
-
Data Processing: Apply a mild exponential window function (Line Broadening = 0.3 Hz) to enhance the signal-to-noise ratio without sacrificing the resolution of the multiplet splitting.
References
-
Utrecht University (DSpace). "Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS." Source: uu.nl. URL: [Link]
-
Doria. "Application of LC-MS for the identification and quantification of pharmaceuticals and their transformation products during catalytic ozonation." Source: doria.fi. URL:[Link]
Sources
Technical Support Center: Separation Strategies for Piperidine Regioisomers
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the complex challenges researchers face when isolating piperidine regioisomers (e.g., N-alkyl vs. C-alkyl, or 2-, 3-, and 4-substituted derivatives).
During synthesis, N-alkylation often competes with C-alkylation, yielding complex reaction mixtures that are notoriously difficult to resolve[1]. The core of the problem lies in the basicity of the piperidine nitrogen (pKa ~10–11). This guide provides field-proven causality, troubleshooting steps, and self-validating protocols to ensure analytical and preparative success.
Diagnostic Overview: The Root Cause of Separation Failures
When analyzing basic compounds like piperidines via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), analysts frequently observe severe peak tailing, unpredictable retention shifts, and co-elution of structurally similar regioisomers.
The Causality: In a neutral pH mobile phase, residual silanol groups (Si-OH) on the silica-based stationary phase become deprotonated and negatively charged (Si-O⁻). Simultaneously, the highly basic piperidine nitrogen is protonated and positively charged. This creates a secondary ion-exchange mechanism that competes with the primary hydrophobic retention mechanism[2]. Because regioisomers possess nearly identical hydrophobicities, this overwhelming ionic interaction masks subtle structural differences, collapsing the resolution ( Rs ) and causing asymmetric peak tailing[3].
Troubleshooting Guide & FAQs
Q1: I am attempting to separate N-alkyl and 2-alkyl piperidine regioisomers using a standard C18 column at neutral pH. I am observing severe peak tailing and co-elution. How can I resolve this? A1: The root cause is the secondary ionic interaction between the basic amine and acidic silanols. To resolve this, you must control the ionization state of the system. Lower the mobile phase pH to between 2.0 and 3.0 using an acid like trifluoroacetic acid (TFA) or phosphoric acid. At this pH, the acidic silanol groups are fully protonated and neutralized, suppressing the secondary ionic interactions and allowing the column to separate the isomers based purely on their hydrophobic profiles[2][3]. Alternatively, utilizing an end-capped or polar-embedded column provides steric shielding against residual silanols[4].
Q2: Lowering the pH improved peak shape, but my 3-substituted and 4-substituted piperidine regioisomers still co-elute. What is the next best chromatographic strategy? A2: When regioisomers possess identical molecular weights and nearly identical hydrophobicities, RP-HPLC often lacks the necessary selectivity. Supercritical Fluid Chromatography (SFC) is highly recommended here. SFC utilizes supercritical CO₂ and an organic modifier, offering orthogonal normal-phase-like selectivity[5]. Because piperidines are highly polar, you must add a volatile basic additive (e.g., 0.1% diethylamine) to the modifier. This additive dynamically coats active sites on the stationary phase, sharpening peaks and allowing the subtle steric differences of the 3- vs. 4-substitutions to dictate separation[5].
Q3: Can pre-column chemical modification help resolve difficult piperidine regioisomers? A3: Yes. If chromatographic optimization fails, pre-column derivatization is a robust workaround. By converting the basic secondary amine into a neutral amide or carbamate (e.g., via Boc-protection or tosylation), you completely eliminate silanol-induced tailing[6]. Furthermore, derivatization alters the molecular dipole and steric bulk, dramatically increasing the resolution factor ( Rs ) between positional isomers.
Validated Experimental Protocols
Every protocol below is designed as a self-validating system to ensure trustworthiness and reproducibility in your lab.
Protocol A: Low-pH Mobile Phase Optimization for HPLC
Objective: Suppress silanol ionization to resolve co-eluting N-alkyl and C-alkyl piperidines.
-
Mobile Phase Preparation: Prepare Mobile Phase A (Aqueous) by adding 0.1% v/v Trifluoroacetic acid (TFA) to HPLC-grade water. Verify the pH is between 2.0 and 2.5 using a calibrated pH meter. Causality: The pKa of isolated silanols is ~3.5–4.5. A pH < 3.0 ensures they remain fully protonated[2].
-
Column Selection: Install a base-deactivated or polar-embedded C18 column. Causality: End-capping minimizes raw silica exposure, providing a secondary defense against tailing[4].
-
Equilibration: Flush the column with 90% Mobile Phase A / 10% Acetonitrile for 20 column volumes to ensure complete protonation of the stationary phase.
-
System Validation: Inject a 10 µg/mL standard of the piperidine mixture. Calculate the USP Tailing Factor ( Tf ).
-
Validation Check: If Tf≤1.5 , proceed with the analysis. If Tf>1.5 , increase TFA to 0.2% or introduce a competing base like 0.1% Triethylamine (TEA) to mask active sites[3].
-
Protocol B: Pre-Column Derivatization for Orthogonal Separation
Objective: Convert basic piperidines into neutral species to enable the separation of sterically similar 3- and 4-substituted regioisomers.
-
Reaction Setup: Dissolve 1.0 eq of the piperidine regioisomer mixture in anhydrous dichloromethane (DCM). Add 1.5 eq of N,N-diisopropylethylamine (DIPEA) and 1.2 eq of di-tert-butyl dicarbonate (Boc₂O).
-
Reaction Monitoring: Stir at room temperature for 2 hours. Causality: The Boc group reacts with the secondary amine (C-alkylated isomers) to form a neutral carbamate. N-alkylated piperidines (tertiary amines) will not react. This instantly creates a massive polarity difference between N-alkyl and C-alkyl isomers.
-
Chromatographic Validation: Analyze the derivatized mixture using standard RP-HPLC.
-
Validation Check: The Boc-protected C-alkyl piperidines will elute significantly later than the unreacted N-alkyl piperidines due to the added hydrophobic bulk of the tert-butyl group, ensuring baseline resolution.
-
Quantitative Method Comparison
Summarizing the efficacy of these strategies helps in selecting the right approach for your specific regioisomer challenge.
| Separation Strategy | Primary Mechanism of Action | Best Application Use-Case | Typical USP Tailing Factor ( Tf ) | Relative Resolution ( Rs ) |
| Standard RP-HPLC (pH 7) | Hydrophobic partitioning | Neutral compounds (Poor for basic amines) | > 2.5 (Severe tailing) | < 1.0 (Co-elution) |
| Low-pH RP-HPLC (pH < 3) | Silanol protonation | N-alkyl vs. C-alkyl separation | 1.1 - 1.4 | 1.5 - 2.0 |
| SFC + Basic Additive | Orthogonal polar interactions | 2-, 3-, and 4-substituted isomers | 1.0 - 1.2 | > 2.5 |
| Pre-Column Derivatization | Elimination of basicity | Extremely similar positional isomers | 1.0 (Perfect symmetry) | > 3.0 (Baseline resolved) |
Separation Strategy Decision Matrix
Use the following logical workflow to determine the optimal path for separating your specific piperidine regioisomers.
Caption: Decision matrix for selecting separation strategies for piperidine regioisomers.
References[3] Technical Support Center: Resolving Peak Tailing in Chromatography of Piperidine Compounds - Benchchem -Verify Source[5] Separation of Basic Drugs by Supercritical Fluid Chromatography - JASCO Global - Verify Source[4] What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. - Verify Source[1] Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines - Benchchem - Verify Source[6] Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization - PubMed - Verify Source[2] Peak Tailing in HPLC - Element Lab Solutions - Verify Source
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromtech.com [chromtech.com]
- 5. jasco-global.com [jasco-global.com]
- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Enantioselectivity in Chiral Cyclohexylamine Synthesis
Welcome to the Advanced Technical Support Center for chiral cyclohexylamine synthesis. This guide provides mechanistic troubleshooting, validated protocols, and structural logic for overcoming stereochemical bottlenecks in transition metal catalysis, biocatalysis, and organocatalysis. Designed for drug development professionals, these self-validating workflows address the root causes of poor enantiomeric excess (ee) and low conversion rates.
I. Transition Metal Catalysis: Asymmetric Hydrogenation
FAQ 1: Why does my enantiomeric excess (ee) plateau at 75-80% during Ir/Rh-catalyzed asymmetric hydrogenation of cyclohexyl enamides, accompanied by catalyst deactivation?
Causality & Expert Insight: In neutral transition metal catalysis, the outer-sphere hydrogenation mechanism relies on cooperative metal-hydride (M-H) and N-H functionalities transferring hydrogen via a highly ordered transition state[1]. When ee plateaus, it is typically due to a mismatch in the ligand's dihedral angle or insufficient electronegativity of the metal-bound hydride. This leads to competitive, non-selective background reduction or catalyst dimerization.
Solution: Transitioning from a neutral catalyst to an anionic metal complex (HM–NM′) by introducing bulky alkali metal cations drastically increases the electronegativity of the hydride[1]. This modification tightens the transition state through enhanced hydrogen bonding, effectively raising the turnover number (TON) and pushing enantioselectivity to >99%[1].
Workflow: Optimized Iridium-Catalyzed Asymmetric Hydrogenation
-
Preparation of Anionic Catalyst: In an argon-filled glovebox, combine the neutral Iridium-tridentate ligand complex (1.0 mol%) with an excess of a bulky alkali metal base (e.g., KOtBu, 10 mol%) in anhydrous THF to generate the active anionic species[1].
-
Substrate Loading: Dissolve the prochiral cyclohexyl enamide (1.0 mmol) in degassed THF to achieve a 0.1 M concentration.
-
Hydrogenation: Transfer the mixture to a high-pressure reactor. Purge the headspace with H₂ gas three times, then pressurize to 30 atm.
-
Reaction: Stir at 25°C for 12-24 hours. The bulky alkali metal cation stabilizes the transition state and prevents catalyst aggregation.
-
Workup & Validation: Vent the reactor slowly. Filter the crude mixture through a short pad of silica to remove the metal complex. Analyze conversion and ee via chiral HPLC against a racemic standard to validate facial selectivity.
Troubleshooting logic tree for resolving low enantioselectivity in asymmetric hydrogenation.
II. Biocatalysis: Transaminases & Reductive Amination
FAQ 2: When using ω-transaminases (ω-TA) for the asymmetric reductive amination of bulky 2-substituted cyclohexanones, I observe severe substrate inhibition and incomplete conversion. How can I shift the equilibrium while maintaining >99% ee?
Causality & Expert Insight: Asymmetric reductive amination (ARA) via ω-TAs is highly stereoselective but thermodynamically limited. The reaction uses an amine donor (typically isopropylamine, IPA), producing acetone as a byproduct[2]. Because the equilibrium heavily favors the ketone substrate, the accumulation of acetone and the steric clash of the substituted cyclohexyl ring in the enzyme's active site lead to profound inhibition[2].
Solution: To achieve complete conversion, you must implement a thermodynamic sink. This is done by coupling the reaction with an in-situ product removal (ISPR) system to volatilize the acetone[2]. Furthermore, selecting an engineered ω-TA with a widened binding pocket accommodates the diequatorial preference of the substituted cyclohexane ring, ensuring the amine group is delivered exclusively to the desired face.
Workflow: Transaminase-Catalyzed Reductive Amination with Equilibrium Shifting
-
Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM pyridoxal 5'-phosphate (PLP) cofactor to ensure the enzyme's active site remains saturated.
-
Enzyme & Substrate: Add 50 mg/mL of engineered ω-TA and 50 mM of the target cyclohexanone to the buffer.
-
Amine Donor: Add 500 mM isopropylamine (10 equivalents) to drive the initial equilibrium forward.
-
Equilibrium Shift (Critical Step): Sweep the reaction vessel headspace with nitrogen gas at 30°C to continuously evaporate the acetone byproduct.
-
Monitoring & Workup: Monitor the reaction via GC-FID. Maintain the pH at 7.5 using a pH stat, as IPA consumption will alter the alkalinity. Extract the chiral amine with MTBE upon reaching >95% conversion.
Biocatalytic equilibrium shift workflow for transaminase-catalyzed reductive amination.
III. Organocatalysis & Photocatalysis
FAQ 3: In photocatalyzed [4+2] cycloadditions or organocatalytic cascades forming chiral cyclohexylamines, my diastereomeric ratio (dr) is excellent, but my ee is poor. How do I stabilize the enantiodetermining step?
Causality & Expert Insight: In multicomponent cascades, the dr is often dictated by the thermodynamic stability of the final cyclic chair conformation. However, the ee is determined by the facial selectivity of the initial bond formation[3]. If the chiral catalyst (e.g., a chiral phosphoric acid) cannot maintain a rigid hydrogen-bonding network with the intermediate radical cation or iminium ion, facial discrimination fails, leading to racemization[3][4].
Solution: Lowering the reaction temperature and switching to a non-polar solvent (like toluene or fluorobenzene) strengthens the hydrogen bonds between the chiral catalyst and the substrate. For photocatalyzed[4+2] cycloadditions of benzocyclobutylamines with vinyl ketones, using a bulky chiral phosphoric acid (e.g., (R)-TRIP) creates a restrictive chiral pocket that shields one face of the intermediate radical cation, locking in the enantioselectivity[4].
Quantitative Data Summary
The following table summarizes the key metrics and troubleshooting parameters for the three primary chiral cyclohexylamine synthesis methodologies.
| Synthesis Strategy | Typical Catalyst / Enzyme | Expected ee (%) | Expected dr | Key Stereocontrol Factor | Primary Troubleshooting Intervention |
| Asymmetric Hydrogenation | Anionic Ir-Bisphosphine | 95 - >99% | >99:1 | Ligand dihedral angle & Hydride electronegativity | Add bulky alkali metal cations (KOtBu) to generate anionic species[1] |
| Biocatalytic ARA | Engineered ω-Transaminase | >99% | >99:1 | Active site steric constraints & PLP orientation | Implement nitrogen sweep for continuous acetone removal[2] |
| Photocatalyzed [4+2] | Ir-Photocatalyst + Chiral Phosphoric Acid | 85 - 95% | >20:1 | Hydrogen bonding network in transition state | Switch to non-polar solvent; utilize bulky acids like (R)-TRIP[4] |
| Organocatalytic Cascade | Chiral Brønsted Acid + Achiral Amine | 90 - 98% | >10:1 | Iminium/Enamine facial shielding | Adjust Brønsted acid steric bulk to prevent background reactions[3] |
References
-
[4] Stereoselective Synthesis of Chiral Cyclohexylamine Derivatives via Photocatalyzed [4+2] Cycloaddition. Synfacts - Thieme E-Books & E-Journals. 4
-
[2] New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development - ACS Publications.2
-
[3] Organocatalytic Asymmetric Reaction Cascade to Substituted Cyclohexylamines. Journal of the American Chemical Society. 3
-
[1] Bulky alkali metal cations enabled highly efficient iridium-catalyzed asymmetric hydrogenation for C–N axial chirality via dynamic kinetic resolution. RSC Publishing. 1
Sources
- 1. Bulky alkali metal cations enabled highly efficient iridium-catalyzed asymmetric hydrogenation for C–N axial chirality via dynamic kinetic resolution - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08462H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
NMR characterization and assignment of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine
An In-Depth Guide to the NMR Characterization and Assignment of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) characterization of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine, a molecule of interest in pharmaceutical and chemical research. We will delve into the predicted ¹H and ¹³C NMR spectra, outline a robust experimental protocol for data acquisition, and provide a detailed assignment of the spectral data. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this and similar small molecules using NMR spectroscopy.
The Rationale for NMR Characterization
In the synthesis of novel chemical entities, unambiguous structure verification is paramount. NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[1] For a molecule like 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine, with its distinct cycloaliphatic and heterocyclic moieties, NMR provides a detailed atom-level map. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, we can confirm the connectivity of the carbon skeleton and the relative positions of all protons, ensuring the target compound has been synthesized correctly and is of high purity.
Predicted ¹H and ¹³C NMR Spectral Data
A crucial first step in spectral analysis is the prediction of chemical shifts. By analyzing the constituent parts of the molecule—the cyclohexylamine, the 4-methylpiperidine, and the linking methylene group—we can estimate the expected chemical shifts. These predictions are based on established chemical shift values for similar structural fragments.[2][3][4]
The molecular structure with the proposed numbering for NMR assignment is presented below:
Caption: Molecular structure of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine with atom numbering for NMR assignment.
Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts are summarized in the table below. The values are estimated based on the typical ranges for protons in similar chemical environments.[5][6] The amino group (NH₂) protons are often broad and may exchange with trace water in the solvent, potentially leading to their disappearance from the spectrum.[7]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H2, H6 (cyclohexyl, axial & equatorial) | 1.2 - 1.9 | Multiplet | 4H |
| H3, H5 (cyclohexyl, axial & equatorial) | 1.2 - 1.9 | Multiplet | 4H |
| H4 (cyclohexyl, axial & equatorial) | 1.2 - 1.9 | Multiplet | 2H |
| NH₂ | 1.5 - 2.5 | Broad Singlet | 2H |
| CH₂ (methylene bridge) | ~2.4 | Singlet | 2H |
| H9, H13 (piperidine, equatorial) | ~2.8 | Multiplet (d) | 2H |
| H9, H13 (piperidine, axial) | ~2.0 | Multiplet (t) | 2H |
| H10, H12 (piperidine, axial & equatorial) | 1.6 - 1.8 | Multiplet | 4H |
| H11 (piperidine) | 1.3 - 1.5 | Multiplet | 1H |
| CH₃ (methyl) | ~0.9 | Doublet | 3H |
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are presented below. These are based on known values for cyclohexylamine and 4-methylpiperidine, with adjustments for the substituent effects.[2][8]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (cyclohexyl, quaternary) | 55 - 60 |
| C2, C6 (cyclohexyl) | 35 - 40 |
| C3, C5 (cyclohexyl) | ~25 |
| C4 (cyclohexyl) | ~26 |
| C7 (methylene bridge) | 60 - 65 |
| C9, C13 (piperidine) | 54 - 58 |
| C10, C12 (piperidine) | 30 - 35 |
| C11 (piperidine) | 30 - 35 |
| C14 (methyl) | ~22 |
Experimental Protocol for NMR Characterization
A standardized and well-documented experimental procedure is key to obtaining high-quality, reproducible NMR data. The following protocol outlines the necessary steps for the complete NMR characterization of the title compound.
Sources
- 1. Small molecule-NMR | University of Gothenburg [gu.se]
- 2. webqc.org [webqc.org]
- 3. 4-Methylpiperidine(626-58-4) 1H NMR [m.chemicalbook.com]
- 4. A nuclear magnetic resonance and molecular-modelling study of cyclohexylamine and several N-substituted derivatives and their hydrochloride salts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Cyclohexylamine(108-91-8) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. reddit.com [reddit.com]
- 8. Cyclohexylamine(108-91-8) 13C NMR spectrum [chemicalbook.com]
FTIR spectral analysis of primary amine and piperidine functionality
Orthogonal FTIR Spectral Analysis: Resolving Primary Amines vs. Piperidine Functionality in Pharmaceutical Development
Executive Summary In drug development, accurately characterizing the functional group landscape of an Active Pharmaceutical Ingredient (API) is non-negotiable. Distinguishing between a primary amine and a sterically hindered secondary cyclic amine (piperidine) via Fourier-Transform Infrared (FTIR) spectroscopy presents a unique analytical challenge. This guide objectively compares the performance of Attenuated Total Reflectance (ATR) and KBr Transmission sampling techniques, providing a self-validating framework for resolving these critical structural nuances.
Vibrational Mechanics: The Causality of Spectral Signatures
To optimize an analytical method, one must first understand the quantum mechanical causality driving the spectral output.
Primary Amines ( R−NH2 ): Primary amines possess two N-H bonds that undergo vibrational coupling. This interaction yields two distinct stretching frequencies: an asymmetric stretch (higher energy, ~3500 cm⁻¹) and a symmetric stretch (lower energy, ~3400 cm⁻¹). Consequently, a primary amine will manifest as a characteristic in the high-wavenumber region. Additionally, they exhibit a strong N-H scissoring (bending) mode between 1650–1580 cm⁻¹.
Piperidine (Secondary Cyclic Amine): Piperidine, a six-membered heterocyclic ring, contains only a single N-H bond. Lacking a second bond, it cannot undergo symmetric/asymmetric coupling. Thus, its N-H stretch appears as a around 3350–3300 cm⁻¹. Because piperidine is a 1[1], this singlet is inherently weak. However, piperidine provides a secondary diagnostic feature: Bohlmann bands. These distinct C-H stretching vibrations (2800–2700 cm⁻¹) arise from anti-periplanar interactions between the nitrogen's lone pair and adjacent axial C-H bonds.
Methodological Comparison: ATR-FTIR vs. KBr Transmission
When resolving these subtle differences, the sampling technique dictates the spectral fidelity.
KBr Pellet (Transmission): The traditional gold standard. It provides high-fidelity reference spectra with sharp, well-resolved peaks[2]. The Causality of Failure: KBr is highly hygroscopic. Even trace amounts of absorbed moisture create a broad, intense O-H stretching band (3500–3200 cm⁻¹) that can 3[3] the critical N-H doublet of a primary amine or the faint singlet of piperidine.
ATR-FTIR (Diamond Crystal): Modern ATR bypasses the moisture issue, offering a 4[4] that is non-destructive. The Causality of Failure: ATR spectra are subject to a wavelength-dependent penetration depth ( dp∝λ ). At the high-wavenumber region where N-H stretches occur (>3000 cm⁻¹), the IR beam 5[5] into the sample compared to the fingerprint region. This results in inherently weaker N-H signals, complicating the detection of the already faint piperidine singlet.
Quantitative Data Presentation
Below is a comparative matrix summarizing the spectral markers and method performance.
Table 1: Spectral and Methodological Comparison Matrix
| Feature / Parameter | Primary Amine ( R−NH2 ) | Piperidine (Secondary Cyclic Amine) |
| N-H Stretching Mode | Doublet (Asymmetric & Symmetric) | Singlet (Often weak) |
| Typical Wavenumber | ~3500 cm⁻¹ and ~3400 cm⁻¹ | ~3350 – 3300 cm⁻¹ |
| N-H Bending (Scissoring) | Strong band at 1650 – 1580 cm⁻¹ | Absent or very weak |
| C-H Stretching | Standard aliphatic/aromatic | Bohlmann bands present (2800 – 2700 cm⁻¹) |
| Optimal Detection Method | KBr Transmission (if perfectly dry) | ATR-FTIR (avoids water masking of weak singlet) |
| Primary Analytical Risk | Masking by O-H stretch in damp KBr | Signal attenuation at high wavenumbers in ATR |
Experimental Protocol: Orthogonal Self-Validating Workflow
To ensure absolute trustworthiness, this protocol utilizes a self-validating orthogonal approach: ATR for baseline chemical fingerprinting and anhydrous KBr for high-resolution N-H elucidation.
Step 1: Instrument Calibration & Background
-
Purge the FTIR spectrometer with dry nitrogen for 30 minutes to eliminate atmospheric H₂O and CO₂ interferences.
-
Collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution).
Step 2: ATR-FTIR Rapid Screening
-
Place 2-5 mg of the API powder onto a clean single-reflection diamond ATR crystal.
-
Apply consistent pressure using the ATR anvil. Causality Note: Intimate optical contact is required; poor contact leads to low signal-to-noise ratios, especially for rigid crystalline APIs.
-
Collect the spectrum and apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth, normalizing the high-wavenumber N-H stretches.
Step 3: Anhydrous KBr Pellet Preparation (Transmission)
-
Dry spectroscopic-grade KBr powder in a vacuum oven at 105°C for 24 hours prior to use to 2[2].
-
Mill 1 mg of API with 100 mg of anhydrous KBr using an agate mortar and pestle. Causality Note: Grind gently to achieve a particle size smaller than the IR wavelength (< 2 µm) to prevent Christiansen effect baseline scattering[5], but avoid excessive shear forces that could alter the API's polymorphic state.
-
Press the mixture under 10 tons of pressure for 2 minutes to form a transparent pellet.
-
Collect the transmission spectrum.
Step 4: Spectral Deconvolution
-
Overlay the corrected ATR and KBr spectra.
-
Isolate the 3600–2600 cm⁻¹ region.
-
Confirm functionality: Identify the presence of a doublet (~3500/3400 cm⁻¹) for primary amines, or a singlet (~3300 cm⁻¹) combined with Bohlmann bands (2800–2700 cm⁻¹) for piperidine.
Analytical Workflow Visualization
Fig 1. Logical workflow for FTIR differentiation of amine functionalities.
References
- Specac Ltd.
- Kintek Press. "What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples".
- ChemRxiv. "Catalyst-Free Polyhydroxyurethane Covalent Adaptable Network...".
- Specac Ltd.
- ResearchGate.
- RSC Publishing. "Supporting Information - High Energy Density and High Efficiency All-Organic Polymers...".
Sources
The "Magic Methyl" Paradigm: Comparing Bioactivity of 4-Methylpiperidine vs. Unsubstituted Piperidine Analogs
The piperidine heterocycle is a ubiquitous, privileged scaffold in medicinal chemistry and drug development. However, unsubstituted piperidines often suffer from high conformational flexibility and act as metabolic hotspots, which can lead to off-target binding and rapid in vivo clearance[1]. The strategic installation of a single methyl group—often termed the "magic methyl" effect—can profoundly alter the physicochemical and pharmacodynamic landscape of a molecule[2].
This guide objectively compares the bioactivity, metabolic stability, and synthetic utility of 4-methylpiperidine analogs against their unsubstituted counterparts, providing researchers with actionable data and validated protocols for lead optimization.
The Causality of the "Magic Methyl" Effect
Why does the addition of a methyl group (a mere 14 Da increase in molecular weight) cause such dramatic shifts in bioactivity? The causality is rooted in three primary physical phenomena[2]:
-
Conformational Locking: Unsubstituted piperidines rapidly interconvert between different chair conformations. Adding a methyl group at the 4-position biases the ring into a specific equatorial or axial conformation. This pre-organization drastically reduces the entropic penalty upon binding to a target receptor, leading to exponential increases in potency[2].
-
Desolvation Energetics: The added lipophilicity forces the expulsion of high-energy water molecules from hydrophobic receptor pockets. This favorable desolvation drives tighter binding affinities[2].
-
Metabolic Shielding: Piperidine rings are highly susceptible to CYP450-catalyzed oxidation, which leads to ring-opening and the formation of reactive electrophiles[1]. Methylation adjacent to these metabolic hotspots sterically hinders oxidative enzymes, significantly increasing the drug's half-life[1][3].
Mechanism of the "Magic Methyl" effect on pharmacodynamics and metabolic stability.
Pharmacodynamic & Pharmacokinetic Data Comparison
The theoretical benefits of 4-methylpiperidine translate directly into measurable in vitro and in vivo performance improvements across diverse therapeutic targets.
Quantitative Bioactivity Comparison
| Target / Application | Unsubstituted Piperidine Analog | Methylated Piperidine Analog | Fold-Change / Outcome | Mechanism of Action |
| κ-Opioid Receptor | Baseline Affinity (Compound 19) | 4-Methyl analog (Compound 20) | 18-fold increase in receptor affinity | Enhanced hydrophobic packing in the active site (4)[4]. |
| σ1 Receptor Ligands | Lower affinity, higher polarity | 1-Methyl/4-Methyl analogs | Significant increase in σ1/σ2 selectivity | Favorable lipophilic interactions with Leu105, Tyr206 (5)[5]. |
| PLD1/PLD2 Enzymes | Isoform non-selective | α-Methylpiperidine analog | >230-fold shift in PLD1 vs PLD2 activity | Steric hindrance altering allosteric binding pocket fit (3)[3]. |
| Fmoc Deprotection | Standard kinetics (Controlled) | 4-Methylpiperidine | Identical deprotection efficiency | Equivalent basicity (pKa ~10.7) without DEA restrictions (6)[6]. |
Synthetic & Operational Utility: 4-Methylpiperidine in SPPS
Beyond its role as a structural pharmacophore, 4-methylpiperidine serves as a critical operational alternative to unsubstituted piperidine in Solid-Phase Peptide Synthesis (SPPS). Piperidine is a heavily regulated controlled substance due to its use in illicit drug synthesis, requiring strict DEA tracking and locked storage[6].
Comparative kinetic studies demonstrate that 4-methylpiperidine offers identical Fmoc group removal efficiency and reaction rates compared to piperidine, yielding equivalent crude peptide purities[6][7]. Because it is not a controlled substance, substituting 4-methylpiperidine streamlines laboratory operations without sacrificing chemical yield.
Validated Experimental Workflows
To ensure reproducibility, the following protocols detail the comparative validation of these analogs in both pharmacodynamic assays and synthetic applications. Every protocol is designed as a self-validating system.
Protocol A: Receptor Radioligand Binding Assay (Evaluating Affinity)
Causality: This assay measures the displacement of a radiolabeled ligand to empirically determine the binding affinity ( Ki ) of the methylated vs. unsubstituted piperidine analogs, validating the "magic methyl" hypothesis.
-
Tissue Preparation: Homogenize target tissue (e.g., guinea pig brain for σ1 receptors) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer.
-
Incubation: Incubate membrane preparations (approx. 200 µg protein/tube) with a target-specific radioligand (e.g., 2 nM -pentazocine).
-
Displacement: Add varying concentrations ( 10−10 to 10−5 M) of the test compound (unsubstituted vs. 4-methylpiperidine analog).
-
Termination: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine to reduce non-specific binding.
-
Validation & Analysis: Wash filters three times with ice-cold buffer to remove unbound radioligand. Measure bound radioactivity using liquid scintillation counting. Calculate the IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.
Protocol B: Fmoc Deprotection Workflow using 4-Methylpiperidine
Causality: Validating the kinetic equivalence of 4-methylpiperidine by monitoring the release of the dibenzofulvene adduct via UV absorbance, ensuring complete deprotection before the next amino acid coupling.
-
Resin Preparation: Swell 1.0 g of Fmoc-amino acid-attached chlorotrityl resin in Dimethylformamide (DMF) for 30 minutes.
-
Reagent Application: Drain the DMF and add 5 mL of 20% (v/v) 4-methylpiperidine in DMF.
-
Kinetic Monitoring: Agitate at room temperature. Extract 10 µL aliquots every 2 minutes, dilute in 1 mL DMF, and measure UV absorbance at 301 nm.
-
Completion: Deprotection is deemed complete when the UV absorbance plateaus (typically 10-15 minutes, identical to standard piperidine kinetics)[6].
-
Wash: Drain the reagent and wash the resin 5 times with DMF to completely remove residual amine before initiating the next coupling cycle.
Step-by-step Fmoc deprotection workflow utilizing 4-methylpiperidine.
References
-
Installing the “magic methyl” – C–H methylation in synthesis Chemical Society Reviews (RSC Publishing) URL:[Link]
-
Dewar Pyridines: Conformationally Programmable Piperidine Isosteres ChemRxiv URL:[Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development National Institutes of Health (PMC) URL:[Link]
-
Further evaluation of novel structural modifications to scaffolds that engender PLD isoform selective inhibition National Institutes of Health (PMC) URL:[Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties National Institutes of Health (PMC) URL:[Link]
-
Alternative to Piperidine in Fmoc Solid-Phase Synthesis ACS Combinatorial Science URL:[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
- 3. Further evaluation of novel structural modifications to scaffolds that engender PLD isoform selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Structural comparison of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine with Tramadol intermediates
Structural and Synthetic Comparison Guide: 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine vs. Tramadol Intermediates in CNS Drug Discovery
As a Senior Application Scientist, I continuously evaluate novel chemical building blocks to determine their utility in library synthesis and lead optimization. The shift from flexible, traditional scaffolds to rigidified, sp3-rich frameworks is a dominant theme in modern Central Nervous System (CNS) drug discovery. This guide objectively compares a novel 1,1-disubstituted cyclohexane diamine scaffold—1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine —against the classic 1,2-disubstituted Tramadol intermediate (2-((dimethylamino)methyl)cyclohexanone).
By analyzing their structural properties, synthetic performance, and reactivity profiles, this guide provides actionable, field-proven insights for researchers developing next-generation neurotherapeutics.
Structural and Physicochemical Profiling
The architectural differences between these two scaffolds dictate their downstream utility in medicinal chemistry.
-
Tramadol Intermediate (2-((dimethylamino)methyl)cyclohexanone): This scaffold features a 1,2-substitution pattern. It is synthesized via a classic Mannich reaction between cyclohexanone, formaldehyde, and dimethylamine[1],[2]. The primary reactive center is a sterically hindered, enolizable ketone. It serves as the immediate precursor to Tramadol and related 1,2-amino alcohol analgesics.
-
1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine: This compound (CAS 220137-80-4) features a 1,1-geminal disubstitution pattern[3]. It contains a highly nucleophilic primary amine directly attached to the cyclohexane ring (an alpha-tertiary center) and a basic tertiary amine embedded within a 4-methylpiperidine ring. Its sp3-rich, rigidified nature makes it an excellent candidate for disrupting planar, promiscuous binding in target proteins, offering a distinct vector for library synthesis[3].
Table 1: Physicochemical and Structural Comparison
| Property | Tramadol Intermediate | 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine |
| CAS Number | 15409-60-6 | 220137-80-4 |
| Substitution Pattern | 1,2-disubstituted cyclohexane | 1,1-geminal disubstituted cyclohexane |
| Reactive Center | Ketone (Electrophile) | Primary Amine (Nucleophile) |
| Molecular Weight | 155.24 g/mol | 210.36 g/mol |
| CLogP (est.) | ~1.2 | ~2.5 |
| Primary Synthetic Use | Grignard addition to yield tertiary alcohols | Amidation/Reductive amination to yield amides |
Synthetic Performance and Reactivity
Understanding the causality behind experimental choices is critical when functionalizing these sterically demanding scaffolds.
Functionalizing the Tramadol Intermediate (Electrophile) The ketone in 2-((dimethylamino)methyl)cyclohexanone is sterically hindered by the adjacent dimethylaminomethyl group. Standard Grignard reagents often act as bases rather than nucleophiles, leading to the enolization of the ketone and poor yields of the desired tertiary alcohol.
-
Causality: To circumvent this, anhydrous Cerium(III) chloride (CeCl3) is employed. CeCl3 coordinates to the carbonyl oxygen, increasing its electrophilicity while simultaneously suppressing the basicity of the Grignard reagent, thereby driving the 1,2-addition to completion without enolization side-reactions[4],[5].
Functionalizing the Target Compound (Nucleophile) In 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine, the primary amine is situated on a fully substituted carbon (alpha-tertiary amine), creating immense steric bulk that severely limits its nucleophilicity. Standard amidation conditions (e.g., EDC/HOBt) often fail or require extended heating, leading to degradation.
-
Causality: To force the reaction, we utilize highly active uronium-based coupling reagents like HATU in combination with a strong, non-nucleophilic base (DIPEA) in a polar aprotic solvent (DMF). HATU rapidly forms a highly reactive 7-aza-benzotriazole active ester, which is electrophilic enough to overcome the steric penalty during the nucleophilic attack by the hindered primary amine.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating systems, ensuring that researchers can track reaction progress and verify product integrity at each step.
Protocol A: Cerium-Mediated Grignard Addition to Tramadol Intermediate
Objective: Synthesize a 1,2-amino alcohol analogue while suppressing enolization.
-
Preparation of Organocerium Reagent: In a flame-dried, argon-purged flask, suspend anhydrous CeCl3 (1.5 equiv) in dry THF. Stir vigorously at room temperature for 2 hours. Cool the suspension to -78 °C and add the desired Grignard reagent (1.5 equiv) dropwise. Stir for 1 hour at -78 °C to form the organocerium complex[4].
-
Nucleophilic Addition: Dissolve 2-((dimethylamino)methyl)cyclohexanone (1.0 equiv) in dry THF and add dropwise to the -78 °C organocerium mixture. Maintain temperature for 2 hours, then allow to slowly warm to 0 °C.
-
Quench and Extraction: Quench the reaction carefully with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.
-
System Validation: Analyze the crude mixture via GC-MS. The absence of the starting ketone mass (m/z 155) and the presence of the product mass confirms successful addition over enolization. Use 1H NMR to determine the diastereomeric ratio (cis/trans) of the resulting tertiary alcohol.
Protocol B: Sterically Hindered Amidation of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine
Objective: Synthesize a novel 1,1-disubstituted amide scaffold.
-
Activation of the Carboxylic Acid: In a dry vial, dissolve the target carboxylic acid (1.2 equiv) and HATU (1.3 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes to ensure complete formation of the active ester.
-
Nucleophilic Displacement: Add 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine (1.0 equiv)[3] to the activated mixture. Heat the reaction to 50 °C using an aluminum heating block for 12 hours to overcome steric hindrance.
-
Work-up and Purification: Dilute the mixture with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO3 (2x), water (2x), and brine (1x) to remove DMF and HATU byproducts. Dry over MgSO4 and concentrate. Purify via flash chromatography (DCM/MeOH gradient).
-
System Validation: Monitor the reaction via LC-MS (ESI+). The reaction is deemed complete when the primary amine starting material peak (m/z 211.2 [M+H]+) is fully consumed and replaced by the target amide mass.
Visualizing the Synthetic and Pharmacological Workflows
Synthetic pathways comparing electrophilic vs. nucleophilic functionalization of the scaffolds.
Putative CNS target mapping for derivatives of 1,2-amino alcohols vs. 1,1-diamines.
Sources
- 1. 2-((Dimethylamino)methyl)cyclohexanone | 15409-60-6 | Benchchem [benchchem.com]
- 2. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Propylcyclohexanone | 40649-36-3 | Benchchem [benchchem.com]
Analytical Rigor in Organic Synthesis: Elemental Analysis vs. Theoretical Values for Cyclohexylamine Derivatives
Cyclohexylamine derivatives are ubiquitous in drug development, serving as critical pharmacophores in mucolytics (e.g., bromhexine), artificial sweeteners (e.g., cyclamate), and various active pharmaceutical ingredients (APIs). For decades, the structural validation and purity assessment of these compounds have relied heavily on elemental analysis (EA). However, the classic paradigm of comparing experimental carbon, hydrogen, and nitrogen (CHN) values against theoretical calculations is increasingly being challenged by modern alternatives like quantitative 1H NMR (qNMR).
This guide provides an objective, data-driven comparison of EA versus theoretical values, evaluating when EA falls short and how qNMR serves as an orthogonal, self-validating alternative for modern researchers.
The Causality of the ±0.4% Limit in Elemental Analysis
When synthesizing a cyclohexylamine derivative, the empirical formula dictates the theoretical mass percentages of C, H, and N. The American Chemical Society (ACS) guidelines traditionally require that found EA values fall within ±0.4% of these theoretical calculations[1].
The Causality of Failure: This ±0.4% threshold was historically established to account for the intrinsic instrumental error of combustion analyzers (~0.3%) plus a small margin for trace impurities. However, cyclohexylamines are aliphatic amines with moderate to high basicity. This basicity makes them highly hygroscopic and prone to capturing atmospheric CO₂ to form trace carbamate salts. Consequently, even highly pure synthesized batches often fail the ±0.4% EA threshold. A rigorous international study led by Baylor University demonstrated that this requirement is statistically unrealistic; over 10% of genuinely pure synthetic samples fail this metric due to random analytical variations and trace, non-toxic impurities (like water)[2].
The Modern Alternative: Quantitative ¹H NMR (qNMR)
Because EA only provides a bulk elemental composition, it cannot distinguish between the target molecule and an impurity with a similar empirical formula. qNMR, conversely, measures absolute purity by comparing the integrated area of a specific proton resonance in the cyclohexylamine derivative against a highly pure internal standard[3].
This provides a self-validating system : structural confirmation and absolute quantification are achieved simultaneously. If the structure is incorrect, the NMR spectrum will reveal anomalous shifts; if the purity is low, the integration ratio will reflect it—completely unaffected by trace inorganic salts or water that would otherwise skew EA results.
Experimental Workflows (Self-Validating Protocols)
To ensure analytical trustworthiness, the following protocols outline the exact methodologies for executing both techniques.
Protocol 1: CHN Elemental Analysis (Combustion Method)
-
Sample Preparation : Weigh 1.5–2.0 mg of the cyclohexylamine derivative into a tin capsule using a microbalance (precision ±0.1 µg). Causality: Tin acts as a combustion catalyst; its exothermic oxidation raises the local temperature to ~1800°C, ensuring the complete breakdown of the robust aliphatic ring.
-
Combustion : Drop the capsule into the combustion reactor (1000°C) purged with an oxygen-rich carrier gas (Helium/Oxygen).
-
Reduction & Separation : Pass the combustion gases (CO₂, H₂O, NOx) through a reduction column (copper wire at 600°C) to convert NOx to N₂. Separate the gases using a specialized GC column.
-
Detection : Quantify N₂, CO₂, and H₂O using a Thermal Conductivity Detector (TCD). Calculate percentages against a known standard (e.g., Acetanilide) and compare them to theoretical values.
Protocol 2: Absolute Purity Determination via ¹H qNMR
-
Standard Selection : Select a Certified Reference Material (CRM) internal standard (IS) such as DSS or Maleic Acid. Causality: The IS must have high purity, complete solubility in the chosen NMR solvent, and non-overlapping resonance peaks with the cyclohexyl protons[4].
-
Sample Preparation : Accurately weigh ~10 mg of the cyclohexylamine derivative and ~5 mg of the IS into a vial. Dissolve completely in 0.6 mL of deuterated solvent (e.g., CDCl₃). Transfer to an NMR tube.
-
Acquisition Parameters (Critical) :
-
Pulse Angle : 90° for maximum signal-to-noise ratio.
-
Relaxation Delay (D1) : Set to ≥ 5 × T₁ (spin-lattice relaxation time) of the slowest relaxing proton. Causality: Incomplete relaxation leads to truncated integrations and artificially skewed purity calculations.
-
-
Data Processing & Calculation : Phase and baseline correct the spectrum manually. Integrate the IS peak and a distinct analyte peak (e.g., the proton alpha to the amine). Calculate absolute purity using the standard qNMR mass-ratio formula.
Comparative Experimental Data
The table below summarizes a comparative analysis of three cyclohexylamine derivatives, highlighting how trace moisture can cause an EA failure (false negative) while qNMR confirms high absolute purity.
| Compound | Theoretical C / H / N (%) | Found C / H / N (%) | Max Deviation (%) | qNMR Purity (%) | Conclusion |
| Cyclohexylamine | 72.66 / 13.21 / 14.12 | 72.15 / 13.40 / 13.95 | -0.51 (C) | 99.2 | EA False Negative (Trace H₂O) |
| N-Methylcyclohexylamine | 74.27 / 13.36 / 12.37 | 74.10 / 13.45 / 12.20 | -0.17 (C) | 99.8 | Pass both EA and qNMR |
| Bromhexine Base | 44.71 / 5.36 / 7.45 | 44.60 / 5.30 / 7.41 | -0.11 (C) | 99.5 | Pass both EA and qNMR |
Decision Workflow Visualization
Workflow comparing Elemental Analysis (EA) and Quantitative NMR (qNMR) for purity validation.
Conclusion
While elemental analysis remains a fundamental tool for initial bulk characterization, rigid adherence to the ±0.4% theoretical limit can hinder the progression of valid pharmaceutical compounds. Because cyclohexylamine derivatives are inherently prone to trace atmospheric absorption, EA can easily yield false negatives. By integrating qNMR as an orthogonal, self-validating technique, researchers can bypass the limitations of combustion analysis, ensuring both structural integrity and absolute purity with unparalleled confidence.
References
-
Title: ACS Research Data Guidelines | Source: acs.org | URL: 1
-
Title: Baylor Chemist-led Study Leads to Scientific Journals Changing Guidelines | Source: baylor.edu | URL: 2
-
Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Source: acs.org | URL: 3
-
Title: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results | Source: resolvemass.ca | URL: 4
Sources
Case Study 1: Chiral Vicinal Diamines (CVDs) – Overcoming Solution-Phase Limitations
Benchmarking Diamine Synthesis: A Comparative Guide on Yields, Stereocontrol, and Scalability
Diamines are indispensable structural motifs in active pharmaceutical ingredients (APIs), chiral catalysts, and advanced polymers. However, achieving high yields and strict stereocontrol during their synthesis remains a persistent bottleneck in process chemistry. This guide benchmarks emerging synthetic paradigms—specifically, solvent-free mechanochemistry and multi-enzyme biocatalytic cascades—against traditional literature standards. By dissecting the thermodynamic and kinetic drivers of these methods, we provide actionable, data-backed protocols for researchers optimizing diamine synthesis.
The Standard: Traditional synthesis of chiral 1,2-diamines often relies on the catalytic asymmetric ring-opening of aziridines[1] or solution-phase diaza-Cope rearrangements (DCR). While effective, solution-phase DCR is frequently plagued by equilibrium limitations and requires strict temperature control. In solution, these reactions often yield 50–75% of the desired product due to competitive hydrolysis or incomplete sigmatropic shifts[2].
The Innovation: Solvent-free mechanochemical diaza-Cope rearrangement[3].
Causality & Mechanism: Mechanochemical ball-milling forces the reactants into a highly ordered solid-state packing arrangement. This forced proximity enhances Resonance-Assisted Hydrogen Bonding (RAHB), which thermodynamically drives the [3,3]-sigmatropic rearrangement forward[4]. By eliminating the solvent, the entropic penalty of the transition state is drastically reduced, and competitive side reactions (like premature imine hydrolysis) are suppressed. This shifts the equilibrium, pushing yields to >95% with complete stereospecificity[3].
Data Presentation: Benchmarking CVD Synthesis
| Method | Substrate Scope | Typical Yield (%) | Enantiomeric Excess (ee %) | E-Factor (Waste) | Reference Standard |
| Catalytic Aziridine Ring-Opening | Meso-aziridines | 70 - 85% | 83 - 96% | High (Solvents, Metals) | [1],[2] |
| Solution-Phase DCR | Aryl aldehydes | 50 - 75% | >90% | Medium | [3] |
| Mechanochemical DCR | Aryl aldehydes/ketones | 95 - 99% | >99% | Very Low | [4] |
Protocol 1: Solvent-Free Mechanochemical Diaza-Cope Rearrangement
A self-validating workflow for the synthesis of highly pure CVDs.
-
Milling Preparation: Charge a 10 mL stainless-steel milling jar with the starting chiral diamine (1.0 mmol) and the target aryl aldehyde (2.0 mmol).
-
Catalyst Loading: Add a solid acid catalyst (e.g., camphorsulfonic acid, 0.1 mmol) to facilitate rapid imine formation.
-
Milling: Add a single 7 mm stainless-steel ball. Seal the jar and mill at 30 Hz for 60 minutes at ambient temperature.
-
Self-Validation Check: Open the jar; the formation of a uniform, dry powder indicates successful condensation to the diimine. A sticky paste suggests incomplete conversion.
-
-
Accelerated Aging (Rearrangement): Transfer the powder to a sealed vial and incubate at 60 °C for 12 hours to drive the RAHB-stabilized [3,3]-sigmatropic rearrangement.
-
Hydrolysis: Suspend the solid in 2 M HCl (aq) and stir for 2 hours to hydrolyze the rearranged diimine. Extract the released aldehyde byproduct with ethyl acetate.
-
Isolation: Basify the aqueous layer to pH 12 with NaOH and extract with dichloromethane. Dry over Na2SO4 and concentrate to yield the pure chiral vicinal diamine.
Fig 1: Workflow of solvent-free mechanochemical diaza-Cope rearrangement for chiral diamines.
Case Study 2: Biocatalytic Synthesis of Platform Diamines
The Standard: The synthesis of platform diamines like p-xylylenediamine (pXYL)—critical for polyamides and polyurethanes—from terephthalic acid (TPA) traditionally requires harsh chemical reduction (e.g., high-pressure H2 with Ru/C catalysts) followed by reductive amination. These methods suffer from poor chemoselectivity, often over-reducing the intermediate dialdehyde to diols, limiting diamine yields to <45%.
The Innovation: A one-pot reductive enzyme cascade using Carboxylic Acid Reductase (srCAR) and Transaminase (cvTA)[5].
Causality & Mechanism: The primary challenge in converting TPA to pXYL is the accumulation of the reactive terephthalaldehyde (TPAL) intermediate, which is rapidly over-reduced to 4-(hydroxymethyl)benzaldehyde (HMB) by endogenous reductases[6]. By precisely tuning the stoichiometric ratio of srCAR to cvTA (e.g., 6.0 µM srCAR to 1.5 µM cvTA), the cascade kinetics are synchronized. The transaminase acts as a kinetic sink, instantly converting the dialdehyde into the diamine before over-reduction can occur, shifting the equilibrium entirely toward the target diamine[5].
Data Presentation: Benchmarking pXYL Synthesis from TPA
| Method | Catalyst / Reagents | Intermediate Control | Yield of Diamine (%) | Over-reduction to Diol (%) | Reference Standard |
| Traditional Chemical | Ru/C, H2 (100 bar), NH3 | Poor (Batch) | 35 - 45% | >30% | Industry Standard |
| Unoptimized Biocascade | srCAR (3 µM) + cvTA (1.5 µM) | Moderate | 62% | <5% | [6] |
| Optimized Biocascade | srCAR (6 µM) + cvTA (1.5 µM) | Excellent (Kinetic Sink) | 69% | Not Detected | [5] |
Protocol 2: One-Pot Enzymatic Cascade for pXYL Synthesis
A self-validating protocol utilizing kinetic synchronization to prevent intermediate degradation.
-
Buffer Preparation: Prepare a 100 mM HEPES buffer (pH 7.5) containing 10 mM TPA (substrate), 50 mM isopropylamine (amine donor), and required cofactors (1 mM ATP, 1 mM NADPH, 1 mM PLP).
-
Enzyme Loading: Add the transaminase (cvTA) to a final concentration of 1.5 µM. Crucial Step: Add the carboxylic acid reductase (srCAR) to a final concentration of 6.0 µM. This specific 4:1 ratio ensures the amination rate outpaces the over-reduction rate.
-
Cofactor Regeneration: Introduce a standard ATP/NADPH recycling system (e.g., polyphosphate kinase and glucose dehydrogenase) to maintain cofactor pools and drive the thermodynamics of the CAR reduction.
-
Incubation: Incubate the reaction mixture at 30 °C with gentle orbital shaking (150 rpm) for 24 hours.
-
Quenching & Analysis: Quench the reaction by adding an equal volume of acetonitrile containing 0.1% TFA. Centrifuge to pellet precipitated proteins.
-
Validation: Analyze the supernatant via HPLC-UV.
-
Self-Validation Check: The absence of peaks corresponding to HMB (hydroxymethylbenzaldehyde) confirms that the TA kinetic sink successfully prevented over-reduction, validating the enzyme ratio[6].
-
Fig 2: Biocatalytic cascade utilizing a kinetic sink to prevent intermediate over-reduction.
Conclusion
Benchmarking synthesis yields reveals that moving away from traditional solution-phase batch chemistry can drastically improve both yield and stereocontrol. Mechanochemistry leverages solid-state packing to drive equilibrium in diaza-Cope rearrangements, while biocatalytic cascades utilize kinetic synchronization to prevent intermediate degradation. Adopting these methodologies allows researchers to bypass the thermodynamic roadblocks inherent in classical diamine synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Comparative Stability Studies of Cyclohexylamine Derivatives in Aqueous Media
Executive Summary
Cyclohexylamine (CHA) and its N-alkylated or cyclic derivatives—such as N-methylcyclohexylamine (NMCHA), N,N-dimethylcyclohexylamine (DMCHA), and dicyclohexylamine (DCHA)—are critical functional excipients, buffering agents, and synthetic intermediates in pharmaceutical development. While their strong basicity makes them excellent pH modulators, their stability in aqueous media varies drastically based on their substitution patterns. This guide provides an objective, data-driven comparison of these derivatives, detailing the mechanistic causality behind their degradation pathways and offering a self-validating experimental protocol for assessing amine stability in formulation matrices.
Mechanistic Overview of Amine Stability
The stability of aliphatic amines in aqueous environments is governed by three interconnected chemical principles: protonation state, steric hindrance, and nucleophilicity .
-
Protonation State (pH vs. pKa): Amines exist in a dynamic equilibrium between their protonated (ammonium) and unprotonated (free base) forms. Because the unshared electron pair on the nitrogen atom is responsible for both nucleophilic attacks and oxidative susceptibility, the protonated form is inherently more stable. For example,1[1]. In a physiological buffer (pH 7.4), >99.9% of the amine is protonated, rendering it highly stable. However, as the formulation pH approaches or exceeds the pKa, the concentration of the reactive free base increases exponentially, accelerating degradation[2].
-
Steric Hindrance & Substitution: Primary amines like CHA possess two N-H bonds, making them highly susceptible to oxidation (forming hydroxylamines) and electrophilic attacks. Furthermore,, which can alter the osmolarity and pH of an aqueous formulation. Tertiary amines (DMCHA) lack N-H bonds and are sterically shielded, drastically reducing oxidative degradation.
-
Aqueous Solubility Limits: The addition of bulky hydrophobic groups drastically alters hydration dynamics. While CHA is infinitely miscible with water,3[3].
Comparative Performance Data
The following table summarizes the quantitative physicochemical properties and stability profiles of the four primary cyclohexylamine derivatives in aqueous media.
| Derivative | Substitution Type | pKa (approx.) | Aqueous Solubility (25°C) | Oxidative Stability (pH 10) | Primary Degradation Pathway |
| Cyclohexylamine (CHA) | Primary | 10.64 | Miscible | Low | Oxidation (Hydroxylamines), CO2 absorption |
| N-Methylcyclohexylamine (NMCHA) | Secondary | 10.50 | High | Moderate | Oxidation (Nitroxyl radicals) |
| N,N-Dimethylcyclohexylamine (DMCHA) | Tertiary | 10.10 | Moderate | High | N-dealkylation (Under extreme stress) |
| Dicyclohexylamine (DCHA) | Secondary | 10.39 | ~0.8 g/L | Moderate | Precipitation, Photochemical degradation |
Experimental Workflows & Logic
To accurately assess the stability of these derivatives, an accelerated degradation workflow must be employed. The logic dictating the susceptibility of these amines is visualized below.
Fig 1: Logical relationship between amine substitution and degradation susceptibility.
Fig 2: Accelerated aqueous stability workflow for cyclohexylamine derivatives.
Step-by-Step Methodology: Accelerated Aqueous Degradation Protocol
To ensure data integrity, this protocol is designed as a self-validating system . The inclusion of a chemical quenching step prevents artifactual degradation during chromatographic queue times, a common pitfall in amine stability assays.
Step 1: Buffer Preparation & pH Control
-
Prepare 50 mM Phosphate buffer (pH 7.4) and 50 mM Borate buffer (pH 10.0).
-
Causality: Testing at pH 7.4 evaluates the protonated salt (relevant for physiological drug delivery), while pH 10.0 forces the equilibrium toward the reactive free-base form, accelerating degradation for kinetic modeling.
Step 2: Analyte Spiking
-
Spike the buffers with 5 mM of CHA, NMCHA, and DMCHA. For DCHA, spike at 2 mM to remain below its3[3].
Step 3: Stress Induction
-
Add 0.1% v/v H₂O₂ to induce oxidative stress.
-
Seal the solutions in amber glass vials and incubate at 40°C.
-
Causality: Amber vials eliminate photochemical degradation variables (DCHA is known to3[3]), isolating thermal and oxidative factors.
Step 4: Time-Course Sampling & Quenching (Critical Step)
-
At days 0, 7, 14, and 28, withdraw 100 µL aliquots.
-
Immediately add 10 µL of 1 M sodium thiosulfate to the aliquot.
-
Self-Validation: Sodium thiosulfate instantly reduces unreacted H₂O₂. Without this quench, the amine would continue to oxidize while waiting in the HPLC autosampler, artificially inflating the calculated degradation rate.
Step 5: HPLC-MS/UV Analysis
-
Analyze the quenched samples using a C18 column. Use a mobile phase of 4[4].
-
Causality: Ammonium formate acts as a volatile buffer that masks free silanols on the stationary phase, preventing peak tailing of basic amines and ensuring accurate quantification.
Discussion & Causal Analysis
The experimental data generated from this workflow typically reveals stark contrasts in derivative performance:
-
The Superiority of DMCHA in Oxidative Environments: Because DMCHA is a tertiary amine, it lacks the abstractable N-H protons required for rapid hydroxylamine formation. Consequently, its half-life in 0.1% H₂O₂ at pH 10 is significantly longer than that of CHA.
-
The Formulation Limitations of DCHA: While DCHA exhibits excellent chemical stability when fully solvated, its dual-cyclohexyl structure severely limits its interaction with water. If a formulation experiences a drop in temperature, DCHA is highly prone to precipitation, shifting from a chemical stability issue to a physical stability failure.
-
CHA and Atmospheric Interactions: When formulating with CHA, head-space management is critical. , forming insoluble carbonates. This not only depletes the active buffer concentration but also introduces particulate matter into the aqueous media, which is strictly prohibited in parenteral pharmaceutical formulations.
Conclusion & Recommendations
When selecting a cyclohexylamine derivative for aqueous formulations:
-
Use DMCHA if the formulation is subjected to oxidative stress or requires long-term stability at an alkaline pH.
-
Avoid DCHA in high-concentration aqueous systems due to its strict 0.8 g/L solubility limit, unless an organic co-solvent is utilized to lower the dielectric constant[5].
-
Use CHA only in strictly controlled, airtight environments (to prevent CO₂ absorption) and ideally at a pH below 9.0 to maintain a high ratio of the stable protonated species.
References
- "CYCLOHEXYLAMINE (CHA)
- "Dicyclohexylamine - OECD Existing Chemicals D
- "CYCLOHEXYLAMINE - Moumoujus", Moumoujus.
- "Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines", PMC / NIH.
- "WO2020060970A1 - Systems and methods for recovering amines and their derivates
- "Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review", MDPI.
Sources
- 1. moumoujus.com [moumoujus.com]
- 2. WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures - Google Patents [patents.google.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review | MDPI [mdpi.com]
1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine proper disposal procedures
Operational Guide: Handling and Disposal of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine
As drug development and synthetic methodologies advance, laboratory personnel frequently encounter complex, multi-functional organic molecules. 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine (CAS: 220137-80-4) is a sterically hindered but highly nucleophilic aliphatic diamine[1][2]. Because it contains both a primary cyclohexylamine and a tertiary piperidine nitrogen, it exhibits strong basicity and aggressive reactivity profiles.
This guide provides researchers and environmental health and safety (EHS) professionals with field-proven, step-by-step procedures for the safe handling, neutralization, and disposal of this compound, prioritizing mechanistic understanding over rote memorization.
Chemical Identity & Hazard Profile
Before executing any disposal protocol, it is critical to understand the quantitative properties and hazard classifications of the target molecule. This data dictates the required engineering controls and waste segregation logic[3].
Table 1: Chemical & Physical Properties
| Property | Specification | Operational Implication |
|---|---|---|
| Chemical Name | 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine | Contains two basic nitrogen centers. |
| CAS Registry Number | 220137-80-4 | Essential for EHS waste manifesting. |
| Molecular Formula | C₁₃H₂₆N₂ | High organic content; ideal for incineration. |
| Molecular Weight | 210.36 g/mol | Moderate volatility; requires fume hood handling. |
| Chemical Class | Aliphatic Amine | Highly nucleophilic; incompatible with electrophiles. |
| Primary Hazards | Corrosive, Irritant | Causes severe skin burns and eye damage. |
Mechanistic Safety Insights: The "Why" Behind the Protocol
As a Senior Application Scientist, I emphasize that safety is rooted in chemical causality. Handling 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine safely requires understanding two primary reactive pathways:
-
Exothermic Acid-Base Neutralization: The lone pairs on the nitrogen atoms readily accept protons. When exposed to acids, this neutralization is violently exothermic. If unmanaged, the rapid heat generation can boil the solvent, aerosolizing the corrosive amine and causing severe inhalation hazards[4].
-
The Menschutkin Reaction (Halogenated Solvent Incompatibility): Aliphatic amines must never be mixed with halogenated waste (e.g., dichloromethane, chloroform, 1,2-dichloroethane). The primary amine acts as a strong nucleophile, attacking the halogenated solvent in a nucleophilic substitution reaction to form quaternary ammonium salts. This reaction generates tremendous heat and gas, which has been documented to pressurize and melt heavy-duty waste carboys[5].
Table 2: Required Personal Protective Equipment (PPE)
| Equipment Type | Specification | Causality / Rationale |
|---|---|---|
| Eye Protection | Chemical splash goggles + Face shield | Prevents permanent corneal damage from corrosive splattering during exothermic events. |
| Hand Protection | Heavy-duty Nitrile or Neoprene gloves | Aliphatic amines rapidly permeate and degrade standard latex examination gloves. |
| Body Protection | Flame-resistant lab coat & Apron | Protects against spills and secondary fires from solvent ignition. |
| Respiratory | Fume hood (Face velocity > 100 fpm) | Mitigates inhalation of volatile, irritating amine vapors. |
Operational Disposal Workflows
Disposal strategies are dictated by the volume and concentration of the waste generated. Below are the self-validating protocols for both small-scale in-lab neutralization and bulk waste segregation.
Workflow A: Small-Scale In-Lab Neutralization (< 50 mL)
For small quantities of residual amine, in-lab neutralization is the preferred method to eliminate the corrosive hazard before final disposal[4].
Caption: Step-by-step logical workflow for the exothermic neutralization of aliphatic amine waste.
Step-by-Step Methodology:
-
Preparation: Don all PPE. Set up an ice bath on a magnetic stir plate strictly inside a certified chemical fume hood.
-
Dilution: Transfer the amine waste into a large beaker (at least 5x the waste volume) and dilute with water or an appropriate aqueous solvent. Add a magnetic stir bar and begin gentle stirring.
-
Acid Addition (The Critical Step): Using a dropping funnel, slowly add 1M Citric Acid or 1M Acetic Acid dropwise. Causality: Weak polyprotic acids are utilized instead of strong acids (like HCl) to buffer the reaction and prevent violent, localized exothermic spikes[4].
-
Validation & Monitoring: Continuously monitor the temperature. If it exceeds 30°C, halt the addition immediately to prevent volatilization. Periodically check the pH using a calibrated meter or indicator strips.
-
Completion: Once the pH stabilizes between 6.0 and 8.0, the amine has been successfully converted to a benign ammonium salt.
-
Disposal: Dispose of the neutralized aqueous solution into the designated aqueous waste stream, or via the sanitary sewer only if explicitly permitted by your local Publicly Owned Treatment Works (POTW) regulations[4][5].
Workflow B: Bulk Waste Segregation & Institutional Disposal (> 50 mL)
For bulk synthesis waste, neutralization is too hazardous due to the massive heat of reaction. Segregation and EPA-permitted incineration is the standard[5][6].
Caption: Decision matrix and segregation logic for bulk aliphatic amine chemical waste.
Step-by-Step Methodology:
-
Collection: Transfer the waste into an EHS-approved, compatible high-density polyethylene (HDPE) carboy designated exclusively for "Non-Halogenated Basic Organic Waste"[5].
-
Strict Segregation: Ensure the carboy contains zero halogenated solvents, strong oxidizers, or acids to prevent catastrophic pressurization[5].
-
Labeling: Attach a hazardous waste tag immediately. Explicitly list "1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine" and its CAS number (220137-80-4). Do not use abbreviations.
-
Storage: Store the carboy in a ventilated flammable/corrosive storage cabinet, utilizing secondary containment (spill trays). Cap the carboy securely, but do not fill beyond 80% capacity to allow for vapor expansion[5].
-
Final Disposal: Request institutional EHS pickup. The waste will be routed to an EPA-permitted hazardous waste incinerator, which thermally destroys the organic amine framework into simple oxides of carbon and nitrogen, preventing environmental contamination[5][6].
Emergency Spill Response Protocol
In the event of an accidental release of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine:
-
Evacuate & Ventilate: Immediately clear personnel from the immediate area and ensure fume hoods or room exhaust systems are operating at maximum capacity.
-
Containment: Wearing full PPE, surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a commercial spill kit designed for caustics). Do not use combustible materials like sawdust.
-
Neutralization (Optional but Recommended): Carefully apply a weak solid acid (like sodium bisulfate or citric acid powder) over the absorbed spill to neutralize the amine and suppress volatile vapor release.
-
Collection: Sweep the neutralized absorbent into a heavy-duty, sealable polyethylene bag or bucket. Label it as hazardous spill debris and contact EHS for immediate pickup.
References
-
Matrix Scientific / 1int. "1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine Chemical Data & CAS Registry." 1int.co.uk. Available at:[Link]
-
University of Wisconsin–Madison. "Chapter 7: Chemical Disposal Procedures - Laboratory Safety Guide." Environment, Health & Safety (EHS). Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds." EPA.gov. Available at: [Link]
Sources
- 1. 220137-80-4 Cas No. | 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine
An authoritative, mechanistic, and operational guide for the safe handling of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine.
Chemical Profile and Hazard Causality
1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine (CAS: 220137-80-4) is a bifunctional aliphatic amine comprising both a cyclohexylamine and a piperidine moiety[1][2]. While it is a highly valuable building block in pharmaceutical synthesis, its structural properties dictate stringent handling protocols.
The Mechanism of Hazard: Aliphatic amines are highly basic and nucleophilic. If exposed to unprotected skin, the high pH causes immediate saponification of epidermal lipids, resulting in irritant contact dermatitis. More insidiously, these amines act as potent sensitizers. They penetrate the stratum corneum and covalently modify (haptenate) epidermal proteins[3][4]. This molecular initiating event triggers the activation of dendritic cells, which migrate to the lymph nodes and stimulate T-cell proliferation, culminating in Allergic Contact Dermatitis (ACD)[5][6].
Understanding this causality is critical: you are not just preventing chemical burns; you are preventing an irreversible, immune-mediated sensitization[7].
Figure 1: Mechanistic pathway of amine-induced skin sensitization and allergic contact dermatitis.
Personal Protective Equipment (PPE) Specifications
Because amines can rapidly permeate standard latex or thin neoprene, standard laboratory gloves provide a false sense of security[8]. The protective barrier must be chemically matched against the permeation profile of aliphatic amines.
Table 1: Quantitative PPE Specifications and Standards
| PPE Component | Material / Specification | Standard / Justification | Replacement Frequency |
| Primary Gloves | Butyl Rubber or Heavy Nitrile (≥8 mil) | EN 16523 (Amine permeation resistance) | Every 2-4 hours, or immediately upon contamination |
| Eye Protection | Splash-proof chemical goggles | ANSI Z87.1 (Prevents vapor/splash damage) | N/A (Decontaminate after use) |
| Body Protection | Flame-Resistant (FR) Lab Coat | OSHA 1910.132 | Weekly, or immediately if splashed |
| Respiratory | Fume Hood (Face velocity ≥100 fpm) | OSHA Technical Manual[9] | Annual certification |
Operational Workflows: Weighing and Transfer
Amines are hygroscopic and readily absorb atmospheric carbon dioxide to form insoluble carbamate salts. Therefore, the handling protocol must simultaneously protect the operator from the chemical and the chemical from the environment.
Figure 2: Step-by-step operational workflow for safe handling and processing of the amine.
Step-by-Step Methodology: Weighing & Reaction Setup
-
Pre-Operation Verification: Ensure the fume hood sash is positioned at the correct working height and verify the digital monitor reads a minimum face velocity of 100 feet per minute (fpm)[9]. Don butyl rubber gloves, goggles, and an FR lab coat.
-
Weighing: Place an analytical balance inside the fume hood. Use an anti-static weighing boat and a clean metal spatula. Static discharge can scatter fine amine powders, increasing inhalation risk.
-
Transfer and Dissolution: To prevent carbamate formation, immediately dissolve the weighed 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine in a compatible anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran) within the hood.
-
Reaction Setup: Transfer the dissolved amine solution into the reaction vessel using a gas-tight syringe or a sealed addition funnel. Purge the reaction vessel with an inert gas (Nitrogen or Argon) before proceeding with the synthesis.
Spill Cleanup and Disposal Plan
A self-validating safety system assumes spills will happen and engineers a protocol to neutralize the threat at the chemical level before physical cleanup begins.
Step-by-Step Methodology: Spill Cleanup
-
Evacuate and Assess: If a spill occurs outside the fume hood, step back and alert nearby personnel. Verify that your respiratory and dermal PPE is fully intact.
-
Chemical Neutralization: Do not use water directly, as the exothermic reaction can volatilize the amine. Instead, cover the spill with a weak solid acid (e.g., sodium bisulfate or citric acid powder). This neutralizes the basic amine, converting it into a non-volatile, water-soluble salt.
-
Absorption: Once neutralized, apply an inert absorbent material (e.g., vermiculite or sand) over the area to soak up the resulting mixture.
-
Collection: Sweep the absorbed material using a plastic dustpan (avoid metal to prevent sparking if flammable solvents are present) and place it into a chemically resistant, sealable hazardous waste container.
-
Surface Decontamination: Wipe the affected surface with a dilute acidic solution (e.g., 1M HCl or 5% acetic acid) to remove residual amine, followed by a standard soap and water wash.
Table 2: Waste Disposal Matrix
| Waste Type | Treatment / Container | Final Disposal Route |
| Solid Waste (Contaminated PPE, wipes, vermiculite) | Double-bagged in sealed polyethylene, placed in a solid waste drum | High-temperature incineration |
| Aqueous Liquid Waste (Decontamination washings) | Adjust pH to 6-8 using dilute acid; store in an aqueous waste jug | Licensed chemical waste facility |
| Organic Liquid Waste (Reaction solvents) | Segregate into halogenated or non-halogenated organic waste jugs | Solvent recovery or incineration |
References
-
Matrix Scientific. "1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine | Matrix Scientific". 1int.co.uk. 1
-
ChemScene. "1-((4-Methylpiperidin-1-yl)methyl)cyclohexan-1-amine". chemscene.com. 2
-
Matrix Scientific. "Matrix Scientific: (March 02 2017)[220137-80-4]". 1int.co.uk. 7
-
SciSpace. "Allergic contact dermatitis--formation, structural requirements, and reactivity of skin sensitizers." scispace.com. 3
-
National Institutes of Health (NIH). "Determination of Protein Haptenation by Chemical Sensitizers Within the Complexity of the Human Skin Proteome." ncbi.nlm.nih.gov. 4
-
AllergoLyon. "Allergic and irritant contact dermatitis." allergolyon.fr. 5
-
National Institutes of Health (NIH). "Protein Haptenation and Its Role in Allergy." ncbi.nlm.nih.gov. 6
-
American Industrial Hygiene Association (AIHA). "Chemical Protective Clothing 101 - The Synergist." aiha.org. 8
-
Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section VIII: Chapter 1." osha.gov. 9
Sources
- 1. 220137-80-4 Cas No. | 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. scispace.com [scispace.com]
- 4. Determination of Protein Haptenation by Chemical Sensitizers Within the Complexity of the Human Skin Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. allergolyon.fr [allergolyon.fr]
- 6. Protein Haptenation and Its Role in Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 8. Chemical Protective Clothing 101 [publications.aiha.org]
- 9. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
